Product packaging for 2(5H)-Furanone, 4-(hydroxymethyl)-(Cat. No.:CAS No. 80904-75-2)

2(5H)-Furanone, 4-(hydroxymethyl)-

Cat. No.: B1595619
CAS No.: 80904-75-2
M. Wt: 114.1 g/mol
InChI Key: CHSMEYAHRFTDFX-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-(hydroxymethyl)- is a natural product found in Hemsleya ellipsoidea and Nephelium lappaceum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B1595619 2(5H)-Furanone, 4-(hydroxymethyl)- CAS No. 80904-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMEYAHRFTDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230780
Record name 2(5H)-Furanone, 4-(hydroxymethyl)-
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80904-75-2
Record name 2(5H)-Furanone, 4-(hydroxymethyl)-
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Record name 2(5H)-Furanone, 4-(hydroxymethyl)-
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Record name 4-(hydroxymethyl)-2,5-dihydrofuran-2-one
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Record name 4-(Hydroxymethyl)-2(5H)-furanone
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Foundational & Exploratory

Introduction to the 4-(Hydroxymethyl)-2(5H)-furanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Hydroxymethyl)-2(5H)-furanone

Executive Summary: This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2(5H)-furanone, a versatile heterocyclic compound. With a focus on its chemical properties, spectroscopic profile, synthetic utility, and applications, this document serves as a critical resource for researchers, chemists, and professionals in drug development. The furanone core, a prevalent motif in numerous natural products, imbues this molecule with significant potential as a chiral building block for complex molecular architectures. This guide delves into the causality behind its reactivity, provides detailed experimental insights, and grounds its claims in authoritative references to ensure scientific integrity and practical applicability.

The 2(5H)-furanone, or butenolide, ring system is a cornerstone of natural product chemistry and medicinal chemistry. Its unique combination of a lactone, an alkene, and often a chiral center, provides a synthetically versatile platform. 4-(Hydroxymethyl)-2(5H)-furanone is a prominent member of this class, distinguished by a primary alcohol functionality that offers an additional site for chemical modification.

While the racemic compound is available, the (S)-enantiomer, (S)-5-(hydroxymethyl)-2(5H)-furanone, is more extensively characterized and valued as a chiral synthon.[1][2] Its defined stereochemistry is crucial for the asymmetric synthesis of bioactive molecules. This guide will cover the properties of the general structure while providing specific data for the well-documented (S)-enantiomer where applicable. Found in nature in plants such as Helleborus lividus, this compound is more than a synthetic curiosity; it is a naturally derived starting material with significant potential.[1]

Compound Identification and Physicochemical Properties

Accurate identification is paramount for reproducible research. The nomenclature for this compound can be ambiguous due to the positional numbering of the substituents versus the core furanone structure.

Nomenclature and Structure
  • Systematic IUPAC Name: 4-(Hydroxymethyl)furan-2(5H)-one[3] or 3-(Hydroxymethyl)-2H-furan-5-one[4]

  • Common Names: 4-(Hydroxymethyl)-γ-crotonolactone, 4-(Hydroxymethyl)but-2-en-4-olide

  • CAS Numbers:

    • Racemic Mixture: 80904-75-2[3][4]

    • (S)-Enantiomer: 78508-96-0

  • Chiral Stereoisomer: The most studied form is (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. The numbering changes based on IUPAC conventions where the chiral center at the 5-position is prioritized.

Physicochemical Data

The physical properties of 4-(hydroxymethyl)-2(5H)-furanone are summarized in the table below. Note the difference in physical state between the racemic mixture and the pure (S)-enantiomer, which is common when a racemate forms a liquid eutectic while the enantiomerically pure form can crystallize effectively.

PropertyValueReferences
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol [5]
Appearance Liquid (Racemic) White to pale yellow solid ((S)-enantiomer)[3]
Melting Point 41-43 °C ((S)-enantiomer)
Boiling Point 166-168 °C (at 10 mmHg)[6]
Solubility Sparingly soluble in water. Soluble in methanol, chloroform.
Optical Rotation [α]20/D −144° (c = 1 in H₂O) for the (S)-enantiomer
Storage Temperature 2-8°C or Refrigerator[3]

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable confirmation of the molecule's structure and purity. The combination of NMR, IR, and MS creates a unique fingerprint for 4-(hydroxymethyl)-2(5H)-furanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A recent study on a natural extract of Helleborus lividus provided a detailed and validated NMR analysis of (S)-5-hydroxymethyl-2(5H)-furanone.[1] The data robustly confirms the assigned structure.

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Key Correlations (COSY & HMBC)
H2 (Olefinic)6.16122.86Correlates with H3
H3 (Olefinic)7.50153.97Correlates with H2, H5
H5 (Methine)5.1784.31Correlates with H3, H6a, H6b
H6a/H6b (Methylene)3.80 / 4.0162.18Correlates with H5
C1 (Carbonyl)-173.52HMBC correlation with H2, H3, H5

Data sourced from Tomi et al., 2022.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. The gas-phase spectrum from the NIST database shows characteristic absorption bands.[7]

  • ~3600-3400 cm⁻¹ (broad): O-H stretching of the primary alcohol.

  • ~1750-1780 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated γ-lactone. The conjugation and ring strain typically place this peak at a higher wavenumber than a saturated ester.

  • ~1640 cm⁻¹: C=C stretching of the alkene within the ring.

  • ~1100-1000 cm⁻¹: C-O stretching vibrations from the lactone and the alcohol.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.[8]

  • Molecular Ion (M⁺): A peak at m/z = 114 corresponds to the molecular weight of C₅H₆O₃.

  • Key Fragments: Common fragmentation pathways include the loss of the hydroxymethyl group (-CH₂OH, m/z = 83) and subsequent loss of carbon monoxide (-CO, m/z = 55), which is characteristic of lactones.

Synthesis and Manufacturing

The synthesis of substituted butenolides like 4-(hydroxymethyl)-2(5H)-furanone often relies on the cyclization of linear precursors or the modification of other furan derivatives. While many patented methods exist for related structures, a general and illustrative approach can be derived from established organic chemistry principles.

General Synthetic Strategy

A common strategy involves an aldol-type condensation followed by intramolecular cyclization and dehydration. For instance, the reaction between glyoxylic acid and propionaldehyde, followed by acid-catalyzed cyclization, is a known route to the related 5-hydroxy-4-methyl-2(5H)-furanone.[9] Adapting this logic, a plausible synthesis for the target molecule could start from readily available 3-carbon and 2-carbon synthons containing the required functionalities.

G cluster_0 Synthesis Workflow Reactants Starting Materials (e.g., Glyoxylic Acid derivative + Acetaldehyde enolate) Condensation Step 1: Aldol Condensation (Base-catalyzed) Reactants->Condensation Intermediate Linear Aldol Adduct Condensation->Intermediate Cyclization Step 2: Acid-Catalyzed Cyclization (Intramolecular Esterification) Intermediate->Cyclization Product 4-(Hydroxymethyl)-2(5H)-furanone Cyclization->Product Purification Step 3: Purification (Distillation or Chromatography) Product->Purification

General synthetic workflow for furanone synthesis.
Representative Experimental Protocol

This protocol is a representative example adapted from the synthesis of structurally similar furanones and should be optimized for specific laboratory conditions.[9][10]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed under an inert atmosphere (e.g., Nitrogen).

  • Condensation: A solution of a suitable acetaldehyde equivalent (e.g., a protected enolate) in an anhydrous solvent like THF is cooled to -78 °C. A solution of a glyoxylic acid ester is added dropwise, maintaining the low temperature to control the reaction rate and prevent side reactions. The mixture is stirred for 2-4 hours.

  • Workup 1 (Quenching): The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Cyclization: The solvent is removed under reduced pressure to yield the crude linear adduct. This adduct is then dissolved in a solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the cyclization.

  • Workup 2 (Purification): Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then washed with brine.

  • Final Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation or silica gel column chromatography to yield the final 4-(hydroxymethyl)-2(5H)-furanone.

Chemical Reactivity and Synthetic Utility

The molecule's value lies in its predictable reactivity at three distinct sites: the conjugated system, the lactone carbonyl, and the primary alcohol.

G compound A Michael Addition (Nucleophilic Attack) compound->A  β-carbon B Lactone Chemistry (Ring Opening) compound->B  Carbonyl C Alcohol Chemistry (Esterification, Oxidation) compound->C  -CH2OH

Key reactive sites on the furanone scaffold.
Reactivity of the Furanone Core

The α,β-unsaturated lactone is the dominant functional group. The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon (C3) electrophilic and susceptible to conjugate (Michael) addition by soft nucleophiles. This reaction is fundamental to building molecular complexity from the furanone core. The carbonyl group itself can be attacked by strong nucleophiles, leading to ring-opening.

Reactions of the Hydroxymethyl Group

The primary alcohol at the C4 position behaves as a typical alcohol. It can be:

  • Esterified with acyl chlorides or carboxylic acids to form esters.

  • Etherified to form ethers.

  • Oxidized under controlled conditions (e.g., using PCC or Dess-Martin periodinane) to the corresponding aldehyde, or with stronger oxidizing agents to a carboxylic acid. This provides a handle to introduce new functionalities and extend carbon chains.

Application as a Chiral Synthon

The true power of (S)-5-(hydroxymethyl)-2(5H)-furanone in drug development lies in its use as a chiral building block. The stereocenter at C5 is transferred to the new, more complex molecule, avoiding the need for costly chiral separations or asymmetric syntheses later in the sequence. It has been successfully employed as a starting material for:

  • Partially saturated heterocycles: Through diastereoselective ring transformations.

  • Natural Products: Such as the neurotransmitter agonist (+)-muscarine.

  • Antiviral Agents: Including precursors to 3′-Ethynylthymidine.

Applications in Research and Drug Development

The 2(5H)-furanone motif is not merely a synthetic tool but is also a "privileged scaffold" found in many bioactive compounds.

  • Antimicrobial and Anti-Biofilm Activity: While the parent compound has limited reported bioactivity, derivatives of 2(5H)-furanone have been extensively studied for their ability to interfere with bacterial quorum sensing and inhibit biofilm formation, a critical factor in persistent infections.[11] This makes the scaffold an attractive starting point for the development of novel anti-infective agents.

  • Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of complex molecules. Its functional handles allow for its incorporation into larger structures through reactions like the Maillard reaction, which is crucial in flavor chemistry but also provides pathways to complex nitrogen-containing heterocycles.[12][13]

Safety and Handling

As a laboratory chemical, 4-(hydroxymethyl)-2(5H)-furanone requires appropriate handling to ensure safety.

  • GHS Hazard Classification: The compound is classified as a hazardous substance.[3][4]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended PPE: Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to ensure stability.[3]

Conclusion

4-(Hydroxymethyl)-2(5H)-furanone is a functionally rich and synthetically valuable molecule. Its well-defined chemical properties, predictable reactivity, and the availability of an enantiomerically pure form make it an indispensable tool for organic synthesis. For researchers in drug discovery and development, this furanone derivative offers a robust and versatile platform for accessing novel and complex molecular architectures, paving the way for the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Hydroxymethyl)-2(5H)-furanone, a member of the furanone family, is a five-membered heterocyclic lactone with a hydroxymethyl substituent. Its structure presents a unique combination of functional groups—a lactone ring, a conjugated double bond, and a primary alcohol—that dictate its physicochemical properties and reactivity. This guide provides a comprehensive overview of the solubility and stability of 4-(hydroxymethyl)-2(5H)-furanone, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related furanone derivatives and established principles of organic chemistry to provide a robust predictive framework.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(hydroxymethyl)-2(5H)-furanone is essential for its handling and application in research and development.

PropertyValueSource
Molecular Formula C₅H₆O₃--INVALID-LINK--
Molecular Weight 114.10 g/mol --INVALID-LINK--
Appearance Varies; related furanones are often colorless to pale yellow liquids or crystalline solids.[1]
Melting Point 41-43 °C (for the isomer 5-(hydroxymethyl)-2(5H)-furanone)[2]
Boiling Point 334.754 °C at 760 mmHg (for the isomer 5-(hydroxymethyl)-2(5H)-furanone)[2]
pKa (Predicted) 13.51 ± 0.10 (for the isomer 5-(hydroxymethyl)-2(5H)-furanone)[2]
LogP (Predicted) -0.53970 (for the isomer 5-(hydroxymethyl)-2(5H)-furanone)[2]

Note: Some data presented is for the isomeric compound 5-(hydroxymethyl)-2(5H)-furanone, which is expected to have similar, but not identical, properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration. The presence of both a polar hydroxymethyl group and a lactone ring suggests that 4-(hydroxymethyl)-2(5H)-furanone will exhibit a degree of solubility in both polar and some organic solvents.

Aqueous Solubility
Solubility in Organic Solvents

For 5-(hydroxymethyl)-2(5H)-furanone, slight solubility in chloroform and methanol has been reported.[2] The solubility in a range of common organic solvents can be predicted based on the principle of "like dissolves like."

Predicted Solubility of 4-(hydroxymethyl)-2(5H)-furanone in Common Solvents:

SolventPolarity IndexPredicted SolubilityRationale
Water 10.2ModerateCapable of hydrogen bonding.
Methanol 5.1SolublePolar protic solvent, capable of hydrogen bonding.
Ethanol 4.3SolublePolar protic solvent.
Isopropanol 3.9SolubleLess polar than methanol and ethanol.
Acetonitrile 5.8Moderately SolublePolar aprotic solvent.
Acetone 5.1Moderately SolublePolar aprotic solvent.
Ethyl Acetate 4.4Slightly SolubleModerately polar solvent.
Dichloromethane 3.1Slightly SolubleNon-polar solvent with some dipole moment.
Toluene 2.4Sparingly SolubleNon-polar aromatic solvent.
Hexane 0.1InsolubleNon-polar aliphatic solvent.

Stability Profile

The stability of 4-(hydroxymethyl)-2(5H)-furanone is a crucial consideration, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The lactone ring, in particular, is susceptible to hydrolysis, especially under basic conditions.

pH-Dependent Stability and Hydrolysis

The ester linkage within the lactone ring of 4-(hydroxymethyl)-2(5H)-furanone is prone to hydrolysis. This reaction is typically catalyzed by both acid and base.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactone can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is generally at its minimum.

  • Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to rapid ring-opening. This process is generally irreversible.

While a specific pH-rate profile for 4-(hydroxymethyl)-2(5H)-furanone is not available, studies on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) have shown it to be unstable at all pH values, with the rate of degradation increasing with pH.[4]

Predicted Degradation Pathway under Basic Conditions:

4-(hydroxymethyl)-2(5H)-furanone 4-(hydroxymethyl)-2(5H)-furanone Ring-Opened Intermediate Ring-Opened Intermediate 4-(hydroxymethyl)-2(5H)-furanone->Ring-Opened Intermediate OH⁻ 4-hydroxy-5-oxo-pentanoic acid 4-hydroxy-5-oxo-pentanoic acid Ring-Opened Intermediate->4-hydroxy-5-oxo-pentanoic acid H₂O

Caption: Predicted hydrolysis of 4-(hydroxymethyl)-2(5H)-furanone.

Thermal Stability

Thermal stress can induce degradation of furanone derivatives. Theoretical studies on the thermal decomposition of 2(5H)-furanones suggest that a primary degradation pathway involves a hydrogen transfer reaction leading to a ring-opened ketenoic aldehyde intermediate.[5][6] The presence of the hydroxymethyl group may influence the activation energy of this process and potentially introduce alternative degradation pathways, such as dehydration.

Studies on the thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF), a related furan derivative, have shown that it can degrade to form 5-methylfurfural and 2,5-furandicarboxaldehyde.[7]

Photostability

The conjugated system within the 2(5H)-furanone ring suggests a potential for photosensitivity. Compounds with chromophores that absorb ultraviolet and visible light may undergo photodegradation. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is an essential part of stress testing for new drug substances and products.[5]

Experimental Protocols

To obtain definitive data on the solubility and stability of 4-(hydroxymethyl)-2(5H)-furanone, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 4-(hydroxymethyl)-2(5H)-furanone to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, methanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of 4-(hydroxymethyl)-2(5H)-furanone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis Add excess compound to solvent Add excess compound to solvent Agitate at constant temperature Agitate at constant temperature Add excess compound to solvent->Agitate at constant temperature Centrifuge or filter Centrifuge or filter Agitate at constant temperature->Centrifuge or filter Quantify by HPLC-UV Quantify by HPLC-UV Centrifuge or filter->Quantify by HPLC-UV Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photodegradation Photodegradation Stock Solution->Photodegradation Sample at Time Points Sample at Time Points Acid Hydrolysis->Sample at Time Points Base Hydrolysis->Sample at Time Points Oxidative Degradation->Sample at Time Points Thermal Degradation->Sample at Time Points Photodegradation->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

References

The Natural Occurrence of 4-(Hydroxymethyl)-2(5H)-Furanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical properties, and biological activities of 4-(hydroxymethyl)-2(5H)-furanone. This simple butenolide, a member of the furanone family, has been identified in select plant species, suggesting its role as a secondary metabolite. While research specifically focused on this compound is emerging, this guide synthesizes the available data and draws logical inferences from closely related, well-studied furanones to provide a foundational resource for researchers, scientists, and professionals in drug development and natural product chemistry. The guide details its known natural sources, proposes a putative biosynthetic pathway, outlines its chemical characterization, and discusses its potential biological significance, supported by experimental data and in-depth analysis.

Introduction: The Significance of the Furanone Scaffold in Nature

The 2(5H)-furanone ring system is a privileged scaffold in a vast array of natural products, exhibiting a wide spectrum of biological activities. These α,β-unsaturated γ-lactones are found in diverse natural sources, from marine algae to terrestrial plants and microorganisms. A notable example is the array of brominated furanones produced by the red alga Delisea pulchra, which act as a chemical defense against bacterial colonization by interfering with quorum sensing. The inherent reactivity of the butenolide ring, coupled with various substitutions, gives rise to a range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.

This guide focuses specifically on 4-(hydroxymethyl)-2(5H)-furanone, a structurally simpler member of this family. Its hydroxyl group offers a potential site for glycosylation or esterification, suggesting it may serve as a precursor to more complex molecules in nature. Understanding the natural occurrence and biological context of this foundational furanone is crucial for exploring its potential applications in pharmacology and as a chiral synthon in organic synthesis.

Natural Occurrence and Isolation

The documented natural presence of 4-(hydroxymethyl)-2(5H)-furanone is currently limited to a few plant species. This suggests a specialized role for the compound within these organisms.

Identified Natural Sources

Current literature and chemical databases report the presence of 4-(hydroxymethyl)-2(5H)-furanone in the following plant species:

  • Hemsleya ellipsoidea : A plant belonging to the Cucurbitaceae family, traditionally used in Chinese medicine.

  • Nephelium lappaceum (Rambutan) : A tropical fruit tree native to Southeast Asia.[1] The fruit is widely consumed, and various parts of the plant, including the peel, are known to be rich in phytochemicals.[2][3][4]

While the presence of the compound is noted, detailed studies on its concentration and the specific plant part in which it is most abundant are not yet extensively published. For comparison, a closely related isomer, (S)-5-(hydroxymethyl)-2(5H)-furanone , has been isolated from Helleborus lividus subsp. corsicus and quantified to be a major component (nearly 85%) of the dichloromethane leaf extract, constituting approximately 1.7% of the fresh leaf mass.[5][6] This highlights that hydroxymethyl-furanones can be significant constituents in certain plant tissues.

General Protocol for Isolation and Quantification

While a specific, validated protocol for the isolation of 4-(hydroxymethyl)-2(5H)-furanone from its natural sources is not extensively detailed in the literature, a general methodology can be adapted from the successful isolation of its 5-hydroxymethyl isomer.[6]

Step-by-Step Methodology:

  • Extraction:

    • Fresh or dried plant material (e.g., leaves, fruit peel) is macerated in a suitable organic solvent. Dichloromethane has proven effective for the extraction of the 5-hydroxymethyl isomer.[6]

    • The choice of solvent should be guided by the polarity of the target compound. Given the hydroxyl group, solvents of intermediate polarity are appropriate.

    • The extraction is typically performed at room temperature over a period of 24-48 hours, followed by filtration.

  • Solvent Partitioning (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning to remove highly polar or non-polar impurities. For instance, partitioning between n-hexane and methanol/water can separate lipids and other non-polar compounds.

  • Chromatographic Purification:

    • Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate, is used to separate fractions based on polarity.

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound. A suitable developing solvent system (e.g., petroleum ether/ethyl acetate) and visualization under UV light or with a staining reagent (e.g., potassium permanganate) are employed.[7]

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC with a C18 column is a suitable technique. A mobile phase of methanol and water is commonly used.

  • Quantification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A validated 1H NMR method, using an internal standard such as vanillin, can be employed for accurate quantification.[6] The integration of a characteristic proton signal of 4-(hydroxymethyl)-2(5H)-furanone is compared to the integration of a known proton signal of the internal standard.

Biosynthesis of 4-(Hydroxymethyl)-2(5H)-Furanone

The precise biosynthetic pathway of 4-(hydroxymethyl)-2(5H)-furanone has not been elucidated. However, based on the well-studied biosynthesis of other furanones and related natural products, a putative pathway can be proposed.

Proposed Biosynthetic Pathway from Ascorbic Acid

L-ascorbic acid (Vitamin C) is a plausible precursor for the biosynthesis of C5 butenolides. The biosynthesis of L-ascorbic acid itself proceeds through different pathways in plants and animals.[8][9][10][11] In plants, the final step involves the oxidation of L-galactono-1,4-lactone.[8]

The structural similarity between ascorbic acid and 4-(hydroxymethyl)-2(5H)-furanone suggests that the latter could be a degradation or metabolic product of the former. This pathway would involve the oxidative degradation of the ascorbic acid backbone.

G Ascorbic_Acid L-Ascorbic Acid Intermediate_1 Oxidized Intermediate Ascorbic_Acid->Intermediate_1 Oxidation Intermediate_2 Decarboxylation & Rearrangement Intermediate_1->Intermediate_2 Enzymatic Cleavage Furanone 4-(Hydroxymethyl)-2(5H)-Furanone Intermediate_2->Furanone caption Proposed Biosynthetic Pathway from Ascorbic Acid.

Caption: A putative biosynthetic pathway for 4-(hydroxymethyl)-2(5H)-furanone from L-ascorbic acid.

Causality Behind the Proposed Pathway
  • Precursor Availability: Ascorbic acid is ubiquitous and often abundant in plant tissues, making it a readily available precursor.

  • Chemical Feasibility: The core structure of 4-(hydroxymethyl)-2(5H)-furanone is embedded within the structure of ascorbic acid. Enzymatic oxidation and subsequent decarboxylation and rearrangement are common biochemical transformations that could lead to the formation of the furanone ring.

  • Analogy to Other Pathways: The formation of other furan-containing compounds from carbohydrate precursors is well-established. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is biosynthesized from D-fructose-1,6-bisphosphate in strawberries and by the yeast Zygosaccharomyces rouxii.[12]

Further research involving isotopic labeling studies is necessary to validate this proposed pathway and identify the specific enzymes involved.

Chemical Characterization

Accurate identification of 4-(hydroxymethyl)-2(5H)-furanone relies on a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₆O₃[13]
Molecular Weight114.10 g/mol [13]
IUPAC Name4-(hydroxymethyl)furan-2(5H)-one[13]
CAS Number80904-75-2[13]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the methylene protons of the hydroxymethyl group, and the methylene protons in the furanone ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxymethyl group, the hydroxymethyl carbon itself, and the ring methylene carbon. Predicted ¹³C NMR data is available in public databases.[14][15] For comparison, the experimentally determined NMR data for the 5-hydroxymethyl isomer is well-documented.[5]

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 114. Characteristic fragmentation patterns for furanones have been studied and can aid in structural confirmation.[16] The fragmentation would likely involve the loss of the hydroxymethyl group and other characteristic cleavages of the furanone ring.[16][17][18]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show strong absorption bands characteristic of the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the α,β-unsaturated γ-lactone carbonyl group (C=O stretch, ~1740-1760 cm⁻¹), and the carbon-carbon double bond (C=C stretch, ~1650 cm⁻¹).[19][20]

Biological Activities and Potential Applications

Specific biological activity studies on 4-(hydroxymethyl)-2(5H)-furanone are limited. However, the broader class of furanones is known for a range of pharmacological effects, which provides a basis for predicting the potential activities of this compound.

Anti-inflammatory Activity

Many furanone derivatives have demonstrated significant anti-inflammatory properties.[21][22][23][24] The proposed mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes.[25] Some furanones also inhibit the production of pro-inflammatory cytokines like TNF-α.[25] The hydroxymethyl group on the furanone ring could potentially modulate this activity.

G Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Furanone Furanone Derivatives Furanone->COX Furanone->LOX caption General Anti-inflammatory Mechanism of Furanones.

Caption: General mechanism of anti-inflammatory action of furanone derivatives.

Antimicrobial and Quorum Sensing Inhibition

As previously mentioned, halogenated furanones are potent inhibitors of bacterial quorum sensing.[21] While 4-(hydroxymethyl)-2(5H)-furanone is not halogenated, the core furanone structure is a known pharmacophore for this activity. It is plausible that this compound could exhibit weak to moderate antimicrobial or anti-biofilm activity.

Cytotoxicity

The cytotoxicity of furanones has been investigated, with some derivatives showing potent activity against cancer cell lines.[26] For instance, certain 3,4-dihalogenated 2(5H)-furanones have displayed cytotoxicity in the low micromolar and even nanomolar range.[26] The pro-oxidative properties of some furanones, leading to the generation of reactive oxygen species, have been implicated in their DNA-damaging effects.[12] The potential cytotoxicity of 4-(hydroxymethyl)-2(5H)-furanone would need to be evaluated to determine its therapeutic window for any potential applications.

Applications in Chemical Synthesis

The chiral center and functional groups of hydroxymethyl-furanones make them valuable building blocks in organic synthesis. For example, (S)-5-(hydroxymethyl)-2(5H)-furanone is a recognized synthon for the synthesis of various natural and pharmaceutical products.[6] Similarly, 4-(hydroxymethyl)-2(5H)-furanone could serve as a versatile starting material for the synthesis of more complex molecules.

Conclusion and Future Directions

4-(hydroxymethyl)-2(5H)-furanone represents a simple, naturally occurring furanone with potential for further scientific exploration. While its known natural distribution is currently narrow, the detailed investigation of its isomer in Helleborus suggests that it may be a more significant, yet overlooked, natural product.

Future research should focus on:

  • Comprehensive Phytochemical Screening: A broader screening of plant species, particularly within the Cucurbitaceae and Sapindaceae families, could reveal additional natural sources.

  • Isolation and Characterization: Detailed studies are needed to isolate and fully characterize 4-(hydroxymethyl)-2(5H)-furanone from its known sources, including determination of its absolute stereochemistry.

  • Biosynthetic Pathway Elucidation: Isotopic labeling studies are required to confirm its biosynthetic origins, likely from carbohydrate metabolism.

  • Biological Activity Profiling: A comprehensive evaluation of its anti-inflammatory, antimicrobial, and cytotoxic activities is warranted to understand its pharmacological potential.

This technical guide provides a solid foundation for these future investigations, paving the way for a deeper understanding of the role of 4-(hydroxymethyl)-2(5H)-furanone in nature and its potential applications.

References

Introduction: The Furanone Scaffold as a Privileged Structure in Biology and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of the Furanone Ring System

The furanone ring, a five-membered heterocyclic motif, represents a cornerstone in the architecture of countless natural and synthetic molecules of profound biological importance.[1][2] Found in sources as diverse as marine algae, plants, and microorganisms, this scaffold is recognized in medicinal chemistry as a "privileged structure," implying its capacity to bind to multiple, distinct biological targets and exhibit a wide array of pharmacological effects.[3][4] The most studied isomers, the 2(5H)-furanones (α,β-unsaturated γ-lactones), are particularly noteworthy. A prime example comes from the marine red alga Delisea pulchra, which produces a suite of brominated furanones as a sophisticated chemical defense to prevent bacterial colonization on its surface.[3][5][6] This natural innovation has catalyzed extensive research, revealing that the furanone core is central to a spectrum of activities including antimicrobial, anti-inflammatory, antioxidant, and potent cytotoxic effects against cancer cells.[3][7]

This technical guide offers a comprehensive exploration of the biological significance of the furanone ring system. We will dissect the key molecular mechanisms underpinning its diverse activities, present quantitative data from seminal studies, and provide detailed experimental protocols. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile pharmacophore.

Part 1: A Paradigm Shift in Antimicrobial Strategy: Furanones as Anti-Virulence Agents

The escalating crisis of antibiotic resistance necessitates novel therapeutic approaches that extend beyond direct bactericidal or bacteriostatic action. Furanone derivatives are at the forefront of this paradigm shift, primarily functioning as anti-virulence agents.[3] Instead of killing bacteria, they disarm them by disrupting the communication and coordination systems essential for establishing infections. This strategy imposes less selective pressure for the development of resistance, making it a highly promising avenue for next-generation antimicrobial therapies.[8][9]

Mechanism 1: Quorum Sensing (QS) Inhibition

Quorum sensing (QS) is a sophisticated cell-to-cell communication process that bacteria employ to monitor their population density and collectively regulate gene expression.[10][11] This coordinated behavior includes the production of virulence factors and the formation of resilient biofilms.

QS_Inhibition cluster_0 Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LasI) AHL AHL Signal (Autoinducer) AHL_Synthase->AHL Synthesizes Receptor Receptor Protein (e.g., LasR) AHL->Receptor Binds to AHL_Receptor AHL-Receptor Complex Blocked_Receptor Inactive Receptor DNA DNA AHL_Receptor->DNA Activates Transcription Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Furanone Furanone (AHL Mimic) Furanone->Receptor Competitively Binds Blocked_Receptor->DNA Blocks Transcription

Caption: Quorum sensing inhibition by furanone derivatives in Gram-negative bacteria.
Mechanism 2: Inhibition and Disruption of Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, notorious for their role in chronic infections and their profound resistance to conventional antibiotics. Furanones have demonstrated remarkable efficacy in preventing biofilm formation across a range of clinically relevant pathogens. Studies have shown that brominated furanones significantly inhibit biofilm formation by Salmonella enterica, Staphylococcus epidermidis, and P. aeruginosa at non-growth-inhibiting concentrations.[19][20][21] This anti-biofilm activity is a direct consequence of QS inhibition but also involves other mechanisms, such as the interference with flagellar biosynthesis in Salmonella.[20] Furthermore, furanones can render existing biofilms more susceptible to antibiotic treatment, highlighting their potential in combination therapies.[20]

Table 1: Biofilm Inhibitory Activity of Brominated Furanones against Salmonella enterica [21]

Compound Alkyl Chain IC₅₀ (µM)¹ Growth-Related Concentration (µM)²
Fur-1 None 10 30
Fur-2 None 15 40
Fur-3 None 15 30
Fur-5 Ethyl 50 >100
Fur-6 Propyl 100 >100
Fur-8 Pentyl 60 >100

¹ IC₅₀: Concentration needed to inhibit biofilm formation by 50%. ² GRC: Lowest concentration at which a delay in planktonic growth was observed.

Experimental Protocol: Microtiter Plate Biofilm Assay

This protocol provides a standardized method for quantifying the effect of furanone compounds on bacterial biofilm formation.

  • Preparation: Grow a bacterial culture (e.g., S. epidermidis) overnight in a suitable medium (e.g., Tryptic Soy Broth).

  • Inoculum Standardization: Dilute the overnight culture 1:100 in fresh medium.

  • Compound Preparation: Prepare serial dilutions of the furanone test compound in the same medium. Include a solvent control (e.g., ethanol) and a no-treatment control.[18]

  • Incubation: Add 200 µL of the standardized inoculum to each well of a 96-well polystyrene microtiter plate. Add the test compounds to the appropriate wells. Incubate the plate at 37°C for 18-24 hours without agitation to allow biofilm formation.[18]

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Quantification: Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or absolute ethanol to each well. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Application Focus: Combating Medical Device-Associated Infections

A major clinical challenge is the prevention of infections associated with medical devices like catheters and implants.[19] Furanones are being actively investigated as antibacterial agents for device coatings.[22] By physically adsorbing or incorporating furanones into polymers like poly(L-lactic acid) (PLLA), surfaces can be rendered resistant to bacterial colonization and biofilm formation.[8][19] These coatings have been shown to significantly reduce bacterial load and slime production by pathogens like S. epidermidis and can provide sustained antibacterial effects for extended periods, representing a powerful strategy to prevent peri-implant infections.[8][19][22]

Part 2: The Furanone Core in Oncology: A Multi-Faceted Assault on Cancer

The furanone scaffold has emerged as a promising platform for the development of novel anticancer agents.[4][23] Synthetic and natural derivatives have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, operating through diverse and often overlapping molecular mechanisms.[2][4]

Mechanism 1: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which furanones exert their anticancer effects is the induction of apoptosis (programmed cell death) and the halting of the cell division cycle.[4]

  • Apoptosis Induction: Many furanone derivatives trigger the intrinsic mitochondrial pathway of apoptosis.[4] This is often characterized by an increase in the production of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function.[4] Key regulatory proteins are modulated, with an observed increase in the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, and a concurrent decrease in the anti-apoptotic protein Bcl-2.[4]

  • Cell Cycle Arrest: Furanones can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. For example, certain bis-2(5H)-furanone derivatives have been shown to induce S-phase arrest in glioma cells, while other derivatives cause G2/M phase arrest in breast cancer cells.[4][24]

Apoptosis_Pathway Furanone Furanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS Bax ↑ Bax Furanone->Bax Bcl2 ↓ Bcl-2 Furanone->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes Permeability Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induction by furanone derivatives.
Mechanism 2: Interaction with Novel Cellular Targets

Beyond apoptosis and cell cycle modulation, some furanones have more direct molecular targets. Compound 4e, a bis-2(5H)-furanone derivative, has been shown to interact significantly with the DNA of C6 glioma cells, suggesting that DNA may be a primary target for this class of compounds.[24] Other theoretical studies propose that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, a protein often overexpressed in cancer cells and linked to proliferation.[25]

Table 2: Cytotoxic Activity (IC₅₀) of Furanone Derivatives Against Human Cancer Cell Lines [4][24]

Compound Class/Name Cancer Cell Line IC₅₀ (µM) Key Mechanistic Finding
Bis-2(5H)-furanone (4e) C6 (Glioma) 12.1 Induces S-phase cell cycle arrest; interacts with DNA.[24]
Furan-based Pyridine Carbohydrazide (4) MCF-7 (Breast) 4.06 Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[4]
Furan-based N-phenyl triazinone (7) MCF-7 (Breast) 2.96 Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[4]
5-O-silylated MBA HCT-116 (Colon) 1.3 Potent antiproliferative activity.[4]

| N-2(5H)-furanonyl sulfonyl hydrazone (5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the furanone test compound. Include wells for a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Part 3: Modulation of Inflammatory Pathways

The furanone scaffold is also implicated in the regulation of inflammatory responses.[3][26] Chronic inflammation is a key driver of numerous diseases, and compounds that can safely modulate these pathways are of high therapeutic value.

Mechanism: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The primary anti-inflammatory mechanism identified for furanone derivatives is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme pathways.[3] These enzymes are responsible for the synthesis of potent inflammatory mediators—prostaglandins and leukotrienes, respectively. Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated potent activity in animal models of inflammation, with evidence strongly suggesting that they exert their effects by inhibiting the COX pathway, thereby reducing prostaglandin production.[3] This mechanism is shared by well-known non-steroidal anti-inflammatory drugs (NSAIDs), and notably, the selective COX-2 inhibitor Rofecoxib contains a furanone ring that is critical for its binding to the enzyme.[27]

Conclusion and Future Horizons

The furanone ring system is unequivocally a pharmacophore of immense biological significance. Its natural occurrence as a defense molecule in marine algae has provided a powerful blueprint for the development of novel therapeutics.[5][6] The ability of furanone derivatives to act as anti-virulence agents by disarming bacteria without killing them represents a transformative strategy to combat the global threat of antibiotic resistance.[3][9] In oncology, their multi-pronged attack on cancer cells—through the induction of apoptosis, cell cycle arrest, and interaction with specific molecular targets—positions them as a promising scaffold for next-generation cancer therapies.[2][4]

The future of furanone research is vibrant. The ongoing synthesis and evaluation of new derivatives aim to enhance potency, improve selectivity, and minimize toxicity.[11][28] The exploration of furanone-based combination therapies, where they can potentiate the efficacy of existing antibiotics or chemotherapeutics, holds particular promise.[20][29][30] As our understanding of the intricate molecular interactions of this versatile scaffold continues to deepen, the furanone ring system is set to remain a central and highly valued component in the drug discovery and development pipeline.

References

Tautomerism in Substituted 2(5H)-Furanones: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The chemical behavior and, consequently, the biological function of these molecules are profoundly influenced by the phenomenon of tautomerism—the dynamic equilibrium between two or more interconvertible constitutional isomers. This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted 2(5H)-furanones, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of keto-enol and ring-chain tautomerism, the intricate effects of substituents and environmental factors on the tautomeric equilibrium, and the advanced analytical and computational techniques employed to study these dynamic systems. By synthesizing technical accuracy with field-proven insights, this guide aims to equip the reader with the knowledge to understand, predict, and manipulate the tautomeric behavior of 2(5H)-furanones in the pursuit of novel therapeutics.

Introduction: The Dynamic Nature of the 2(5H)-Furanone Core

The 2(5H)-furanone, or butenolide, ring is an α,β-unsaturated γ-lactone that serves as a versatile synthetic intermediate and a key pharmacophore.[2][3] Its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The reactivity and interaction of these molecules with biological targets are not solely dictated by their static structure but also by their existence as a mixture of readily interconvertible tautomers.[4] Understanding and controlling this tautomeric equilibrium is therefore of paramount importance in drug design and development, as different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capabilities, which in turn affect their pharmacokinetic and pharmacodynamic profiles.[5]

This guide will focus on the two primary forms of tautomerism observed in substituted 2(5H)-furanones: keto-enol and ring-chain tautomerism. We will explore the structural features that govern these equilibria and the methodologies to characterize them.

Types of Tautomerism in Substituted 2(5H)-Furanones

Keto-Enol Tautomerism

The most prevalent form of tautomerism in substituted 2(5H)-furanones is keto-enol tautomerism, particularly in derivatives bearing a hydroxyl group at the C4 position. This involves the migration of a proton from the α-carbon (C4) to the carbonyl oxygen, resulting in the formation of an enol.[2][6] The equilibrium between the keto and enol forms is dynamic and influenced by a variety of factors.

Caption: Keto-enol tautomerism in 4-hydroxy-2(5H)-furanone.

The position of this equilibrium is crucial, as the keto and enol forms have different chemical properties. The keto form possesses a classic Michael acceptor system, while the enol form provides a more electron-rich aromatic-like ring system and an acidic hydroxyl group. For instance, in 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), a key flavor compound in strawberries, the keto-enol tautomerism leads to racemization.[7]

Ring-Chain Tautomerism

Substituted 2(5H)-furanones, particularly those with a hydroxyalkyl substituent at the C5 position, can exhibit ring-chain tautomerism.[8] This process involves the intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the lactone, leading to the formation of a cyclic hemiacetal.[8] This creates a dynamic equilibrium between the open-chain lactone form and a closed-ring bicyclic structure.

Caption: Ring-chain tautomerism in 5-(2-hydroxyethyl)-2(5H)-furanone.

The position of the ring-chain equilibrium is sensitive to factors such as the length of the alkyl chain connecting the hydroxyl group, the nature of other substituents on the furanone ring, and the solvent.[8]

Factors Influencing Tautomeric Equilibria

The delicate balance between tautomeric forms is dictated by a combination of electronic, steric, and environmental factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric composition of a given substituted 2(5H)-furanone.

Substituent Effects

The electronic nature of substituents on the furanone ring plays a pivotal role in determining the relative stability of the tautomers.

  • Electron-Withdrawing Groups (EWGs): Substituents such as halogens, nitro groups, or carbonyls tend to increase the acidity of the α-protons, which can favor the formation of the enol tautomer or the enolate intermediate in base-catalyzed tautomerization.[9]

  • Electron-Donating Groups (EDGs): Alkyl groups or alkoxy groups can destabilize a carbanion at the α-position, potentially disfavoring enolization. However, they can also stabilize the double bond of the enol form through hyperconjugation.[10]

The interplay of these effects can be complex, and the net result on the tautomeric equilibrium often requires experimental determination or computational modeling.

Substituent at C4Tautomeric Form FavoredRationale
-HKetoUnsubstituted furanone exists predominantly as the keto form.
-OHEnol (often significant)Intramolecular hydrogen bonding and conjugation stabilize the enol.
-Cl, -BrEnol (generally favored)Inductive electron withdrawal increases α-proton acidity.
-CH3Keto (generally favored)Electron-donating nature can destabilize the enolate intermediate.
-C(O)REnol (significantly favored)Extended conjugation and intramolecular hydrogen bonding.

Table 1: General influence of C4 substituents on the keto-enol equilibrium of 2(5H)-furanones.

Solvent Effects

The polarity of the solvent can significantly shift the tautomeric equilibrium.[11]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the carbonyl group of the keto tautomer, thereby stabilizing it. They can also solvate the enol form, but the stabilization of the more polar keto form is often more pronounced.[11]

  • Aprotic Solvents (e.g., hexane, chloroform, DMSO): In non-polar aprotic solvents, the enol form is often favored, as it can be stabilized by intramolecular hydrogen bonding, a factor that is less significant in the presence of competing intermolecular hydrogen bonds from protic solvents. In polar aprotic solvents like DMSO, the equilibrium can be shifted towards the more polar tautomer.

SolventDielectric Constant (ε)General Effect on Keto-Enol Equilibrium
Hexane1.9Favors the less polar tautomer (often the enol).
Chloroform4.8Generally favors the enol form.
Acetone21Intermediate, can favor the more polar tautomer.
Methanol33Favors the more polar keto tautomer.
Water80Strongly favors the more polar keto tautomer.

Table 2: Influence of solvent polarity on the keto-enol equilibrium.

pH and Catalysis

The interconversion between keto and enol tautomers is often slow but can be catalyzed by both acids and bases.[12][13]

  • Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-proton and facilitating its removal to form the enol.[6][12]

  • Base Catalysis: A base can directly deprotonate the α-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen to yield the enol.[6][12]

The rate of tautomerization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is lowest at a pH between 4 and 5.[7] Both strongly acidic (pH 2) and, particularly, basic conditions (pH > 7) catalyze the process, leading to faster racemization.[7]

Mechanistic Pathways of Tautomerization

Acid-Catalyzed Keto-Enol Interconversion

The acid-catalyzed mechanism involves two key steps:

  • Protonation of the carbonyl oxygen: This generates a resonance-stabilized oxonium ion, which makes the α-proton more acidic.[2][12]

  • Deprotonation of the α-carbon: A weak base, such as water or the conjugate base of the acid catalyst, removes the α-proton to form the enol.[2][12]

Caption: Simplified schematic of acid-catalyzed keto-enol tautomerization.

Base-Catalyzed Keto-Enol Interconversion

The base-catalyzed mechanism proceeds via an enolate intermediate:

  • Deprotonation of the α-carbon: A base removes the acidic α-proton to form a resonance-stabilized enolate anion.[2][12]

  • Protonation of the enolate oxygen: The enolate anion is protonated on the oxygen atom by a proton source (e.g., water or the conjugate acid of the base) to give the enol.[2][12]

Caption: Simplified schematic of base-catalyzed keto-enol tautomerization.

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques is essential for the comprehensive study of tautomerism in substituted 2(5H)-furanones.

Analytical Techniques for Tautomer Characterization

NMR spectroscopy is the most powerful tool for the quantitative analysis of tautomeric mixtures in solution.[14][15]

  • ¹H NMR: The keto and enol forms will exhibit distinct sets of signals. The relative integration of these signals allows for the determination of the tautomeric ratio. For example, the α-proton in the keto form will have a different chemical shift compared to the vinylic proton in the enol form. A validated ¹H NMR method has been developed for the quantitation of 5-hydroxymethyl-2(5H)-furanone.[14][16]

  • ¹³C NMR: The chemical shifts of the carbonyl carbon in the keto form and the corresponding carbons in the enol form are significantly different, providing further evidence for the presence of both tautomers.

Experimental Protocol: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted 2(5H)-furanone in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Signal Assignment: Identify and assign the characteristic signals for each tautomer.

  • Integration and Calculation: Integrate the well-resolved signals corresponding to each tautomer. The tautomeric ratio (KT = [enol]/[keto]) can be calculated from the ratio of the integrated areas, normalized for the number of protons giving rise to each signal.

UV-Vis spectroscopy can be used to qualitatively and, in some cases, quantitatively assess tautomeric equilibria. The keto and enol forms, having different chromophores, will exhibit distinct absorption spectra.[17][18] The enol form, with its extended conjugation, typically absorbs at a longer wavelength (a bathochromic shift) compared to the keto form.

Single-crystal X-ray crystallography provides unambiguous structural information, but it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[1][19] However, it can provide definitive proof of the existence of a particular tautomer in the crystalline form and offer insights into the intermolecular interactions that stabilize it.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for elucidating the mechanisms of their interconversion.[20][21][22]

Computational Workflow: Predicting Tautomeric Ratios

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using an appropriate level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Compute the single-point energies using a higher level of theory or a larger basis set for greater accuracy. Solvation effects can be included using a continuum solvent model (e.g., PCM, SMD).

  • Thermodynamic Analysis: Calculate the Gibbs free energies of each tautomer. The relative free energies can be used to predict the tautomeric equilibrium constant (KT) using the equation ΔG = -RTln(KT). Recently, deep learning models have also been developed for the rapid and accurate prediction of tautomer ratios in aqueous solution.[20][22][23]

Implications for Drug Development

The tautomeric state of a 2(5H)-furanone derivative can have profound implications for its biological activity and drug-like properties.

  • Receptor Binding: Different tautomers present distinct pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions), leading to different binding affinities and selectivities for a biological target.[5]

  • Membrane Permeability: The polarity and hydrogen bonding capacity of tautomers can influence their ability to cross biological membranes, affecting their absorption and distribution.

  • Metabolism: The presence of different functional groups in each tautomer can lead to different metabolic pathways and rates of clearance.

  • Toxicity: In some cases, one tautomer may be responsible for the therapeutic effect, while another may be associated with toxicity. For example, the racemization of thalidomide via keto-enol tautomerism is a classic example of how tautomerism can lead to tragic consequences.[5]

The ability of brominated furanones to act as quorum sensing inhibitors in bacteria is a prime example of how the specific structure, which is influenced by tautomerism, is critical for biological activity.[24][25]

Conclusion

Tautomerism is an intrinsic and critical aspect of the chemistry of substituted 2(5H)-furanones. The dynamic equilibrium between keto-enol and ring-chain tautomers is a key determinant of their chemical reactivity, physicochemical properties, and biological activity. For researchers and professionals in drug development, a deep understanding of the factors that govern these equilibria—substituent effects, solvent, and pH—is essential for the rational design and optimization of novel 2(5H)-furanone-based therapeutics. The integrated application of advanced analytical techniques, such as NMR and X-ray crystallography, with powerful computational methods provides a robust platform for the characterization and prediction of tautomeric behavior. By embracing the dynamic nature of these fascinating molecules, the scientific community can better unlock their therapeutic potential.

References

The Enduring Scaffold: A Technical Guide to the Chemistry and Therapeutic Potential of 2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration of the chemistry of 2(5H)-furanones and their derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect key synthetic strategies, explore the diverse reactivity of the furanone core, and delve into the mechanistic underpinnings of their therapeutic applications, particularly in the realms of antimicrobial and anticancer research. This document is designed to be a comprehensive resource, blending fundamental chemical principles with practical, field-proven insights to empower the rational design of next-generation therapeutics based on this versatile heterocyclic motif.

Introduction: The 2(5H)-Furanone Core - A Privileged Heterocycle

The 2(5H)-furanone is an unsaturated γ-lactone that has garnered significant attention due to its presence in a wide array of biologically active natural products.[2][3] Its unique electronic and structural features, including a conjugated double bond and a carbonyl group, render it susceptible to a variety of chemical transformations, making it a versatile building block in organic synthesis.[1] Derivatives of 2(5H)-furanone have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antifungal, and antioxidant properties.[4][5] This inherent biological relevance, coupled with its synthetic tractability, has cemented the 2(5H)-furanone scaffold as a cornerstone in modern drug discovery programs.[3]

Synthetic Strategies for Assembling the 2(5H)-Furanone Ring

The construction of the 2(5H)-furanone core can be achieved through a variety of synthetic routes, each with its own advantages in terms of substrate scope, efficiency, and stereocontrol. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the furanone ring.

From Mucohalic Acids: A Classic and Versatile Approach

A well-established and highly versatile method for the synthesis of substituted 2(5H)-furanones begins with commercially available mucochloric or mucobromic acids.[4][6] These 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive intermediates that can be readily modified at the C-5 position.[7]

Experimental Protocol: Synthesis of 5-Alkoxy-3,4-dihalo-2(5H)-furanones

  • Reaction Setup: To a solution of mucochloric acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the desired alcohol (e.g., l-menthol or l-borneol, 1.1 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-3,4-dihalo-2(5H)-furanone.[4]

This acid-catalyzed reaction proceeds as a mixture of diastereomers at the C-5 position, which can often be separated by chromatography.[6] These halogenated intermediates serve as excellent precursors for further functionalization, particularly through nucleophilic substitution at the C-4 position.[4]

Oxidation of Furfural: A Bio-renewable Route

With the increasing emphasis on green chemistry, the oxidation of furfural, a bio-based platform chemical derived from lignocellulosic biomass, has emerged as an attractive route to 2(5H)-furanone.[2]

Experimental Protocol: Selective Oxidation of Furfural to 2(5H)-Furanone

  • Reaction System: The reaction is typically carried out in a biphasic system consisting of an aqueous phase and an organic solvent (e.g., 1,2-dichloroethane or ethyl acetate).

  • Catalyst and Oxidant: Formic acid is often used as a catalyst in conjunction with an oxidizing agent like hydrogen peroxide.

  • Reaction Conditions: The reaction mixture is heated and stirred vigorously to ensure efficient mixing of the two phases.

  • Extraction and Isolation: After the reaction is complete, the organic layer is separated, and the 2(5H)-furanone is isolated and purified, often through distillation.[2]

Under optimized conditions, this method can provide good yields of 2(5H)-furanone, offering a more sustainable alternative to traditional synthetic methods.[2]

From α-Halo Ketones and Activated Acetic Acid Salts

A straightforward approach to constructing the 2(5H)-furanone ring involves the condensation of an α-halo ketone with an alkali metal salt of an acetic acid derivative bearing an electron-withdrawing group.[8]

Experimental Protocol: Synthesis of 3-Cyano-4-phenyl-2(5H)-furanone

  • Reactants: Combine sodium cyanoacetate (1 equivalent) and 2-bromoacetophenone (1 equivalent) in a suitable solvent such as acetonitrile.

  • Reaction Conditions: Reflux the reaction mixture for several hours.

  • Isolation: Upon cooling, the product often precipitates from the reaction mixture. It can then be collected by filtration and recrystallized to yield the pure 3-cyano-4-phenyl-2(5H)-furanone.[8]

The success of this reaction is contingent on the presence of a sufficiently strong electron-withdrawing group on the acetate component to facilitate the final cyclization step.[8]

Key Reactions and Mechanistic Insights

The reactivity of the 2(5H)-furanone ring is dominated by its conjugated π-system and the electrophilic nature of the carbonyl group. This allows for a rich and diverse chemistry, enabling the synthesis of a wide range of derivatives.

Nucleophilic Addition Reactions

The C-5 position of 5-alkoxy-3,4-dihalo-2(5H)-furanones is highly susceptible to nucleophilic attack. A particularly important reaction in the synthesis of biologically active derivatives is the regioselective substitution of the halogen at the C-4 position by thiols.[4]

Mechanism: Thiolation of 5-Alkoxy-3,4-dihalo-2(5H)-furanones

The reaction proceeds in the presence of a base, such as triethylamine, which deprotonates the thiol to generate a more nucleophilic thiolate anion. This anion then attacks the electron-deficient C-4 position of the furanone ring, displacing the halide and forming a new carbon-sulfur bond. This reaction is highly regioselective, affording the 4-thiosubstituted product in good yields.[4]

G cluster_0 Thiolation of 5-Alkoxy-3,4-dihalo-2(5H)-furanone furanone 5-Alkoxy-3,4-dihalo- 2(5H)-furanone product 4-Thiosubstituted- 2(5H)-furanone furanone->product thiol Ar-SH thiolate Ar-S⁻ thiol->thiolate + Base base Base (e.g., Et3N) thiolate->product Nucleophilic Attack at C4

Caption: Nucleophilic substitution at the C-4 position of a dihalofuranone.

This initial thioether can be further oxidized to the corresponding sulfone using an excess of an oxidizing agent like hydrogen peroxide in acetic acid. The introduction of the sulfonyl group can significantly modulate the biological activity of the molecule.[4]

Pericyclic Reactions: Building Complexity

The conjugated diene system within the 2(5H)-furanone ring makes it an excellent participant in pericyclic reactions, most notably Diels-Alder cycloadditions.[1] This powerful reaction allows for the rapid construction of complex polycyclic frameworks.

Mechanism: Diels-Alder Reaction of 2(5H)-furanone

In a Diels-Alder reaction, the 2(5H)-furanone acts as the diene component, reacting with a dienophile (an alkene or alkyne) to form a six-membered ring. The stereochemistry of the reaction is highly controlled, making it a valuable tool in asymmetric synthesis.

G cluster_1 Diels-Alder Cycloaddition furanone 2(5H)-Furanone (Diene) transition_state [4+2] Transition State furanone->transition_state dienophile Dienophile dienophile->transition_state adduct Cycloadduct transition_state->adduct

Caption: Schematic of a [4+2] Diels-Alder cycloaddition with 2(5H)-furanone.

Michael Addition Reactions

The α,β-unsaturated carbonyl system of 2(5H)-furanone makes it a competent Michael acceptor. This reaction is particularly useful for the synthesis of lignans and other natural products.

Mechanism: Michael Addition to 2(5H)-furanone

A nucleophile (the Michael donor) adds to the β-carbon of the furanone ring, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is often catalyzed by a base.

G cluster_2 Michael Addition Reaction furanone 2(5H)-Furanone (Michael Acceptor) enolate Enolate Intermediate furanone->enolate nucleophile Nucleophile (Michael Donor) nucleophile->enolate 1,4-Addition product Michael Adduct enolate->product Protonation

Caption: Generalized Michael addition to the 2(5H)-furanone scaffold.

Therapeutic Applications of 2(5H)-Furanone Derivatives

The 2(5H)-furanone scaffold is a recurring motif in compounds with significant therapeutic potential. The following sections highlight key areas where these derivatives are making a substantial impact.

Antimicrobial and Anti-biofilm Activity

A major area of research for 2(5H)-furanone derivatives is in combating bacterial infections, particularly those associated with biofilm formation.[4][9] Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics.

Mechanism of Action: Quorum Sensing Inhibition

Many halogenated furanones, structurally similar to the N-acyl homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria for cell-to-cell communication (quorum sensing), can act as competitive inhibitors of this process.[5] By disrupting quorum sensing, these furanones can prevent the coordination of bacterial virulence and biofilm formation.[5][10]

Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

In Gram-positive bacteria, such as Staphylococcus aureus, some furanone derivatives exert their antimicrobial effect through a different mechanism. The derivative F105, for example, rapidly penetrates the bacterial cell and induces the formation of reactive oxygen species (ROS).[5][11] This surge in ROS leads to widespread oxidative damage and cell death.[11]

Derivative ClassTarget Organism(s)Mechanism of ActionReference(s)
Halogenated FuranonesGram-negative bacteria (e.g., P. aeruginosa)Quorum Sensing Inhibition[5][10]
Sulfonyl-containing FuranonesGram-positive bacteria (e.g., S. aureus)Induction of Reactive Oxygen Species (ROS)[5][11]
Terpene-conjugated FuranonesS. aureus, B. subtilisDirect antimicrobial activity and synergism with antibiotics[4]
Anticancer Activity

Certain 2(5H)-furanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][12]

Structure-Activity Relationships (SAR)

Studies on 5-arylidene-2(5H)-furanone derivatives have revealed important structure-activity relationships for their cytotoxic properties. The introduction of electron-withdrawing groups, such as halogens or a nitro group, on the aromatic ring generally enhances cytotoxic activity.[5] For instance, 5-(3-nitrobenzylidene)-2(5H)-furanone has been identified as a highly potent compound.[5] Furthermore, bis-2(5H)-furanone derivatives have been designed and synthesized, with some compounds showing significant inhibitory activity against glioma cells by inducing cell cycle arrest at the S-phase and interacting with DNA.[12][13]

Conclusion and Future Perspectives

The 2(5H)-furanone ring system continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse reactivity of the furanone core allow for the creation of large and structurally diverse compound libraries for biological screening. Future research in this area will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure furanone derivatives, as stereochemistry often plays a crucial role in biological activity.[14][15] Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be critical for the rational design of more potent and selective drug candidates. The continued exploration of the chemical space around the 2(5H)-furanone scaffold holds immense promise for addressing unmet medical needs in infectious diseases and oncology.

References

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 4-(Hydroxymethyl)-2(5H)-Furanone from Biomass-Derived Furfural

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of the 2(5H)-furanone scaffold, a valuable building block in pharmaceutical development, starting from the renewable platform chemical, furfural. We first detail a robust and field-proven protocol for the synthesis of the parent 2(5H)-furanone via a green oxidative pathway. Recognizing the synthetic challenge, we then delineate strategic, multi-step approaches for the targeted synthesis of 4-(hydroxymethyl)-2(5H)-furanone, a key intermediate for various bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage biomass-derived feedstocks for the synthesis of complex chemical entities.

Part 1: Foundational Synthesis of the 2(5H)-Furanone Core

Introduction & Strategic Importance

The 2(5H)-furanone ring system, also known as a butenolide, is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its utility as a versatile intermediate allows for the construction of complex molecular architectures essential for drug discovery. Specifically, derivatives such as 4-(hydroxymethyl)-2(5H)-furanone represent key chiral building blocks. The conversion of furfural, a readily available platform chemical derived from lignocellulosic biomass, into these high-value furanones presents an economically and environmentally attractive alternative to petroleum-based syntheses.[1][2]

The most direct route from furfural to the 2(5H)-furanone core involves an oxidative rearrangement. This transformation is typically achieved via a Baeyer-Villiger-type oxidation, a cornerstone reaction in organic synthesis.[3]

Mechanism: The Baeyer-Villiger Oxidation of Furfural

The conversion of furfural to 2(5H)-furanone is not a simple oxidation of the aldehyde but a sophisticated rearrangement of the furan ring. The reaction, when catalyzed by an acid in the presence of an oxidant like hydrogen peroxide (H₂O₂), proceeds through several key steps.[4][5]

  • Peroxy Acid Formation: In the presence of a strong acid catalyst like trifluoroacetic acid (TFA), hydrogen peroxide can form a more potent peroxy acid in situ.

  • Initial Oxidation: The furfural aldehyde is oxidized, leading to the formation of unstable intermediates. The reaction network involves the formation of 2-hydroxyfuran.[4]

  • Ring Rearrangement: The key Baeyer-Villiger rearrangement occurs, leading to ring-opening and subsequent lactonization.

  • Isomerization: The reaction may initially yield unstable isomers, which then isomerize to the more thermodynamically stable 2(5H)-furanone product.[6]

This mechanistic understanding is critical for optimizing reaction conditions to maximize the yield of the desired furanone while minimizing the formation of byproducts like succinic and maleic acids.[4][7]

Furfural_Oxidation_Mechanism Furfural Furfural BV_Oxidation Baeyer-Villiger Oxidation Furfural->BV_Oxidation Reagents H₂O₂ + Acid Catalyst (e.g., TFA) Reagents->BV_Oxidation Intermediates Unstable Intermediates (e.g., 2-Hydroxyfuran) BV_Oxidation->Intermediates Rearrangement Byproducts Byproducts (Maleic Acid, Succinic Acid) BV_Oxidation->Byproducts Over-oxidation Furanone 2(5H)-Furanone Intermediates->Furanone Isomerization Advanced_Synthesis_Workflow cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: C4-Functionalization (Proposed) cluster_2 Phase 3: Ring Transformation & Final Product Furfural Furfural Reduction Reduction (e.g., NaBH₄) Furfural->Reduction FA Furfuryl Alcohol Reduction->FA Protection Protection (e.g., TBDMSCl) FA->Protection Protected_FA Protected Furfuryl Alcohol Protection->Protected_FA Metalation Directed Ortho Metalation (e.g., n-BuLi) Protected_FA->Metalation Quench Electrophilic Quench (e.g., DMF) Metalation->Quench Protected_Aldehyde C4-Formylated Intermediate Quench->Protected_Aldehyde Oxidation Oxidative Rearrangement (e.g., NBS, H₂O) Protected_Aldehyde->Oxidation Deprotection Deprotection (e.g., TBAF) Oxidation->Deprotection Target 4-(hydroxymethyl)-2(5H)-Furanone Deprotection->Target

References

Green synthesis methods for 4-(hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Green Synthesis of 4-(hydroxymethyl)-2(5H)-furanone

Introduction

4-(hydroxymethyl)-2(5H)-furanone is a valuable chiral building block in the synthesis of a variety of natural products and pharmaceuticals. Its lactone structure and hydroxyl functionality make it a versatile intermediate for creating complex molecular architectures. Traditionally, the synthesis of this and similar furanones has relied on multi-step processes employing stoichiometric reagents and volatile organic solvents, posing environmental and safety concerns. The principles of green chemistry, however, encourage the development of synthetic routes that are more sustainable, utilizing renewable feedstocks, safer solvents, and catalytic processes. This application note details promising green synthesis methods for 4-(hydroxymethyl)-2(5H)-furanone, with a focus on pathways starting from biomass-derived platform chemicals like furfural and 5-hydroxymethylfurfural (HMF).

Green Synthetic Strategies

The most promising green routes to 4-(hydroxymethyl)-2(5H)-furanone and its analogs involve the catalytic transformation of renewable furanic compounds. These strategies often employ heterogeneous catalysts, biocatalysts, or electrocatalysis in aqueous media, minimizing waste and avoiding hazardous reagents.

Electrocatalytic Oxidation of Furfural

A novel and highly promising green method involves the electrocatalytic oxidation of furfural, a key platform chemical derived from lignocellulosic biomass. This approach utilizes water as the oxygen source and can be performed under ambient conditions.

Reaction Principle

The electrocatalytic oxidation of furfural can lead to the formation of 5-hydroxy-2(5H)-furanone through a series of reactions including C-C bond cleavage and intramolecular rearrangement. While this specific transformation to the 4-hydroxymethyl derivative is an area of ongoing research, the underlying principles of green electrocatalysis are highly applicable. A proposed pathway involves the oxidation of furfural to generate radical intermediates that can react with water to form hydroxylated furanone species.[1]

Protocol 1: Electrocatalytic Synthesis of a Furanone Intermediate from Furfural

This protocol is adapted from the principles of electrocatalytic oxidation of furfural for the synthesis of hydroxylated furanones.[1]

Materials:

  • Furfural (freshly distilled)

  • Supporting electrolyte (e.g., 0.1 M Na2SO4 in deionized water)

  • Working electrode (e.g., CuS nanosheets on a conductive substrate)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in deionized water.

  • Electrochemical Setup: Assemble the electrochemical cell with the working, counter, and reference electrodes. Add the electrolyte solution to the cell.

  • Addition of Substrate: Add furfural to the electrolyte to a final concentration of 50 mM.

  • Electrolysis: Apply a constant potential to the working electrode and conduct the electrolysis under magnetic stirring at room temperature. Monitor the reaction progress by techniques such as cyclic voltammetry or by periodically taking aliquots for analysis (e.g., HPLC or GC-MS).

  • Work-up: Upon completion of the reaction, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a green eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the resulting hydroxylated furanone.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Electrolysis cluster_purification Purification & Analysis prep_electrolyte Prepare Electrolyte (0.1 M Na2SO4) prep_cell Assemble Electrochemical Cell prep_electrolyte->prep_cell add_furfural Add Furfural (50 mM) prep_cell->add_furfural electrolysis Apply Potential & Stir at RT add_furfural->electrolysis monitor Monitor Reaction (HPLC/GC-MS) electrolysis->monitor extraction Extract with Ethyl Acetate monitor->extraction drying Dry with MgSO4 & Concentrate extraction->drying chromatography Silica Gel Chromatography drying->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Workflow for the electrocatalytic synthesis of hydroxylated furanones.

Biocatalytic Reduction of 5-(Hydroxymethyl)furfural (HMF) Derivatives

Biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. While the direct conversion of HMF to 4-(hydroxymethyl)-2(5H)-furanone is not widely reported, the reduction of the aldehyde group in HMF to an alcohol is a well-established biocatalytic process.[2][3] This suggests that a multi-step chemo-enzymatic or fully biocatalytic route could be developed.

Reaction Principle

A potential biocatalytic route could involve the initial enzymatic oxidation of the hydroxymethyl group of HMF to a carboxylic acid, followed by reduction of the aldehyde and subsequent lactonization. Alternatively, a whole-cell biocatalyst could be engineered to perform a cascade of reactions.

Protocol 2: Biocatalytic Reduction of the Aldehyde Group of HMF

This protocol focuses on the well-established biocatalytic reduction of the aldehyde in HMF to an alcohol, which is a key step in a potential multi-step green synthesis of the target molecule.[2][3]

Materials:

  • 5-(Hydroxymethyl)furfural (HMF)

  • Whole-cell biocatalyst (e.g., Fusarium striatum or other suitable microorganism)[2]

  • Growth medium (e.g., Malt Extract medium)

  • Phosphate buffer (pH 7.0)

  • Glucose (as a co-substrate)

  • Centrifuge

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Cultivation of Biocatalyst: Inoculate the selected microorganism into the growth medium and incubate in a shaker at the optimal temperature (e.g., 28 °C) and agitation speed (e.g., 160 rpm) until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.

  • Biotransformation: Resuspend the cell pellet in a phosphate buffer containing HMF (e.g., 50 mM) and a co-substrate like glucose (e.g., 100 mM).

  • Reaction: Incubate the reaction mixture in a shaker at the optimal temperature. Monitor the reaction progress by analyzing samples for the consumption of HMF and the formation of the diol product, 2,5-bis(hydroxymethyl)furan, using HPLC.

  • Work-up: After the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Characterization: Analyze the resulting 2,5-bis(hydroxymethyl)furan by NMR and mass spectrometry to confirm its identity and purity.

Diagram of Biocatalytic Reduction Workflow:

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Purification & Analysis cultivate Cultivate Microorganism harvest Harvest & Wash Cells cultivate->harvest resuspend Resuspend Cells with HMF & Glucose harvest->resuspend incubate Incubate with Shaking resuspend->incubate monitor Monitor Reaction (HPLC) incubate->monitor centrifuge Remove Cells by Centrifugation monitor->centrifuge extract Extract Supernatant centrifuge->extract dry_concentrate Dry & Concentrate extract->dry_concentrate characterize Characterize Product dry_concentrate->characterize

Caption: Workflow for the biocatalytic reduction of HMF.

Comparison of Synthesis Methods

ParameterElectrocatalytic Oxidation of FurfuralBiocatalytic Reduction of HMFTraditional Chemical Synthesis
Starting Material Furfural (from biomass)5-Hydroxymethylfurfural (from biomass)Petroleum-based precursors
Solvent WaterWater (buffer)Organic solvents (e.g., THF, DCM)
Catalyst Heterogeneous electrocatalystWhole cells/enzymesStoichiometric reagents/heavy metals
Temperature Room Temperature25-37 °COften requires heating or cooling
Pressure AtmosphericAtmosphericCan vary
Byproducts Minimal, depends on selectivityBiomass, spent mediumSalts, organic waste
Green Chemistry Principles High adherence (renewable feedstock, safe solvent, catalysis, ambient conditions)High adherence (renewable feedstock, safe solvent, biocatalysis, mild conditions)Low adherence

Characterization of 4-(hydroxymethyl)-2(5H)-furanone

The successful synthesis of 4-(hydroxymethyl)-2(5H)-furanone can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the hydroxymethyl group, the proton on the double bond, and the protons of the furanone ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the double bond, the carbon of the hydroxymethyl group, and the other ring carbons.[4]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (114.10 g/mol ).[4]

  • Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (broad peak around 3400 cm⁻¹), the carbonyl group of the lactone (around 1750 cm⁻¹), and the C=C double bond (around 1650 cm⁻¹).

Conclusion

The green synthesis of 4-(hydroxymethyl)-2(5H)-furanone is an area of active development, with promising routes emerging from the catalytic conversion of biomass-derived platform chemicals. Electrocatalysis and biocatalysis, in particular, offer significant advantages over traditional synthetic methods by operating under mild, aqueous conditions and utilizing renewable starting materials. While direct, one-step conversions are still being optimized, the protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to explore and advance the sustainable synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Derivatization of 2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(5H)-furanone, or γ-butenolide, scaffold is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] Its prevalence in molecules with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, makes it a high-value target for drug development professionals.[2][4] The inherent reactivity of its conjugated α,β-unsaturated lactone system provides a versatile platform for a multitude of chemical transformations.[1][3] This guide provides an in-depth exploration of key reaction mechanisms for the derivatization of 2(5H)-furanones. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating protocols for seminal transformations are provided, supported by mechanistic diagrams and quantitative data to ensure scientific integrity and reproducibility.

Introduction: The Chemical Versatility of the Butenolide Core

The 2(5H)-furanone ring is a privileged pharmacophore.[5][6] Its unique electronic and structural features—a planar, five-membered ring containing an electrophilic conjugated system—make it both a potent biological agent and a versatile synthetic intermediate.[3][4] The ability of this scaffold to act as a Michael acceptor, a dienophile in cycloaddition reactions, or a precursor to chiral γ-butyrolactones has led to the development of a rich portfolio of synthetic methodologies.[1][3][7] Understanding these reaction mechanisms is paramount for the rational design of novel therapeutics and the efficient construction of complex molecular architectures. This document serves as a technical guide to the most powerful and strategic derivatization techniques, focusing on asymmetric catalysis to generate enantiomerically pure compounds, which is often crucial for therapeutic efficacy.[1]

Caption: The core structure of 2(5H)-furanone.

Conjugate Addition Reactions: Mastering Stereoselective C-C Bond Formation

The most prominent mode of reactivity for 2(5H)-furanones is their behavior as electrophiles in conjugate (Michael) additions. The electron-withdrawing lactone carbonyl activates the C=C bond for nucleophilic attack at the C4 (β) position. The development of catalytic asymmetric variants of these reactions has been transformative, allowing for the construction of highly functionalized chiral γ-lactones with multiple stereocenters.[8]

Mechanism Insight: The Vinylogous Michael Addition

In the presence of a suitable catalyst (organocatalyst or metal complex), a nucleophile will add to the C4 position of the butenolide. For nucleophiles like aldehydes, the reaction proceeds through an enamine or enolate intermediate, which then attacks the furanone. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the facial approach of the nucleophile.

Causality of Experimental Choices:

  • Catalyst Selection: Chiral diarylprolinol silyl ethers are frequently used as organocatalysts. They form a transient enamine with the aldehyde nucleophile, creating a sterically defined pocket that controls the enantioselectivity of the subsequent attack on the furanone.[8]

  • Solvent: Nonpolar solvents like toluene or chloroform are often preferred as they can enhance the organization of the transition state through hydrogen bonding and minimize competing uncatalyzed background reactions.

  • Additives: Benzoic acid is often used as a co-catalyst. It facilitates proton transfer steps, particularly the final protonation of the enolate intermediate, which is often the rate-determining step and crucial for establishing the final stereocenter.[8]

michael_addition_workflow cluster_workflow Asymmetric Michael Addition Workflow arrow arrow start Aldehyde + 2(5H)-Furanone enamine Enamine Formation start->enamine + Catalyst catalyst Chiral Organocatalyst (e.g., Diarylprolinol Silyl Ether) attack Nucleophilic Attack on Furanone enamine->attack intermediate Enolate Intermediate attack->intermediate protonation Protonation (Rate-Determining Step) intermediate->protonation + H+ Source product Chiral γ-Lactone Product protonation->product

Caption: Workflow for organocatalytic asymmetric Michael addition.

Protocol: Organocatalytic Asymmetric Michael Addition of Aldehydes

This protocol describes an efficient method to produce highly functionalized chiral γ-lactones with three contiguous stereocenters.[8]

  • Principle: A chiral secondary amine catalyst activates an aldehyde substrate, which then undergoes a stereoselective Michael addition to a 2(5H)-furanone.

  • Materials and Reagents:

    • 2(5H)-Furanone (1.0 equiv)

    • Aldehyde (1.5 equiv)

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

    • Benzoic acid (20 mol%)

    • Anhydrous Toluene

    • Saturated aqueous NH₄Cl solution

    • Anhydrous MgSO₄

    • Ethyl acetate, Hexanes for chromatography

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2(5H)-furanone (e.g., 0.2 mmol), the catalyst (0.04 mmol), and benzoic acid (0.04 mmol).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the aldehyde (0.3 mmol) dropwise via syringe.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., every 4-6 hours).

    • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC analysis.

EntryAldehydeYield (%)dree (%)
1Propanal899.2:199
2Butanal858.5:198
3Phenylacetaldehyde787.1:197
43-Phenylpropanal818.0:199
Data synthesized from representative literature.[8]

Pericyclic Reactions: Building Complexity with Cycloadditions

The conjugated diene-like system within the 2(5H)-furanone ring makes it an excellent substrate for pericyclic reactions, enabling the rapid construction of complex polycyclic frameworks.[3]

Mechanism Insight: The [2+2] Photocycloaddition

The photochemical [2+2] cycloaddition between a 2(5H)-furanone and an alkene or alkyne is a powerful method for synthesizing cyclobutane and cyclobutene rings, respectively.[9][10] The reaction is not concerted; it proceeds through a stepwise mechanism.

  • Excitation: The furanone absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • Biradical Formation: The excited triplet furanone reacts with the ground-state alkene to form a triplet 1,4-biradical intermediate.[9][11] This step determines the regioselectivity of the reaction.

  • Spin Inversion & Ring Closure: The triplet biradical undergoes spin inversion to a singlet biradical, which rapidly collapses to form the cyclobutane product.[9]

Causality of Experimental Choices:

  • Wavelength: A medium-pressure mercury lamp is typically used, as its emission spectrum overlaps with the absorption of the α,β-unsaturated lactone. A Vycor or Pyrex filter is often employed to cut off high-energy wavelengths that could cause product degradation.[10]

  • Temperature: Reactions are run at low temperatures (-20 °C to -15 °C) to suppress side reactions and, in the case of gaseous reactants like ethylene or acetylene, to increase their solubility in the solvent.[10]

  • Solvent: Acetone can be used as both a solvent and a triplet sensitizer, facilitating the formation of the excited triplet state of the furanone. Methanol is also commonly used.

photocycloaddition_mechanism cluster_mechanism [2+2] Photocycloaddition Mechanism Furanone 2(5H)-Furanone Furanone_S1 Singlet Excited State [Furanone]*S1 Furanone->Furanone_S1 Furanone_T1 Triplet Excited State [Furanone]*T1 Furanone_S1->Furanone_T1 ISC Biradical_T Triplet 1,4-Biradical Furanone_T1->Biradical_T + Alkene Alkene + Alkene Biradical_S Singlet 1,4-Biradical Biradical_T->Biradical_S Spin Inversion Product Cyclobutane Adduct Biradical_S->Product Ring Closure

Caption: Mechanism of the [2+2] photocycloaddition reaction.

Protocol: General Procedure for Photocycloaddition with Acetylene

This protocol provides a general method for the synthesis of cyclobutene-fused lactones.[10]

  • Principle: UV irradiation of a 2(5H)-furanone in the presence of acetylene gas induces a [2+2] cycloaddition to form a bicyclic product.

  • Materials and Reagents:

    • Chiral 2(5H)-furanone derivative (1.0 equiv)

    • Anhydrous solvent (e.g., Methanol or Acetone)

    • Acetylene gas (acetone-free)

    • Medium-pressure 125-W mercury lamp

    • Photochemical reactor with a Vycor or Pyrex immersion well

  • Step-by-Step Procedure:

    • Dissolve the 2(5H)-furanone (e.g., 1.0 mmol) in the chosen solvent (e.g., 100 mL) in the photochemical reactor.

    • Cool the immersion well by circulating methanol at -15 °C.

    • Cool the reaction vessel externally to -20 °C using a dry ice/CCl₄ or acetone bath.

    • Bubble acetylene gas through the solution for 15 minutes to ensure saturation. Maintain a slow, continuous stream of acetylene throughout the reaction.

    • Turn on the mercury lamp to initiate the photoreaction.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or ¹H NMR.

    • Once the starting material is consumed, turn off the lamp and stop the acetylene flow.

    • Allow the solution to warm to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

  • Safety Precautions: UV radiation is harmful; use appropriate shielding. Acetylene is highly flammable; perform the reaction in a well-ventilated fume hood away from ignition sources. Low-temperature baths should be handled with cryogenic gloves.

Catalytic Ring-Opening/Intramolecular Cyclization

Novel strategies for butenolide synthesis have emerged that do not start from a pre-formed lactone. One elegant approach involves the phosphine-catalyzed ring-opening of functionalized cyclopropenones.[12][13][14]

Mechanism Insight: From Cyclopropenones to Butenolides

This transformation is a cascade reaction initiated by a nucleophilic catalyst.

  • Nucleophilic Attack: A phosphine (e.g., PPh₃) attacks the cyclopropenone at the carbonyl carbon.

  • Ring Opening: This initial adduct is unstable and undergoes ring fragmentation to form a highly reactive ketene-ylide intermediate.[13]

  • Intramolecular Trapping: A pendant nucleophile on the original cyclopropenone substrate, such as a hydroxymethyl group, attacks the electrophilic ketene carbon.

  • Cyclization & Catalyst Elimination: This intramolecular trapping leads to the formation of the five-membered lactone ring. Subsequent protonation of the ylide and elimination of the phosphine catalyst regenerates the catalyst and yields the final butenolide product.[13]

Causality of Experimental Choices:

  • Substrate Design: The starting material must be a cyclopropenone bearing a pendant nucleophile, typically a hydroxymethyl group, positioned to facilitate a 5-exo-tet cyclization.[12][14]

  • Catalyst: Triphenylphosphine (PPh₃) is an effective and common catalyst. It is nucleophilic enough to initiate the ring-opening but is also a good leaving group to be eliminated in the final step. Low catalyst loadings (1-5 mol%) are typically sufficient.[12][13]

  • Solvent: The reaction is tolerant of a wide range of solvents, from nonpolar (toluene) to polar aprotic (acetonitrile), demonstrating the robustness of the methodology.[12]

cyclopropenone_mechanism cluster_mechanism Phosphine-Catalyzed Butenolide Synthesis from Cyclopropenones Start Hydroxymethyl Cyclopropenone Adduct Phosphine Adduct Start->Adduct Nucleophilic Attack Phosphine + PPh3 Ylide Ketene-Ylide Intermediate Adduct->Ylide Ring Opening Trap Intramolecular Trapping Ylide->Trap 5-exo-tet Cyclized Cyclized Intermediate Trap->Cyclized Product Butenolide + PPh3 Cyclized->Product Protonation & Elimination

Caption: Mechanism for butenolide synthesis from cyclopropenones.

Protocol: Phosphine-Catalyzed Synthesis of α- and γ-Substituted Butenolides

This protocol details a general method for converting hydroxymethyl-functionalized cyclopropenones into butenolides.[12][13]

  • Principle: A catalytic amount of phosphine mediates the ring-opening of a cyclopropenone to a ketene ylide, which is trapped intramolecularly by a hydroxyl group to form the butenolide.

  • Materials and Reagents:

    • Hydroxymethyl cyclopropenone derivative (1.0 equiv)

    • Triphenylphosphine (PPh₃) (5 mol%)

    • Anhydrous solvent (e.g., Acetonitrile or Toluene)

  • Step-by-Step Procedure:

    • In a vial, dissolve the hydroxymethyl cyclopropenone (e.g., 0.1 mmol) in the anhydrous solvent (1.0 mL).

    • Add triphenylphosphine (0.005 mmol, 1.3 mg).

    • Seal the vial and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography.

Entryα-Substituentγ-SubstituentYield (%)
1PhenylH95
24-MeO-PhH96
34-CF₃-PhH89
4MethylH85
5PhenylMethyl82
Data synthesized from representative literature.[12][13]

Conclusion

The derivatization of 2(5H)-furanones is a dynamic and evolving field in synthetic organic chemistry. The methodologies presented herein—conjugate addition, pericyclic reactions, and catalytic ring-opening/cyclization cascades—represent cornerstone strategies for accessing structurally diverse and medicinally relevant molecules. By understanding the underlying mechanisms and the rationale behind specific experimental conditions, researchers can effectively leverage the butenolide scaffold as a powerful building block in the synthesis of complex natural products and novel therapeutic agents. The continued development of enantioselective catalytic methods will undoubtedly unlock even greater potential for this versatile heterocyclic core.

References

The Versatile Chiral Synthon: 4-(Hydroxymethyl)-2(5H)-furanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the pursuit of enantiomerically pure and functionally dense building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-(hydroxymethyl)-2(5H)-furanone, a member of the butenolide family of unsaturated lactones, has emerged as a highly versatile and valuable chiral synthon.[1][2][3][4] Its structure, featuring a reactive α,β-unsaturated lactone, a primary hydroxyl group, and a stereocenter at the adjacent carbon (in its chiral form), provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of 4-(hydroxymethyl)-2(5H)-furanone, detailing its synthesis, key reactions, and strategic applications in the synthesis of natural products and medicinally relevant compounds.

The butenolide core is a privileged scaffold found in numerous natural products exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The inherent reactivity of the furanone ring, coupled with the synthetic handles offered by its substituents, makes 4-(hydroxymethyl)-2(5H)-furanone a powerful tool for chemists aiming to access this chemical space. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale to empower innovation in the laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization.

PropertyValueReference
CAS Number 80904-75-2PubChem CID 157706
Molecular Formula C₅H₆O₃PubChem CID 157706
Molecular Weight 114.10 g/mol PubChem CID 157706
Appearance Colorless to pale yellow oil or solid-
Boiling Point Decomposes upon heating-
Solubility Soluble in water, methanol, ethanol, ethyl acetate, and dichloromethane-

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (t, J = 1.6 Hz, 1H, H-3), 4.88 (t, J = 1.6 Hz, 2H, H-5), 4.40 (d, J = 1.6 Hz, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C-2), 145.0 (C-3), 135.0 (C-4), 70.5 (C-5), 58.0 (-CH₂OH).

  • IR (neat, cm⁻¹): 3400 (br, O-H), 1750 (C=O, lactone), 1640 (C=C).

  • Mass Spectrometry (EI): m/z (%) 114 (M⁺), 96, 85, 68, 55.

Strategic Synthesis of 4-(Hydroxymethyl)-2(5H)-furanone

The accessibility of 4-(hydroxymethyl)-2(5H)-furanone from renewable resources is a significant advantage. Several synthetic routes have been developed, with the oxidation of furfural and its derivatives, often derived from biomass, being a prominent and sustainable approach.[6][7]

Protocol 1: Oxidation of Furfuryl Alcohol

This protocol details a common laboratory-scale synthesis via the oxidation of furfuryl alcohol. The choice of a mild oxidizing agent is crucial to prevent over-oxidation and decomposition of the furan ring.

Reaction Scheme:

G Furfuryl_Alcohol Furfuryl Alcohol Furanone 4-(Hydroxymethyl)-2(5H)-furanone Furfuryl_Alcohol->Furanone Oxidation Reagents PCC or PDC Dichloromethane (DCM)

Figure 1: Oxidation of furfuryl alcohol to 4-(hydroxymethyl)-2(5H)-furanone.

Materials:

  • Furfuryl alcohol (1.0 eq)

  • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • To a stirred solution of furfuryl alcohol in anhydrous DCM at 0 °C, add PCC (or PDC) portion-wise. The reaction is exothermic, and maintaining a low temperature is critical to minimize side reactions.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The chromium(VI) reagent selectively oxidizes the primary alcohol to an aldehyde, which then undergoes an intramolecular rearrangement and further oxidation to the lactone.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional DCM.

  • Concentrate the combined organic filtrates under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(hydroxymethyl)-2(5H)-furanone as a pale yellow oil.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy, comparing the obtained spectra with the reference data provided above. The absence of signals corresponding to the starting material and aldehyde intermediates confirms the completion of the reaction.

Applications in Organic Synthesis: A Gateway to Complexity

The synthetic utility of 4-(hydroxymethyl)-2(5H)-furanone stems from the diverse reactivity of its functional groups. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack, while the hydroxyl group can be functionalized or used to direct stereoselective reactions.

Michael Addition: Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a cornerstone reaction for forming C-C bonds.[8][9][10] 4-(Hydroxymethyl)-2(5H)-furanone serves as an excellent Michael acceptor, reacting with a variety of nucleophiles to introduce functionality at the C-3 position.

Reaction Scheme:

G Furanone 4-(Hydroxymethyl)-2(5H)-furanone Adduct Michael Adduct Furanone->Adduct Nucleophile Nucleophile (Nu⁻) Nucleophile->Adduct Base Base

Figure 2: Michael addition to 4-(hydroxymethyl)-2(5H)-furanone.

Protocol 2: Diastereoselective Michael Addition of an Enolate

This protocol illustrates a typical Michael addition using a ketone-derived enolate, a reaction often employed in the synthesis of more complex natural products.

Materials:

  • 4-(Hydroxymethyl)-2(5H)-furanone (1.0 eq)

  • 2-Methylcyclohexanone (1.2 eq)

  • Lithium diisopropylamide (LDA) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and Brine

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen). Rationale: LDA is a strong, non-nucleophilic base that quantitatively generates the enolate from the ketone.

  • Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add a solution of 4-(hydroxymethyl)-2(5H)-furanone in anhydrous THF to the enolate solution at -78 °C. The reaction is typically rapid.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Michael adduct. The stereochemistry of the product is often influenced by the reaction conditions and the nature of the enolate.

Precursor to Lignans

Lignans are a large class of polyphenolic compounds found in plants, many of which exhibit interesting biological activities, including anticancer and antioxidant properties.[11][12][13][14] 4-(Hydroxymethyl)-2(5H)-furanone can serve as a key building block for the synthesis of the butyrolactone core of many lignans.

Synthetic Strategy Outline:

G Furanone 4-(Hydroxymethyl)-2(5H)-furanone Protection Hydroxyl Protection Furanone->Protection Michael_Addition Michael Addition (e.g., with an aryl nucleophile) Protection->Michael_Addition Reduction Lactone Reduction Michael_Addition->Reduction Deprotection Deprotection Reduction->Deprotection Lignan_Core Lignan Butyrolactone Core Deprotection->Lignan_Core

Figure 3: General synthetic strategy for lignan synthesis from 4-(hydroxymethyl)-2(5H)-furanone.

This multi-step sequence typically involves the protection of the primary hydroxyl group, followed by a Michael addition to introduce an aryl moiety. Subsequent reduction of the lactone and deprotection steps lead to the core structure of various lignans. The choice of protecting group is critical and must be stable to the conditions of the Michael addition and subsequent transformations, yet readily removable at a later stage.[15][16][17][18]

Synthesis of Antiviral Nucleoside Analogues

The structural similarity of 4-(hydroxymethyl)-2(5H)-furanone to the ribose sugar moiety of nucleosides has been exploited in the synthesis of novel antiviral agents.[19][20][21][22] By serving as a chiral scaffold, it allows for the introduction of various nucleobases and modifications to the "sugar" ring, leading to the generation of libraries of potential drug candidates.

Conceptual Approach:

The synthesis of nucleoside analogues from 4-(hydroxymethyl)-2(5H)-furanone often involves the opening of the lactone ring, functionalization of the resulting acyclic precursor, and subsequent cyclization to form the desired nucleoside structure. This approach allows for significant structural diversity to be introduced, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Protecting Group Strategies: A Key to Success

In multi-step syntheses involving 4-(hydroxymethyl)-2(5H)-furanone, the judicious use of protecting groups for the primary hydroxyl group is often necessary to prevent unwanted side reactions.[15][16][17][18] The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its selective removal.

Common Protecting Groups for the Hydroxyl Moiety:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMSCl, Imidazole, DMFTBAF, THF or HF, Pyridine
Benzyl etherBnBnBr, NaH, THFH₂, Pd/C or Na, NH₃ (liq.)
Acetate esterAcAc₂O, Pyridine, DMAPK₂CO₃, MeOH or LiOH, THF/H₂O

The selection of an appropriate protecting group strategy is a critical aspect of synthetic planning and can significantly impact the overall efficiency and success of a synthetic campaign.

Conclusion and Future Outlook

4-(Hydroxymethyl)-2(5H)-furanone has firmly established itself as a valuable and versatile building block in organic synthesis. Its accessibility from renewable resources, coupled with its rich and tunable reactivity, makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful chiral synthon. As the demand for sustainable and efficient synthetic methodologies continues to grow, the importance of building blocks like 4-(hydroxymethyl)-2(5H)-furanone, derived from the bio-based economy, is set to increase, paving the way for new discoveries in medicine and materials science.

References

Introduction: The Significance of the Chiral 2(5H)-Furanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Chiral 2(5H)-Furanone Derivatives

The 2(5H)-furanone, or γ-butenolide, ring system is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3] These scaffolds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6] The stereochemistry at the chiral centers of these molecules is often crucial for their biological function, making the development of asymmetric synthetic strategies a paramount objective for researchers in medicinal chemistry and drug development.[3][7] The ability to construct these valuable building blocks with high enantiomeric purity is essential for the synthesis of novel therapeutic agents and complex natural products.[2]

This application note provides an in-depth guide to three powerful and distinct catalytic strategies for the asymmetric synthesis of chiral 2(5H)-furanone derivatives: organocatalysis, transition metal catalysis, and enzymatic resolution. Each section explains the fundamental principles behind the methodology, offers field-proven insights into experimental design, and presents a detailed, reproducible protocol for laboratory application.

Organocatalytic Approach: Asymmetric Vinylogous Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic or expensive metals.[8][9] For the synthesis of chiral γ-substituted butenolides, the direct asymmetric vinylogous Michael addition of an α,β-unsaturated γ-butyrolactam to an electrophile, catalyzed by a chiral bifunctional organocatalyst, is a highly effective strategy.[10][11]

Causality and Mechanistic Insight

The success of this reaction hinges on the use of a bifunctional catalyst, such as an amine-squaramide, which activates both the nucleophile and the electrophile simultaneously. The squaramide moiety, through hydrogen bonding, activates the electrophile (e.g., a 2-enoylpyridine), lowering its LUMO and making it more susceptible to nucleophilic attack. Concurrently, the tertiary amine base deprotonates the γ-position of the butenolide, forming a chiral enolate intermediate. The rigid chiral scaffold of the catalyst then directs the facial approach of the electrophile, ensuring high stereocontrol.[11]

Diagram: Catalytic Cycle of Bifunctional Amine-Squaramide

organocatalysis_cycle Catalytic Cycle for Asymmetric Vinylogous Michael Addition cluster_main cluster_activation Activation CAT Chiral Catalyst (Amine-Squaramide) ACTIVATED_COMPLEX Ternary Complex: Catalyst-Nuc-Elec CAT->ACTIVATED_COMPLEX Bifunctional Activation NUC Butenolide (Nucleophile) NUC->ACTIVATED_COMPLEX ELEC Electrophile (2-Enoylpyridine) ELEC->ACTIVATED_COMPLEX PRODUCT_COMPLEX Catalyst-Product Complex ACTIVATED_COMPLEX->PRODUCT_COMPLEX C-C Bond Formation (Stereocontrolled) PRODUCT_COMPLEX->CAT Regeneration PRODUCT Chiral Product PRODUCT_COMPLEX->PRODUCT Release caption Bifunctional catalyst activates both nucleophile and electrophile.

Caption: Bifunctional catalyst activates both nucleophile and electrophile.

Protocol: Organocatalyzed Asymmetric Vinylogous Michael Addition

This protocol is adapted from a procedure developed for the addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines.[11]

Materials:

  • Chiral Amine-Squaramide Catalyst (10 mol%)

  • α,β-Unsaturated γ-butyrolactam (1.2 equiv)

  • 2-Enoylpyridine (1.0 equiv, 0.1 mmol scale)

  • Toluene (Anhydrous, 1.0 mL)

  • 4Å Molecular Sieves (activated)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the chiral amine-squaramide catalyst (0.01 mmol) and activated 4Å molecular sieves (~50 mg).

  • Reagent Addition: Place the vial under an inert atmosphere (Nitrogen or Argon). Add the 2-enoylpyridine (0.1 mmol) and the α,β-unsaturated γ-butyrolactam (0.12 mmol).

  • Solvent and Reaction Initiation: Add anhydrous toluene (1.0 mL) via syringe. Seal the vial and stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the desired chiral γ,γ-disubstituted butenolide.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Metal-Catalyzed Approach: Rh-Catalyzed Asymmetric Hydrogenation

Transition metal catalysis offers highly efficient and atom-economical routes to chiral molecules. The rhodium-catalyzed asymmetric hydrogenation of γ-substituted γ-butenolides is a robust method to produce chiral γ-butyrolactones, which are the reduced and often more stable counterparts of 2(5H)-furanones.[12]

Causality and Mechanistic Insight

This transformation relies on a cationic rhodium precursor complexed with a chiral bisphosphine ligand (e.g., ZhaoPhos). The chiral ligand creates a C₂-symmetric environment around the metal center. The substrate, a γ-butenolide, coordinates to the rhodium catalyst. Molecular hydrogen undergoes oxidative addition to the metal center. The double bond of the butenolide then inserts into a Rh-H bond. The stereochemistry of this insertion is dictated by the chiral ligand, which forces the substrate to adopt a specific orientation to minimize steric hindrance. Finally, reductive elimination of the product regenerates the active catalyst and furnishes the enantioenriched γ-butyrolactone.[12] The addition of a mild acid like CF₃COOH can facilitate the hydrogenation by activating the carbonyl group and stabilizing the cationic catalyst.[12]

Diagram: Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation

metal_catalysis_cycle Catalytic Cycle for Rh-Catalyzed Hydrogenation CAT [Rh(L*)]+ COMPLEX1 Rh-Substrate Complex CAT->COMPLEX1 Coordination SUB γ-Butenolide SUB->COMPLEX1 H2 H₂ COMPLEX2 Rh-Dihydride Complex H2->COMPLEX2 PRODUCT Chiral γ-Butyrolactone COMPLEX1->COMPLEX2 Oxidative Addition COMPLEX3 Rh-Alkyl Hydride Intermediate COMPLEX2->COMPLEX3 Migratory Insertion COMPLEX3->CAT Reductive Elimination COMPLEX3->PRODUCT Release caption Chiral ligand (L) controls stereoselectivity of insertion.

Caption: Chiral ligand (L) controls stereoselectivity of insertion.

Protocol: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

This protocol is based on a highly efficient procedure for the hydrogenation of various butenolides.[12]

Materials:

  • [Rh(COD)₂]BF₄ (1 mol%)

  • ZhaoPhos ligand (1.1 mol%)

  • γ-Butenolide substrate (1.0 equiv, 0.2 mmol scale)

  • Trifluoroacetic acid (CF₃COOH) (10 mol%)

  • Dichloromethane (DCM), degassed (2.0 mL)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (0.002 mmol) and the ZhaoPhos ligand (0.0022 mmol) to a vial. Add degassed DCM (1.0 mL) and stir the solution for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the γ-butenolide substrate (0.2 mmol) and CF₃COOH (0.02 mmol) in degassed DCM (1.0 mL).

  • Loading the Autoclave: Transfer the substrate solution to the autoclave's glass liner. Then, transfer the pre-formed catalyst solution to the liner via cannula.

  • Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the autoclave to 70 atm with H₂.

  • Reaction: Place the autoclave in a heating block pre-heated to 50 °C and stir the reaction mixture for 12 hours.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral γ-butyrolactone.

  • Analysis: Determine the conversion by ¹H NMR. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Enzymatic Approach: Lipase-Catalyzed Dynamic Kinetic Resolution

Chemoenzymatic methods leverage the exquisite selectivity of enzymes for asymmetric synthesis.[13][14] Lipases are particularly effective for the kinetic resolution of racemic alcohols or esters. A highly effective strategy for furanones involves a lipase-catalyzed second-order asymmetric transformation, which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[15]

Causality and Mechanistic Insight

This process begins with a racemic mixture, for example, of 5-hydroxy-2(5H)-furanone. In the presence of an acyl donor (like vinyl acetate) and a highly selective lipase (e.g., from Candida antarctica), one enantiomer of the hydroxyfuranone is preferentially acylated. The key to achieving >50% yield is the in situ racemization of the unreactive enantiomer. Under the reaction conditions, the unreactive enantiomer equilibrates with its opposite, allowing it to be consumed by the enzyme over time. This dynamic process funnels the entire racemic starting material into a single, highly enantioenriched acylated product.[15]

Diagram: Workflow for Dynamic Kinetic Resolution

enzymatic_resolution Dynamic Kinetic Resolution of a 2(5H)-Furanone cluster_start Racemic Starting Material cluster_reaction Enzymatic Acylation R_SM (R)-Furanol S_SM (S)-Furanol R_SM->S_SM Racemization (in situ) ENZYME Lipase + Acyl Donor R_SM->ENZYME Slow/No Reaction S_PROD (S)-Product (Acylated Furanone) S_SM->S_PROD Fast, Selective Reaction ENZYME->S_PROD caption Unreactive (R)-enantiomer racemizes to the reactive (S)-enantiomer.

Caption: Unreactive (R)-enantiomer racemizes to the reactive (S)-enantiomer.

Protocol: Lipase-Catalyzed Resolution of 5-Hydroxy-5H-furan-2-one

This protocol is conceptualized based on the principles described by Feringa, Kellogg, and coworkers.[15]

Materials:

  • Racemic 5-hydroxy-5H-furan-2-one

  • Immobilized Lipase from Candida antarctica (CALB) or Penicillium roqueforti

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., 1:1 cyclohexane/butyl acetate)

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Setup: To a clean, dry flask, add the racemic 5-hydroxy-5H-furan-2-one (1.0 equiv) and the immobilized lipase (typically 10-20% by weight of the substrate).

  • Reagents: Add the anhydrous solvent mixture, followed by vinyl acetate (2-3 equiv).

  • Reaction: Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Maintain the reaction at the optimal temperature for the enzyme and racemization (this can range from ambient temperature to ~70 °C, which may need to be optimized).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The goal is to observe the disappearance of both starting material enantiomers and the formation of a single product enantiomer.

  • Workup: When the reaction has reached completion (>99% conversion), filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the enantioenriched 5-acetoxy-2(5H)-furanone.

  • Analysis: Confirm the structure by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC or GC.

Summary and Data Comparison

MethodKey FeaturesTypical YieldTypical Enantioselectivity (ee)AdvantagesLimitations
Organocatalysis Bifunctional catalyst activates nucleophile and electrophile.[11]Good to Excellent (up to 99%)[11]Excellent (>99% ee)[11][16]Metal-free, operationally simple, mild conditions.Catalyst loading can be high (5-10 mol%); may require longer reaction times.
Metal Catalysis Highly active catalyst with a chiral ligand.[12]Excellent (>95%)[12]Excellent (>99% ee)[12]Very low catalyst loading (≤1 mol%), high turnover, broad substrate scope.Requires inert atmosphere/glovebox; potential for metal contamination in the product.
Enzymatic Resolution High selectivity of an enzyme for one enantiomer.[15]Up to 100% (with DKR)[15]Excellent (>99% ee)[15]Extremely high selectivity, mild aqueous or organic conditions, environmentally friendly.Substrate scope can be limited by enzyme specificity; requires optimization of conditions for racemization.

Conclusion

The asymmetric synthesis of chiral 2(5H)-furanone derivatives is a well-developed field with multiple powerful and reliable strategies available to researchers. The choice of method—organocatalytic, metal-catalyzed, or enzymatic—can be tailored to the specific needs of the project, considering factors such as substrate scope, scalability, cost, and operational complexity. Organocatalysis offers a robust, metal-free option, while transition metal catalysis provides unparalleled efficiency and turnover numbers. For specific substrates, enzymatic resolutions can deliver products with near-perfect enantiopurity under green conditions. By understanding the underlying principles and practical protocols of these methods, scientists and drug development professionals are well-equipped to synthesize the chiral furanone building blocks necessary to advance their research programs.

References

Application Notes & Protocols: The Strategic Use of (S)-(-)-5-(Hydroxymethyl)-2(5H)-furanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (S)-(-)-5-(Hydroxymethyl)-2(5H)-furanone, a versatile and highly valuable chiral building block in modern organic synthesis. Moving beyond a simple catalog of reactions, we will dissect the strategic considerations and causality behind its application, providing field-proven insights into its use for constructing complex molecular architectures. The protocols detailed herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Core Concepts: Understanding the Synthetic Potential

(S)-(-)-5-(Hydroxymethyl)-2(5H)-furanone (also referred to as 4-(hydroxymethyl)-2(5H)-furanone in some contexts, CAS: 78508-96-0) is a readily available, enantiomerically pure starting material. Its synthetic utility stems from the orthogonal reactivity of its two primary functional groups: an electrophilic α,β-unsaturated lactone system and a versatile primary hydroxyl group, all organized around a key stereocenter at the C5 position.

Property Value Reference(s)
CAS Number 78508-96-0[1]
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 41-43 °C (lit.)[1]
Optical Rotation [α]20/D −144°, c = 1 in H₂O[1]
Storage 2-8°C, Moisture Sensitive[1]

This unique combination allows for a diverse range of synthetic manipulations. The conjugated system is an excellent Michael acceptor for the introduction of nucleophiles and serves as a competent dipolarophile in cycloaddition reactions. The primary alcohol can be protected, activated, oxidized, or displaced to introduce further complexity. This duality is the cornerstone of its strategic importance in total synthesis.

Figure 1: Core Reactivity Pathways of the Furanone Synthon.

Application Note I: Asymmetric Synthesis of (+)-Muscarine

Background: (+)-Muscarine is a potent cholinergic agonist originally isolated from the mushroom Amanita muscaria. Its unique tetrahydrofuran core, decorated with three contiguous stereocenters, has made it a classic target in natural product synthesis, serving as a benchmark for stereocontrolled methodologies.

Synthetic Strategy: The synthesis reported by Kang et al. leverages (S)-(-)-5-(hydroxymethyl)-2(5H)-furanone as the chiral pool starting material to establish all three stereocenters of the target molecule.[1] The strategy hinges on a sequence of highly diastereoselective reductions and functional group manipulations.

  • Stereoselective Reduction: The synthesis commences with the protection of the primary alcohol, followed by a highly diastereoselective conjugate reduction of the α,β-unsaturated lactone. This key step sets the C4 stereocenter relative to the existing C5 center.

  • Lactone Reduction & Diol Formation: The lactone carbonyl is then reduced to the corresponding lactol, which is subsequently opened to reveal a diol.

  • Cyclization Precursor Synthesis: The terminal hydroxyl group is selectively activated (e.g., as a tosylate), and the remaining hydroxyl is converted into a precursor for the quaternary ammonium group.

  • Amination and Cyclization: Introduction of the dimethylamino group and subsequent intramolecular cyclization furnishes the tetrahydrofuran ring.

  • Final Methylation: Quaternization of the tertiary amine with methyl iodide yields the final natural product, (+)-muscarine.

Figure 2: Synthetic Workflow for (+)-Muscarine.
Protocol: Diastereoselective Conjugate Reduction of Protected Furanone

This protocol details the crucial diastereoselective reduction that sets the C4 stereocenter, a pivotal step in the synthesis of (+)-muscarine. The choice of NiCl₂·6H₂O with NaBH₄ is critical; this system generates nickel boride in situ, which is known to favor 1,4-reduction over 1,2-reduction of enones.

Materials:

  • (S)-5-((tert-butyldiphenylsilyloxy)methyl)furan-2(5H)-one (1.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.5 equiv)

  • Sodium borohydride (NaBH₄) (6.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-5-((tert-butyldiphenylsilyloxy)methyl)furan-2(5H)-one and NiCl₂·6H₂O in anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the resulting green solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise over 30 minutes, maintaining the temperature at 0 °C. The solution will turn black upon addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the pad thoroughly with EtOAc.

  • Transfer the filtrate to a separatory funnel and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired saturated lactone.

Application Note II: Synthesis of Pyrrolizidine Alkaloid Precursors

Background: Pyrrolizidine alkaloids (PAs) are a large class of natural products known for their diverse biological activities, including roles as glycosidase inhibitors.[2][3] Many, like alexine, feature a polyhydroxylated bicyclic core.[4] The synthesis of these complex structures requires precise control over multiple stereocenters.

Synthetic Strategy: The 1,3-dipolar cycloaddition is an exceptionally powerful reaction for constructing five-membered rings with high stereocontrol.[5] In this context, (S)-(-)-5-(hydroxymethyl)-2(5H)-furanone serves as an excellent chiral dipolarophile. Its reaction with a cyclic nitrone dipole rapidly builds the core isoxazolidine ring system, which is a direct precursor to the pyrrolizidine skeleton. A 2008 study in Carbohydrate Research demonstrated this approach for the synthesis of 2,6-dihydroxyhastanecine.[1]

  • [3+2] Cycloaddition: A cyclic nitrone, often derived from a chiral source like tartaric acid to enhance facial selectivity, is reacted with the furanone. The cycloaddition proceeds with high diastereoselectivity, dictated by the approach of the dipole to the electron-deficient alkene of the furanone.

  • Adduct Transformation: The resulting single adduct contains the core carbon-nitrogen framework. The N-O bond of the isoxazolidine can be cleaved reductively (e.g., via hydrogenolysis) to unmask a 1,4-amino alcohol.

  • Ring System Elaboration: Subsequent functional group manipulations, including reduction of the lactone and intramolecular alkylation, forge the final bicyclic pyrrolizidine structure.

Figure 3: Pyrrolizidine Core Synthesis via Cycloaddition.
Protocol: Diastereoselective 1,3-Dipolar Cycloaddition

This protocol describes the key cycloaddition step to form the isoxazolidine-fused lactone, the direct precursor to the pyrrolizidine core, based on the methodology for synthesizing PA precursors.[1]

Materials:

  • (S)-(-)-5-(Hydroxymethyl)-2(5H)-furanone (1.0 equiv)

  • Cyclic Nitrone (e.g., derived from D-tartaric acid) (1.1 equiv)

  • Anhydrous Toluene

  • Molecular Sieves (4 Å, activated)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-5-(hydroxymethyl)-2(5H)-furanone, the cyclic nitrone, and activated 4 Å molecular sieves.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot, observing the disappearance of the starting materials and the appearance of a new major spot for the cycloadduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the sieves with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel. The facial selectivity of the cycloaddition is typically high, often yielding a single diastereomer as the major product.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry. The formation of a single adduct simplifies purification and subsequent synthetic steps.

Summary and Outlook

(S)-(-)-5-(Hydroxymethyl)-2(5H)-furanone has proven to be an exceptionally effective chiral synthon for the asymmetric synthesis of diverse and biologically significant natural products. As demonstrated in the syntheses of (+)-muscarine and pyrrolizidine alkaloid precursors, its inherent stereocenter and orthogonal functionalities allow for the construction of complex polycyclic systems with remarkable stereocontrol. The causality behind its successful application lies in the predictable reactivity of its α,β-unsaturated lactone and the versatility of its hydroxymethyl group. For researchers in drug discovery and development, this building block represents a reliable and powerful tool for accessing novel chemical entities with precise stereochemical configurations.

References

Application Note: Strategic Derivatization of 4-(hydroxymethyl)-2(5H)-furanone for Bio-active Compound Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furanone Scaffold and the Rationale for Derivatization

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry and is present in a multitude of natural products exhibiting a wide array of biological activities.[1][2][3] These compounds are produced by various organisms, from marine algae to plants, often as a defense against microbial colonization.[2] The inherent reactivity and structural features of the butenolide ring make it an attractive starting point for the development of novel therapeutic agents. Furanone derivatives have been extensively investigated for their antimicrobial, anti-inflammatory, and cytotoxic properties.[2][4][5][6][7][8]

Our focus is on a simple yet versatile building block: 4-(hydroxymethyl)-2(5H)-furanone. This molecule possesses two key features for chemical modification: the α,β-unsaturated lactone system and, most notably, a primary hydroxyl group. This hydroxyl moiety serves as an ideal handle for derivatization, allowing for the systematic modification of the molecule's physicochemical properties.

In drug discovery, the generation of a focused compound library from a single core structure is a cornerstone of establishing Structure-Activity Relationships (SAR). By converting the hydroxyl group into a series of esters, carbamates, and ethers, we can modulate steric bulk, lipophilicity, and hydrogen bonding potential. These modifications can profoundly impact how the molecule interacts with biological targets, potentially enhancing potency or selectivity. This application note provides a detailed guide with validated protocols for the derivatization of 4-(hydroxymethyl)-2(5H)-furanone and the subsequent biological screening of the resulting library.

Part 1: Chemical Derivatization Strategies and Protocols

The primary hydroxyl group of 4-(hydroxymethyl)-2(5H)-furanone is a nucleophilic site, making it highly amenable to a variety of functional group transformations. We present three robust protocols for creating a diverse library of derivatives.

G cluster_0 Core Molecule cluster_1 Derivatization Reactions cluster_2 Derivative Library Core 4-(hydroxymethyl)- 2(5H)-furanone Ester Protocol 1: Esterification Core->Ester RCOCl or (RCO)₂O, Base Carbamate Protocol 2: Carbamate Synthesis Core->Carbamate R-N=C=O Ether Protocol 3: Ether Synthesis Core->Ether 1. NaH 2. R-X Ester_Lib Ester Derivatives Ester->Ester_Lib Carbamate_Lib Carbamate Derivatives Carbamate->Carbamate_Lib Ether_Lib Ether Derivatives Ether->Ether_Lib

Caption: General workflow for the derivatization of the core molecule.

Protocol 1: Esterification via Acyl Halides

Rationale: Esterification is one of the most fundamental and reliable methods for modifying a hydroxyl group. Acyl halides are highly reactive, ensuring efficient conversion under mild conditions. This reaction introduces an ester linkage, which can vary in size and electronic properties depending on the "R" group, allowing for fine-tuning of the molecule's characteristics.

Materials:

  • 4-(hydroxymethyl)-2(5H)-furanone

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-(hydroxymethyl)-2(5H)-furanone in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0°C.

  • Base Addition: Add 1.5 equivalents of a base (pyridine or TEA) to the solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.

  • Acyl Halide Addition: Add 1.2 equivalents of the desired acyl chloride dropwise to the stirring solution. Maintain the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding deionized water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure ester derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Carbamate Synthesis via Isocyanates

Rationale: The carbamate functional group is a common feature in many pharmaceutical agents and acts as a stable bioisostere for esters and amides.[9] The reaction of an alcohol with an isocyanate is typically a high-yield, clean addition reaction that requires no catalyst and generates no byproducts, simplifying purification.

Materials:

  • 4-(hydroxymethyl)-2(5H)-furanone

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Isocyanate of choice (e.g., Phenyl isocyanate, Butyl isocyanate)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 4-(hydroxymethyl)-2(5H)-furanone in anhydrous THF or DCM.

  • Isocyanate Addition: Add 1.1 equivalents of the desired isocyanate to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-6 hours. The reaction is often complete within this timeframe, which can be verified by TLC.

  • Purification:

    • If the product precipitates upon formation, it can be collected by filtration.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Purify the crude material by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure of the carbamate derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Ether Synthesis (Williamson Ether Synthesis)

Rationale: Introducing an ether linkage provides a more chemically stable alternative to the ester or carbamate groups, as ethers are generally resistant to hydrolysis. This protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide in an Sₙ2 reaction.

Materials:

  • 4-(hydroxymethyl)-2(5H)-furanone

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide of choice (e.g., Benzyl bromide, Iodomethane)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 1.2 equivalents of NaH in anhydrous THF.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Alcohol Addition: Dissolve 1 equivalent of 4-(hydroxymethyl)-2(5H)-furanone in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Cool the mixture back to 0°C and add 1.1 equivalents of the alkyl halide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Gentle heating may be required for less reactive halides.

  • Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the ether derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Biological Screening Cascade

Once a library of derivatives has been synthesized and purified, a systematic screening cascade is employed to identify compounds with promising biological activity. The cascade begins with broad, high-throughput primary assays and progresses to more specific, quantitative secondary assays for the most promising "hits."

G cluster_0 Screening Input cluster_1 Primary Screening (Qualitative) cluster_2 Hit Triage cluster_3 Secondary Screening (Quantitative) cluster_4 Outcome Lib Derivative Library (Esters, Carbamates, Ethers) P_Screen Primary Assays Lib->P_Screen P_Anti Protocol 4: Antimicrobial Screen (Agar Diffusion) P_Screen->P_Anti P_Cyto Protocol 6: Cytotoxicity Screen (MTT/XTT Assay @ 1 Conc.) P_Screen->P_Cyto Triage Hit Identification P_Anti->Triage P_Cyto->Triage Hits Active 'Hits' Triage->Hits Activity > Threshold Inactive Inactive Compounds Triage->Inactive Activity < Threshold S_Screen Secondary Assays Hits->S_Screen S_Anti Protocol 5: MIC Determination (Broth Microdilution) S_Screen->S_Anti S_Cyto Dose-Response: IC₅₀ Determination S_Screen->S_Cyto Lead Lead Candidates for SAR & Mechanistic Studies S_Anti->Lead S_Cyto->Lead

Caption: A logical workflow for the biological screening cascade.

Protocol 4: Primary Antimicrobial Screening (Agar Well Diffusion Assay)

Rationale: The agar well diffusion assay is a cost-effective and straightforward method for initial screening of a large number of compounds for antimicrobial activity.[10] It provides qualitative data on the ability of a compound to inhibit microbial growth, indicated by a "zone of inhibition."[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Derivative compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., standard antibiotic like Vancomycin or Ciprofloxacin)

  • Solvent control (e.g., pure DMSO)

  • Sterile cotton swabs, sterile cork borer, micropipettes

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Uniformly streak the prepared inoculum onto the surface of an MHA plate using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[11]

  • Compound Application: Add a fixed volume (e.g., 50 µL) of each derivative solution (at a standard concentration, e.g., 1 mg/mL) into separate wells.[11] Also add the positive control and solvent control to their designated wells.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity. The solvent control should show no zone.

Protocol 5: Secondary Antimicrobial Screening (Broth Microdilution for MIC)

Rationale: For compounds showing activity in the primary screen, the broth microdilution assay is used to quantify this activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

Materials:

  • Active derivative compounds

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared as in Protocol 4 and diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[11]

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of each derivative compound in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).[11]

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative/sterility control (broth only).[11]

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).[11]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11] This can be assessed visually or with a plate reader.

Protocol 6: Cytotoxicity Screening (MTT/XTT Assay)

Rationale: The MTT or XTT assay is a colorimetric method used to assess cell viability.[13][14] It is widely used in drug discovery to evaluate the cytotoxic potential of compounds against cancer cell lines or to assess general toxicity against normal cell lines. The assay relies on the ability of mitochondrial enzymes in metabolically active, viable cells to reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HeLa for cancer, HEK293 for general toxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Derivative compounds dissolved in DMSO

  • MTT or XTT reagent solution

  • Solubilization solution (for MTT assay, e.g., SDS in HCl)

  • 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: Treat the cells with the derivative compounds.

    • Primary Screen: Use a single, high concentration (e.g., 10 or 50 µM).

    • Secondary Screen (for IC₅₀): Use a range of serial dilutions to generate a dose-response curve.

    • Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Return the plate to the incubator for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells will convert the reagent to the colored formazan product.

    • If using MTT, add the solubilization solution and incubate further to dissolve the insoluble purple formazan crystals.[15] The XTT product is water-soluble, eliminating this step.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. For secondary screens, plot the viability against the log of the compound concentration and fit to a sigmoidal curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Systematic tabulation of results is crucial for comparing the activities of the derivatives and establishing an initial SAR.

Table 1: Template for Summarizing Biological Screening Data

Compound IDR-Group StructureAntimicrobial MIC (µg/mL) vs. S. aureusAntimicrobial MIC (µg/mL) vs. E. coliCytotoxicity IC₅₀ (µM) vs. HeLa
Core -H>256>256>100
Ester-1 -C(O)CH₃128>25685.2
Ester-2 -C(O)Ph6412843.7
Carb-1 -C(O)NH-Ph326422.1
Ether-1 -CH₂Ph128>25676.5
Ctrl+ Vancomycin/Doxorubicin2N/A0.1

Conclusion

This application note provides a comprehensive and validated framework for the derivatization of 4-(hydroxymethyl)-2(5H)-furanone and the subsequent evaluation of its derivatives for biological activity. The protocols are robust and rely on standard organic chemistry and microbiology techniques. By systematically applying these derivatization and screening strategies, researchers can efficiently generate novel compound libraries, identify bioactive "hits," and build a foundational understanding of the structure-activity relationships within this promising class of molecules, paving the way for the development of new therapeutic leads.

References

Quantitative Analysis of 4-(hydroxymethyl)-2(5H)-Furanone using High-Field ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, step-by-step protocol for the quantification of 4-(hydroxymethyl)-2(5H)-furanone, a valuable chiral intermediate in pharmaceutical synthesis, using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the direct proportionality between signal intensity and the number of protons, qNMR offers a rapid, precise, and non-destructive method for determining purity and concentration without the need for identical reference standards for the analyte. This guide details the rationale behind experimental choices, a validated protocol using vanillin as an internal standard, and guidelines for data processing and method validation, ensuring trustworthy and reproducible results.

Introduction and Scientific Principle

4-(hydroxymethyl)-2(5H)-furanone is a critical building block in the synthesis of a wide array of natural and bioactive compounds.[1] Its precise quantification is paramount for ensuring reaction yield, purity of intermediates, and quality control in drug development pipelines.

Quantitative NMR (qNMR) has emerged as a primary analytical method for this purpose.[2][3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[3][4] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the concentration or purity of the analyte can be determined with high accuracy.[2][3]

The governing equation for purity determination using an internal standard (IS) is:

Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal

  • M : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

This application note establishes a robust qNMR method, grounded in a validated procedure for quantifying 4-(hydroxymethyl)-2(5H)-furanone.[1][5][6]

Method Development: Causality Behind Experimental Choices

The reliability of a qNMR experiment is contingent upon a series of carefully considered parameters. Each choice is designed to create a self-validating system that minimizes measurement uncertainty.

Analyte ¹H NMR Profile and Selection of Quantification Signals

The structure of 4-(hydroxymethyl)-2(5H)-furanone features several distinct proton environments. The olefinic (ethylenic) protons are particularly well-suited for quantification due to their location in a less crowded region of the spectrum.

Caption: Structure and key ¹H NMR signals of the analyte.

Based on validated literature, the olefinic protons at δ ~6.16 ppm (H-3) and δ ~7.50 ppm (H-5) are ideal for integration.[1] They are sharp, well-resolved, and represent a single proton each (N_analyte = 1).

Selection of the Internal Standard (IS)

An appropriate internal standard is the cornerstone of accuracy in qNMR.[7] The key criteria include:

  • High Purity: Certified reference material is preferred.

  • Chemical Stability: Should not react with the analyte, solvent, or trace impurities.

  • Solubility: Must be fully soluble in the chosen deuterated solvent.[7]

  • Spectral Simplicity: Should have at least one sharp, well-resolved signal that does not overlap with any analyte or solvent signals.[7][8]

For this application, Vanillin is an excellent choice.[5][6] Its aldehydic proton appears as a sharp singlet around δ 9.77 ppm in CDCl₃, a region far removed from the analyte signals.[1] This signal corresponds to a single proton (N_IS = 1), simplifying the final calculation.

Choice of Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard. Deuterated chloroform (CDCl₃) is effective for this system.[1] Its residual proton signal at δ ~7.26 ppm does not interfere with the signals of interest.[9]

Critical NMR Acquisition Parameters for Quantification

To ensure that signal integrals are truly quantitative, specific acquisition parameters must be set. These settings are designed to prevent errors from incomplete spin relaxation or signal saturation.[7]

ParameterRecommended SettingRationale
Pulse Angle 90°A 90° pulse ensures maximum excitation of the nuclear spins, providing the strongest possible signal for a given number of scans and maximizing the signal-to-noise ratio.[7][8]
Relaxation Delay (D1) ≥ 5 x T₁The T₁ (spin-lattice relaxation time) is the time constant for spins to return to thermal equilibrium. A delay of at least 5 times the longest T₁ of any proton being quantified (both analyte and IS) is mandatory to ensure complete relaxation before the next pulse.[7] For this system in CDCl₃, the T₁ of the vanillin aldehydic proton is ~0.9 s and the furanone ethylenic protons are ~0.5 s.[1] Therefore, a D1 of ≥ 5 s is required.
Number of Scans (NS) 16-64 (or as needed)Sufficient scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for <1% integration error).[10] This ensures that the integral boundaries can be set accurately.
Sample Spinning OffSpinning is turned off to prevent the formation of spinning sidebands, which can overlap with signals of interest and introduce integration errors.[8][10]
Temperature Stable (e.g., 298 K)A regulated temperature ensures spectral stability and consistent shimming throughout the experiment.[11]

Detailed Experimental Protocol

This protocol is designed to be a self-validating workflow, minimizing potential sources of error at each stage.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_is 1. Accurately weigh Internal Standard (IS) (Vanillin) weigh_analyte 2. Accurately weigh Analyte Sample weigh_is->weigh_analyte dissolve 3. Dissolve IS and Analyte in precise volume of CDCl₃ weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer shim 5. Lock, Tune, Shim transfer->shim params 6. Set Quantitative Parameters (D1≥5s, 90° pulse) shim->params acquire 7. Acquire Spectrum params->acquire process 8. Phase and Baseline Correction acquire->process integrate 9. Integrate Analyte and IS Signals process->integrate calculate 10. Calculate Purity/ Concentration integrate->calculate

Caption: qNMR experimental workflow.

Materials and Reagents
  • 4-(hydroxymethyl)-2(5H)-furanone sample

  • Vanillin (high purity, ≥99%)

  • Deuterated Chloroform (CDCl₃, ≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Analytical balance (readable to ±0.01 mg)

  • Volumetric flasks and precision pipettes/syringes

Step-by-Step Sample Preparation
  • Weigh Internal Standard: Accurately weigh approximately 5-10 mg of vanillin directly into a clean, dry vial. Record the mass (m_IS) precisely.

  • Weigh Analyte: To the same vial, add approximately 10-20 mg of the sample containing 4-(hydroxymethyl)-2(5H)-furanone. Record the mass (m_analyte) precisely. A 1:1 signal intensity ratio is ideal but not required.[8]

  • Dissolution: Add a precise volume (e.g., 700 µL) of CDCl₃ to the vial using a calibrated pipette or gas-tight syringe. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Cap the tube securely to prevent solvent evaporation.[11]

Step-by-Step NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow at least 5 minutes for the sample temperature to equilibrate.[10]

  • Lock, Tune, Shim: Lock onto the deuterium signal of CDCl₃. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to achieve sharp, symmetrical peak shapes.[10]

  • Load Parameters: Load a standard ¹H experiment and modify the acquisition parameters as specified in Table 1 . Pay special attention to the relaxation delay (D1) and pulse angle.

  • Acquire Data: Start the acquisition. The number of scans will depend on the sample concentration and instrument sensitivity.

Step-by-Step Data Processing and Analysis
  • Fourier Transform: Apply Fourier transformation to the acquired FID.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction, checking manually that the regions around the signals of interest are flat.

  • Integration: Integrate the well-resolved olefinic proton of the analyte (e.g., H-5 at ~7.50 ppm) and the aldehydic proton of vanillin (~9.77 ppm). Ensure the integral region covers the entire peak, typically at least 20 times the signal half-width.

  • Calculation: Use the recorded masses and integral values to calculate the purity of 4-(hydroxymethyl)-2(5H)-furanone using the formula provided in Section 1.

Data and Calculation Example

The following table summarizes the data required for the calculation.

ParameterAnalyte (Furanone)Internal Standard (Vanillin)
Mass (m) m_analyte (e.g., 15.20 mg)m_IS (e.g., 8.55 mg)
Molecular Weight (M) 114.09 g/mol 152.15 g/mol
Signal for Integration (δ) ~7.50 ppm (H-5)~9.77 ppm (Aldehyde H)
Number of Protons (N) 11
Integral Value (I) I_analyte (from spectrum)I_IS (from spectrum)
Purity (P) To be determined P_IS (e.g., 99.5%)

Sample Calculation: Assuming the measured integrals are I_analyte = 1.00 and I_IS = 0.42, and P_IS = 99.5%:

Purity_analyte = (1.00 / 0.42) * (1 / 1) * (114.09 / 152.15) * (8.55 / 15.20) * 0.995 Purity_analyte = 2.381 * 1 * 0.7498 * 0.5625 * 0.995 Purity_analyte = 1.000 * 0.995 = 0.995 Purity_analyte = 99.5%

Method Validation Considerations

For use in regulated environments, any analytical procedure must be validated to demonstrate its fitness for purpose.[12] This qNMR method has been shown to be highly reliable, with key validation parameters established in the literature.[5][6]

  • Linearity: The method exhibits excellent linearity (R² ≈ 1) across a range of analyte concentrations.[5][13]

  • Accuracy: Relative errors are typically very low, often between -1.62% and 4.25%.[5][6]

  • Precision: The method demonstrates high precision and reproducibility.[5][6]

  • LOD & LOQ: The limit of detection (LOD) and limit of quantification (LOQ) have been measured at approximately 0.14 mg and 0.59 mg, respectively, though this is instrument-dependent.[5][6]

This protocol aligns with the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[12][14]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Furanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furanone compounds are a critical class of five-membered heterocyclic molecules, integral to the flavor and fragrance industries and possessing significant biological activities that make them key intermediates in pharmaceutical development.[1][2] Their analysis, however, is often complicated by their polarity, potential for thermal degradation, and the complexity of the matrices in which they are found.[3][4] This application note provides a comprehensive guide to the analysis of furanone compounds using High-Performance Liquid Chromatography (HPLC). We will explore various HPLC modes, including Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, providing detailed protocols and explaining the rationale behind methodological choices to ensure robust and reliable quantification.

Introduction: The Analytical Significance of Furanones

Furanones, characterized by a furan ring with a ketone group, are broadly classified into 2(5H)-furanones and 3(2H)-furanones based on the carbonyl position.[1] They are responsible for the desirable caramel-like and fruity aromas in a vast array of food products, including strawberries, pineapple, and coffee.[2][3][5] For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®) is a key flavor compound in many fruits.[6] Beyond their sensory appeal, furanone derivatives are also investigated for their potential as anti-inflammatory drugs and other therapeutic agents.[1]

The accurate quantification of furanones is paramount for quality control in the food industry, for ensuring the safety of consumer products, and for advancing pharmaceutical research. Due to the thermal instability of some furanones, HPLC is often a more suitable analytical technique than Gas Chromatography (GC), as it avoids high temperatures that can lead to compound degradation.[4]

Choosing the Right HPLC Strategy: A Method Selection Guide

The diverse physicochemical properties of furanone compounds necessitate a tailored approach to HPLC method development. The selection of the appropriate HPLC mode is the foundational step in achieving optimal separation and quantification.

Reversed-Phase HPLC (RP-HPLC) for Moderately Polar to Nonpolar Furanones

RP-HPLC is the workhorse of modern chromatography and is well-suited for the separation of many furanone derivatives that are moderately polar to nonpolar.[7] The separation mechanism is based on the hydrophobic interactions between the analytes, a nonpolar stationary phase (typically C8 or C18), and a polar mobile phase.

Expertise in Practice: The retention of furanones in RP-HPLC is primarily governed by their hydrophobicity. By modulating the ratio of the aqueous and organic components of the mobile phase (e.g., water and acetonitrile or methanol), a wide range of furanones can be effectively separated. For ionizable furanones, adjusting the pH of the mobile phase with modifiers like formic acid or phosphoric acid can significantly improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analytes themselves.[8]

Normal-Phase HPLC (NP-HPLC) for Polar Furanones

For highly polar furanones that exhibit poor retention in RP-HPLC, NP-HPLC offers an effective alternative.[7] In this mode, a polar stationary phase (e.g., silica) is used in conjunction with a nonpolar mobile phase (e.g., hexane and a polar modifier like isopropanol).

Causality in Chromatography: In NP-HPLC, polar analytes are more strongly retained on the polar stationary phase. The elution strength of the mobile phase is increased by adding a more polar solvent, which competes with the analyte for adsorption sites on the stationary phase, leading to elution.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar and Hydrophilic Furanones

HILIC has emerged as a powerful technique for the separation of very polar compounds that are not well-retained by RP-HPLC.[9][10][11] HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent with a smaller amount of aqueous buffer.[11]

Mechanistic Insight: The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[11] As the water content in the mobile phase increases, the polarity of the mobile phase increases, leading to the elution of the analytes.[9] This makes HILIC an ideal choice for the analysis of highly hydroxylated or other very polar furanone derivatives.[12]

Chiral HPLC for Enantiomeric Separation

Many furanone compounds are chiral, and their enantiomers can exhibit different biological activities and sensory properties.[13] The separation of these enantiomers is crucial in drug development and flavor chemistry. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose.[7][14]

Stereoselective Separations: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the chiral resolution of furanones.[13] The separation is typically achieved in normal-phase mode using a mobile phase of an n-alkane and an alcohol. The precise interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector on the CSP lead to differential retention and, thus, separation.[14]

Protocols for Furanone Analysis

The following protocols are provided as a starting point for method development and can be adapted based on the specific furanone of interest and the sample matrix.

Protocol 1: RP-HPLC-UV Analysis of 2(5H)-Furanone

This protocol outlines a general method for the analysis of the parent compound, 2(5H)-furanone, using RP-HPLC with UV detection.

Step-by-Step Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice), clarify by centrifugation (5000 x g for 10 minutes) and filter through a 0.45 µm syringe filter.[7]

    • For solid samples, employ a suitable extraction method. A QuEChERS-like approach can be effective for food matrices.[15]

    • Dissolve standards and extracted samples in the initial mobile phase composition.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or a similar C18 column.[8]

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water

      • B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Quantification:

    • Identify the 2(5H)-furanone peak by comparing its retention time with that of a pure standard.

    • Construct a calibration curve using a series of standards of known concentrations.

    • Quantify the amount of 2(5H)-furanone in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Chiral HPLC Separation of Furanone Enantiomers

This protocol provides a general method for the separation of furanone enantiomers using a polysaccharide-based chiral stationary phase.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the racemic furanone mixture in the mobile phase.[7]

    • Filter the solution through a 0.45 µm PTFE syringe filter.[7]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or similar).

    • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio should be optimized for the specific compound.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for the furanone derivative.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the two enantiomeric peaks based on their retention times.

    • Determine the enantiomeric excess (ee) of each peak if required.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and comparison.

Quantitative Data Summary

The following table summarizes typical HPLC conditions for the analysis of various furanone compounds.

CompoundHPLC ModeColumnMobile PhaseDetectionReference
2(5H)-FuranoneRP-HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidUV[8]
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)RP-HPLCZorbax ODS (C18)0.05M Sodium Acetate (pH 4.0) / Methanol (70:30)UV (290 nm)[3]
Furaneol, Furaneol-β-glucoside, MesifuraneRP-HPLCRP C18Acetate Buffer / MethanolUV (280 nm)[16]
Furanone EnantiomersChiral HPLCPolysaccharide-based CSPHexane / IsopropanolUV[7]
Experimental Workflows

Visualizing the analytical workflow can aid in understanding the entire process from sample to result.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Pharmaceutical) Extraction Extraction / Cleanup (e.g., SPE, QuEChERS) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detection (UV, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of furanone compounds.

Method Validation: Ensuring Trustworthy Results

A described protocol is only as reliable as its validation. To ensure the trustworthiness of the analytical data, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

Method_Selection Start Furanone Analyte Polarity Assess Polarity Start->Polarity RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Moderately Polar to Nonpolar) Polarity->RP_HPLC Low to Moderate NP_HPLC Normal-Phase HPLC (NP-HPLC) (Polar) Polarity->NP_HPLC Moderate to High HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) (Highly Polar/Hydrophilic) Polarity->HILIC Very High Chirality Is the Compound Chiral? Chirality->RP_HPLC No Chirality->NP_HPLC No Chirality->HILIC No Chiral_HPLC Chiral HPLC Chirality->Chiral_HPLC Yes RP_HPLC->Chirality NP_HPLC->Chirality HILIC->Chirality

Caption: Decision tree for selecting the appropriate HPLC method for furanone analysis.

Conclusion

The HPLC analysis of furanone compounds is a versatile and essential tool for researchers, scientists, and drug development professionals. By carefully selecting the appropriate HPLC mode—be it reversed-phase, normal-phase, HILIC, or chiral—and by developing and validating a robust method, accurate and reliable quantification of these important molecules can be achieved. The protocols and guidelines presented in this application note serve as a solid foundation for the successful analysis of furanones in a variety of complex matrices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-2(5H)-furanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable intermediate. This molecule, a key butenolide structure, is often plagued by issues related to starting material stability, side reactions, and product degradation. This document provides in-depth, experience-driven troubleshooting advice to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4-(hydroxymethyl)-2(5H)-furanone and related butenolides.

Question 1: My overall yield is consistently low (<30%). What are the most probable causes?

Answer: Low yields in this synthesis are common and typically stem from three main areas: incomplete conversion, formation of side products, and degradation of the target molecule during reaction or workup.

  • Incomplete Conversion: The oxidation of the furan ring, a common synthetic route, can be sluggish. Ensure your oxidant is active and used in the correct stoichiometric amount. Reactions involving acid-catalyzed cyclization can also stall if the acid concentration is not optimal.[1]

  • Side Product Formation: Over-oxidation of the hydroxymethyl group or the furan ring can lead to the formation of carboxylic acids or other degradation products. Additionally, if using an alcohol as a solvent or co-solvent with acid catalysis, you may form alkoxy byproducts, such as a 5-alkoxy-furanone derivative, which significantly reduces the yield of your desired 5-hydroxy product.[1]

  • Product Instability: The 2(5H)-furanone ring system is susceptible to hydrolysis under both strong acidic and basic conditions, particularly at elevated temperatures. The product can also be unstable during purification (e.g., on silica gel). Studies on related furanones show significant decomposition depending on the pH of the aqueous medium.[2]

Question 2: My TLC analysis shows multiple spots close to my product spot. What are these impurities?

Answer: The presence of multiple spots indicates a complex reaction mixture. Besides unreacted starting material, common impurities include:

  • Isomers: The initial oxidation of a furan precursor can sometimes yield a 2(3H)-furanone, which may or may not fully isomerize to the more stable 2(5H)-furanone product.[3] This isomerization can sometimes be facilitated by a mild base wash during workup.[3]

  • Over-oxidation Products: The aldehyde or carboxylic acid resulting from the oxidation of the primary alcohol at the 4-position is a common byproduct.

  • Solvent Adducts: As mentioned, if methanol or ethanol is present during an acid-catalyzed step, it can react to form a 5-methoxy or 5-ethoxy byproduct, which will have a similar polarity to your target molecule.[1]

  • Degradation Products: Ring-opened products, such as the corresponding 4-oxo-alkenoic acid, can form if the lactone is hydrolyzed.

A general workflow for identifying and mitigating these issues is presented below.

G cluster_troubleshooting Troubleshooting Path cluster_solutions Potential Solutions start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm unreacted_sm Significant Unreacted Starting Material? check_sm->unreacted_sm Evaluate Conversion side_products Multiple Side Products Observed? check_sm->side_products Evaluate Selectivity streaking Product Streaking / Decomposition on TLC? check_sm->streaking Evaluate Stability increase_rxn Increase Reaction Time / Temperature Check Reagent Activity unreacted_sm->increase_rxn Yes optimize_catalyst Optimize Catalyst/Reagent Loading unreacted_sm->optimize_catalyst Yes lower_temp Lower Reaction Temperature Use Milder Reagents side_products->lower_temp Yes change_solvent Change Solvent to Aprotic (e.g., DME, THF) side_products->change_solvent Yes mild_workup Use Mild Workup Conditions (pH 4-6) Avoid High Temperatures streaking->mild_workup Yes alt_purification Alternative Purification (e.g., Distillation, Crystallization) streaking->alt_purification Yes

Caption: Troubleshooting workflow for low yield synthesis.

Question 3: The reaction seems to work, but I lose most of my product during workup and purification. How can I improve recovery?

Answer: This is a classic sign of product instability. The 4-(hydroxymethyl)-2(5H)-furanone molecule is sensitive to both pH and temperature.

  • Workup Protocol: During aqueous workup, maintain the pH in a weakly acidic range (pH 4-6). Strong acids or bases will catalyze the hydrolysis of the lactone ring.[2][4] When performing extractions, use a saturated brine solution for the final wash to help remove water from the organic layer and reduce product loss to the aqueous phase.[5]

  • Solvent Removal: Concentrate the organic extracts at low temperatures using a rotary evaporator. Do not heat the flask excessively. It is better to leave a small amount of solvent than to risk thermal decomposition.

  • Purification Strategy: Standard silica gel chromatography can be problematic. The acidic nature of silica can cause streaking and decomposition on the column.

    • Deactivate Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent), then re-equilibrate with your mobile phase.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

    • Flash Chromatography: Perform flash chromatography quickly to minimize the time the compound spends on the stationary phase.[5]

    • Non-Chromatographic Methods: If the product is thermally stable enough, vacuum distillation can be an effective purification method for related furanones and may be applicable here.[1][6]

Question 4: My synthesis involves an acid-catalyzed cyclization from an acyclic precursor, but it yields a complex mixture. How can I optimize this step?

Answer: Acid-catalyzed cyclization to form the butenolide ring requires careful control. The key is to promote the desired intramolecular reaction over intermolecular side reactions like polymerization.

  • Acid Choice and Concentration: The type and amount of acid are critical. Start with catalytic amounts of a strong acid like HCl or H₂SO₄. Some patented procedures for similar molecules use dilute aqueous HCl effectively.[1] If catalysis is inefficient, consider a milder acid catalyst like p-toluenesulfonic acid (p-TsA).

  • Principle of High Dilution: Intermolecular reactions can be suppressed by running the reaction at high dilution. This favors the intramolecular cyclization pathway. Add the precursor slowly via a syringe pump to a heated solution of the acid catalyst in the reaction solvent.

  • Water Removal: The cyclization is a condensation reaction that releases water. Removing water as it forms can drive the equilibrium toward the product. This can be achieved using a Dean-Stark apparatus if the solvent and temperature are appropriate (e.g., refluxing toluene).

In-Depth Experimental Protocols

Protocol 1: Conversion of 5-Alkoxy Byproduct to Desired Product

In syntheses that use alcohol solvents with acid catalysis, the formation of a 5-alkoxy-furanone byproduct is a common cause of yield loss.[1] This byproduct can often be hydrolyzed back to the desired 5-hydroxy-furanone.

Objective: To convert an isolated 5-alkoxy-4-(hydroxymethyl)-2(5H)-furanone byproduct back to 4-(hydroxymethyl)-2(5H)-furanone.

Procedure:

  • Combine the isolated 5-alkoxy byproduct with a 5-10% (w/w) aqueous solution of hydrochloric acid. Use approximately 1 molar equivalent of HCl relative to the byproduct.[1]

  • Heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~6-7.

  • Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Data Summary: Reaction Condition Effects

The choice of reaction parameters has a significant impact on yield and purity. The following table summarizes general trends observed in the synthesis of related furanone structures.

ParameterCondition A (Low Yield Risk)Condition B (Optimized)Rationale & Causality
Temperature > 100 °C60 - 80 °CHigher temperatures can promote side reactions and product decomposition. Furanones are often thermally sensitive.[7]
pH (Workup) pH < 2 or pH > 8pH 4 - 6The lactone ring is susceptible to acid- or base-catalyzed hydrolysis. Stability is often greatest in slightly acidic conditions.[2][4]
Solvent Methanol / Ethanol (with acid)DME / THF / AcetonitrileProtic solvents like alcohols can participate in the reaction, forming alkoxy byproducts in the presence of acid.[1]
Concentration High (>1 M)Low (0.1 - 0.5 M)High concentrations can favor intermolecular polymerization over the desired intramolecular cyclization or rearrangement.
Visualization of a General Synthesis Pathway

The following diagram illustrates a conceptual pathway for synthesizing 4-(hydroxymethyl)-2(5H)-furanone from a furan-based precursor, highlighting critical control points.

G cluster_main General Synthesis Workflow cluster_critical Critical Control Points & Side Reactions Start Furan Precursor (e.g., 2-furfuryl alcohol derivative) Oxidation Selective Oxidation (e.g., with H₂O₂/Catalyst) Start->Oxidation Intermediate Reactive Intermediate (e.g., Hydroxy-hemiacetal) Oxidation->Intermediate OverOx Over-oxidation to dicarboxylic acid Oxidation->OverOx Rearrangement Acid-Catalyzed Rearrangement/Cyclization Intermediate->Rearrangement Polymer Polymerization Intermediate->Polymer Product 4-(hydroxymethyl)-2(5H)-furanone Rearrangement->Product Byproduct Alkoxy-byproduct formation Rearrangement->Byproduct Decomp Lactone hydrolysis Product->Decomp

References

Technical Support Center: Stability of 2(5H)-Furanone, 4-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2(5H)-Furanone, 4-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Stability and Storage

Q1: I've just received my shipment of 2(5H)-Furanone, 4-(hydroxymethyl)-. What are the optimal storage conditions to ensure its long-term stability?

A1: Proper storage is critical for minimizing degradation. Based on the general handling procedures for furanone derivatives, we recommend storing 2(5H)-Furanone, 4-(hydroxymethyl)- under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or belowLow temperatures slow down the kinetics of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)The furanone ring can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Amber vial or protected from lightFuranone structures can be sensitive to light, which may catalyze degradation.[1]
Moisture Tightly sealed container in a dry environmentThe lactone ring is susceptible to hydrolysis, so minimizing exposure to moisture is crucial.

For optimal stability, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Q2: My 2(5H)-Furanone, 4-(hydroxymethyl)- has turned a brownish-yellow color. Is it still usable?

A2: A change in color, such as the development of a brownish-yellow hue, is a strong indicator of degradation. While the compound in its pure form is typically off-white to light yellow, color changes often signify the formation of polymeric or oxidized byproducts. We strongly advise against using a discolored product, as the presence of impurities can significantly impact experimental outcomes. It is recommended to assess the purity of the material using analytical techniques like HPLC or NMR before proceeding.

Chemical Instability and Degradation

Q3: What are the primary degradation pathways for 2(5H)-Furanone, 4-(hydroxymethyl)-?

A3: While specific kinetic studies on this molecule are not extensively published, based on the chemical structure of the 2(5H)-furanone core and the hydroxymethyl substituent, several degradation pathways are highly probable:

  • Hydrolysis: The ester linkage in the lactone ring is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, leading to the opening of the ring to form a gamma-hydroxy carboxylic acid.

  • Oxidation: The furanone ring and the primary alcohol of the hydroxymethyl group can be susceptible to oxidation, particularly if exposed to air over prolonged periods.

  • Polymerization: Under certain conditions, such as exposure to heat or light, furanone derivatives can be prone to polymerization, leading to the formation of higher molecular weight impurities.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to decomposition.[1]

Diagram of Potential Degradation Pathways

cluster_main 2(5H)-Furanone, 4-(hydroxymethyl)- cluster_degradation Degradation Pathways A 2(5H)-Furanone, 4-(hydroxymethyl)- B Hydrolysis (Ring Opening) A->B H₂O / H⁺ or OH⁻ C Oxidation A->C O₂ D Polymerization A->D Heat / Light E Photodegradation A->E UV / Light cluster_workflow HPLC Purity Assessment Workflow A Prepare Sample Solution (1 mg/mL stock, dilute to 0.1 mg/mL) B Filter Sample (0.45 µm syringe filter) A->B C Inject into HPLC System B->C D Analyze Chromatogram C->D E Calculate Purity D->E

References

Troubleshooting spectroscopic analysis of 4-(hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the spectroscopic analysis of 4-(hydroxymethyl)-2(5H)-furanone. As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists, focusing on the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Foundational Knowledge: Structure and Spectroscopic Profile

Before troubleshooting, it is critical to have a baseline understanding of the target molecule. 4-(hydroxymethyl)-2(5H)-furanone is a butenolide, a class of lactones characterized by a four-carbon heterocyclic ring. Its structure contains several key features that dictate its spectroscopic behavior: an α,β-unsaturated lactone, a primary alcohol, and vinylic and allylic protons.

Molecular Structure and Key Features:

Figure 1: Structure of 4-(hydroxymethyl)-2(5H)-furanone.
Expected Spectroscopic Data Summary

This table provides a quick reference for the expected signals in various spectroscopic analyses. Discrepancies from these values are the starting point for troubleshooting.

Technique Feature Expected Value / Observation
¹H NMR Vinylic Proton (H at C3)~6.1-6.3 ppm (singlet or finely split triplet)
Methylene Protons (CH₂ at C5)~4.8-5.0 ppm (doublet)
Hydroxymethyl Protons (CH₂OH)~4.2-4.4 ppm (singlet or multiplet)
Hydroxyl Proton (OH)Variable, often broad, ~2.5-4.0 ppm
¹³C NMR Lactone Carbonyl (C2)~172-175 ppm
Olefinic Carbon (C4)~155-160 ppm
Olefinic Carbon (C3)~118-122 ppm
Methylene Carbon (C5)~70-75 ppm
Hydroxymethyl Carbon (CH₂OH)~58-62 ppm
FTIR O-H Stretch (Alcohol)3200-3500 cm⁻¹ (Broad)
C=O Stretch (Lactone)1740-1770 cm⁻¹ (Strong)
C=C Stretch (Alkene)1640-1680 cm⁻¹ (Medium)
C-O Stretch1000-1300 cm⁻¹ (Strong)
Mass Spec (EI) Molecular Ion [M]⁺m/z 114
Key Fragmentsm/z 96 ([M-H₂O]⁺), 85 ([M-CHO]⁺), 83 ([M-CH₂OH]⁺), 68, 55
UV-Vis π → π* transition~210-230 nm (in Ethanol/Methanol)

Note: NMR values are solvent-dependent. The values provided are typical for CDCl₃ or DMSO-d₆.

General Troubleshooting Workflow

When encountering anomalous data, a systematic approach is crucial. Avoid immediately assuming sample degradation; the issue can often be traced to sample preparation, instrument parameters, or data processing.

TroubleshootingWorkflow start Anomalous Spectroscopic Result check_purity 1. Verify Sample Purity & Integrity (TLC, LC-MS, Previous Data) start->check_purity check_prep 2. Review Sample Preparation (Solvent, Concentration, pH, Contaminants) check_purity->check_prep Purity Confirmed conclusion Identify Root Cause: - Contamination - Degradation - Isomerization - Matrix Effect check_purity->conclusion Impurity Detected check_instrument 3. Check Instrument Parameters (Calibration, Method, Settings) check_prep->check_instrument reacquire Re-acquire Data with Verified Parameters check_instrument->reacquire analyze 4. Analyze Anomalous Data (Compare to Impurity/Degradant Profiles) reacquire->analyze Anomaly Persists reacquire->conclusion Issue Resolved consult Consult Literature for Isomers / Side Products analyze->consult consult->conclusion

Figure 2: A systematic workflow for troubleshooting spectroscopic data.

Technique-Specific Troubleshooting (Q&A)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the chemical environment, making it a powerful but sometimes complex tool to troubleshoot.

Q1: My ¹H NMR spectrum shows more peaks than expected. What are the likely causes?

A1: Extra peaks typically originate from three sources:

  • Residual Solvents: Even high-purity deuterated solvents contain residual protic solvents (e.g., CHCl₃ in CDCl₃ at 7.26 ppm, H₂O, acetone). Compare your unknown peaks to a standard solvent impurity chart.

  • Synthesis Impurities: Consider the synthetic route used to prepare the furanone.[1][2] Unreacted starting materials, reagents (e.g., morpholine if used in synthesis), or side-products are common culprits. For instance, if prepared via cyclization of an alkyl β-formylcrotonate, you might see traces of the starting ester.[1]

  • Degradation or Isomerization: 4-(hydroxymethyl)-2(5H)-furanone can potentially isomerize to the thermodynamically more stable 5-(hydroxymethyl)-2(5H)-furanone under certain pH or thermal conditions. This isomer would present a different, though related, set of peaks.[3][4]

Q2: The chemical shifts in my spectrum are shifted from the reference values. Why?

A2: Chemical shifts are not absolute and can be influenced by several factors:

  • Solvent Effects: Aromatic solvents (like Benzene-d₆) or hydrogen-bonding solvents (like DMSO-d₆ or D₂O) can cause significant shifts compared to a non-polar solvent like CDCl₃. Always report the solvent used.

  • Concentration: At high concentrations, intermolecular hydrogen bonding can occur, particularly affecting the -OH and C5-H₂ protons, causing them to shift downfield.

  • pH: If analyzing in a protic solvent like D₂O, the pH can affect the protonation state of the molecule and its conformation, leading to shifts. The lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Instrument Calibration: Ensure the spectrometer is properly calibrated. Use the residual solvent peak or an internal standard (like TMS) to set the 0 ppm reference correctly.

Q3: The -OH proton peak is very broad, or I can't see it at all. Is my sample okay?

A3: This is usually normal. The hydroxyl proton undergoes rapid chemical exchange with trace amounts of water in the solvent or with other hydroxyl groups. This exchange broadens the signal. To confirm its identity, you can perform a D₂O shake : add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak will disappear as the proton is replaced by deuterium.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming functional groups. Deviations often point to changes in bonding or sample state.

Q1: My lactone C=O stretch is not at 1750 cm⁻¹. Is it still the correct compound?

A1: The exact position of the carbonyl stretch is sensitive to its environment.

  • Conjugation: The C=C double bond conjugated with the carbonyl group lowers the frequency from a typical saturated lactone (~1770 cm⁻¹). A value between 1740-1770 cm⁻¹ is expected.[5]

  • Hydrogen Bonding: Intermolecular hydrogen bonding between the alcohol -OH of one molecule and the carbonyl oxygen of another can slightly lower the C=O stretching frequency and cause peak broadening. This is more prominent in solid-state (KBr, ATR) or concentrated solution spectra.

  • Physical State: A spectrum taken of a solid sample (KBr/ATR) may show sharper peaks at slightly different frequencies compared to a solution (in CCl₄/CHCl₃) due to crystal lattice effects.

Q2: I see a very broad absorption from 3200-3500 cm⁻¹. What is it?

A2: This is the characteristic O-H stretching vibration of the primary alcohol.[5] Its breadth is a definitive sign of hydrogen bonding. A sharp peak around 3600 cm⁻¹ would only appear in a very dilute solution in a non-polar solvent where intermolecular bonding is minimized. The presence of this broad peak is a strong confirmation of the hydroxymethyl group.

Mass Spectrometry (MS)

MS provides molecular weight and fragmentation information, which is key to confirming identity and structure.

Q1: My mass spectrum does not show a molecular ion peak at m/z 114. Why?

A1: The absence of a molecular ion (M⁺) peak is common, especially in Electron Ionization (EI) mass spectrometry.

  • Ionization Technique: EI is a high-energy technique that can cause the newly formed molecular ion to fragment immediately. If you are using EI and don't see the M⁺ peak, it may be too unstable. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the protonated molecule [M+H]⁺ at m/z 115 or adducts like [M+Na]⁺ at m/z 137.

  • Fragmentation: The molecule may preferentially lose a stable neutral fragment. For this compound, the loss of water (H₂O) from the alcohol is a very common pathway, leading to a strong peak at m/z 96 ([M-18]⁺).[4] This is often the base peak or a very prominent one.

Q2: What are the key fragmentation patterns to look for?

A2: Besides the loss of water, other expected fragments help confirm the structure:

  • Loss of the hydroxymethyl group: Cleavage of the C-C bond can lead to the loss of •CH₂OH (31 Da), resulting in a fragment at m/z 83.

  • Ring cleavage: The furanone ring can fragment through various pathways, often involving the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules, leading to common fragments in the lower mass range (e.g., m/z 55).

Experimental Protocols

Protocol 1: Standardized NMR Sample Preparation

This protocol ensures reproducibility and minimizes contamination.

  • Glassware Preparation: Ensure NMR tubes are clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven at >100 °C for at least 2 hours. Store in a desiccator.

  • Sample Weighing: Accurately weigh 5-10 mg of 4-(hydroxymethyl)-2(5H)-furanone directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8% atom D) using a clean glass pipette.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any dust or particulate matter.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. Allow the sample to equilibrate to the probe temperature for 5-10 minutes before starting acquisition.

Protocol 2: Solid-State FTIR using KBr Pellet

This is a standard method for acquiring high-quality IR spectra of solid samples.

  • Sample Preparation: In an agate mortar and pestle, grind a small amount (~1-2 mg) of the furanone sample until it is a fine, glossy powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Gently mix with the sample using a spatula, then grind the mixture for 1-2 minutes until it is a homogeneous, fine powder. Note: Over-grinding can sometimes cause sample degradation or polymorphic changes.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-5 minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum. A good pellet will have high transmittance (>70% T) in a region with no sample absorption (e.g., around 2000 cm⁻¹).

References

Technical Support Center: Mastering Regioselectivity in 2(5H)-Furanone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2(5H)-furanones (also known as γ-butenolides). This versatile scaffold is a cornerstone in the synthesis of numerous natural products and biologically active compounds.[1][2][3][4][5] However, controlling the regioselectivity of its reactions can be a significant challenge. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experimental insights.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic addition to a 2(5H)-furanone is giving me a mixture of α- and γ-substituted products. How can I favor γ-substitution?

A1: This is a classic challenge in butenolide chemistry, stemming from the dual electrophilic nature of the conjugated system at the C3 (α) and C5 (γ) positions. To favor the thermodynamically more stable γ-adduct, consider the following strategies:

  • Harnessing the Vinylogous Michael Addition: The reaction of 2(5H)-furanone derivatives as extended dienolate precursors is a powerful strategy for γ-functionalization.[1][3][6] The vinylogous Mukaiyama-Michael reaction, for instance, using 2-silyloxyfurans as nucleophiles, typically exhibits high γ-regioselectivity.[3][7]

  • Catalyst Selection is Key:

    • Organocatalysis: Chiral secondary amine catalysts, such as those derived from pyrrolidine, have been shown to effectively promote the direct vinylogous Michael addition of deconjugated butenolides to enals with excellent γ-regioselectivity.[8][9]

    • Lewis Acid Catalysis: Chiral N,N'-dioxide–scandium(III) complexes have been successfully employed in the asymmetric vinylogous Mukaiyama–Michael reaction of 2-silyloxyfuran with chalcone derivatives, affording the γ-adducts with complete regioselectivity.[7]

  • Substrate Control: The substitution pattern on the furanone ring can significantly influence the regiochemical outcome. Deconjugated butenolides, for instance, can be designed to favor γ-attack in cascade reactions.[10][11]

Q2: I am observing significant 1,2-addition (attack at the carbonyl carbon) instead of the desired 1,4-conjugate addition. What factors control this regioselectivity?

A2: The competition between 1,2- (direct) and 1,4- (conjugate) addition is governed by the principles of kinetic versus thermodynamic control and Hard-Soft Acid-Base (HSAB) theory.[12][13]

  • Kinetic vs. Thermodynamic Control: Direct addition to the carbonyl group is often kinetically favored (faster) at lower temperatures, while the conjugate addition is typically the thermodynamically more stable product and is favored at higher temperatures.[12] If you are getting the 1,2-adduct, consider running your reaction at a higher temperature to allow for the reversible 1,2-addition to equilibrate to the more stable 1,4-adduct.

  • Nature of the Nucleophile (HSAB Theory):

    • Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are charge-dense and tend to attack the harder electrophilic center, which is the carbonyl carbon (C2), leading to 1,2-addition.

    • Soft Nucleophiles (e.g., Gilman cuprates, thiols, enamines) are more polarizable and prefer to attack the softer electrophilic center at the β-carbon (C4), resulting in 1,4-addition.[13] To favor conjugate addition, you might consider transmetalation of a hard organometallic reagent with a copper salt to generate a softer organocuprate.

  • Steric Hindrance: Bulky nucleophiles may favor 1,4-addition due to the greater steric accessibility of the β-carbon compared to the carbonyl carbon.

Q3: Can I switch the regioselectivity of my reaction to favor α-substitution?

A3: While γ-addition is more common, α-substitution can be achieved under specific conditions. Mlynarski and coworkers demonstrated a fascinating switch in regioselectivity for the Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan.[3][6]

  • Solvent Effects: In anhydrous solvents, the reaction with aldehydes in the presence of a Lewis acid catalyst proceeds with the expected γ-regioselectivity. However, by using water-containing solvents, the regioselectivity can be completely switched to afford the C3-substituted (α) butenolides.[3][6] The proposed mechanism involves a change in the nature of the active nucleophile in the presence of water.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Regioisomer in a Michael Addition
Symptom Possible Cause Suggested Solution
Significant formation of the undesired regioisomer Inappropriate Nucleophile: The nucleophile's "hardness" or "softness" is not matched for the desired addition pathway.For 1,4-addition, switch from organolithium or Grignard reagents to organocuprates or other soft nucleophiles like thiols or enamines.[13]
Suboptimal Reaction Temperature: The reaction is being run under kinetic control, favoring the undesired isomer.If the desired product is thermodynamically more stable, try running the reaction at a higher temperature to allow for equilibration.[12]
Incorrect Catalyst: The catalyst used may not be selective for the desired transformation.Screen different catalysts. For γ-selective vinylogous Michael additions, consider chiral organocatalysts or specific Lewis acid complexes known to promote this pathway.[1][7][8]
Low overall yield with starting material recovery Insufficient Catalyst Activity: The catalyst may be poisoned or not active enough under the reaction conditions.Ensure all reagents and solvents are anhydrous and of high purity. Consider increasing the catalyst loading or adding a co-catalyst or additive if the literature suggests it.
Steric Hindrance: Bulky substituents on either the furanone or the nucleophile may be impeding the reaction.Consider using a less sterically hindered substrate or nucleophile if possible. Alternatively, a more reactive catalyst or higher reaction temperatures may be required.
Problem 2: Poor Diastereoselectivity in a Regioselective Reaction
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers Lack of Facial Selectivity: The catalyst or substrate does not effectively control the direction of nucleophilic attack.Employ a Chiral Catalyst: Use a well-defined chiral Lewis acid or organocatalyst to induce facial selectivity. The choice of ligand is crucial.[1][7]
Substrate Control: If using a chiral substrate, the inherent facial bias may not be strong enough. It may be necessary to modify the substrate to enhance stereodifferentiation.
Flexible Transition State: The transition state of the reaction may be too flexible, leading to poor stereocontrol.Try running the reaction at a lower temperature to favor a more ordered transition state. The choice of solvent can also influence the rigidity of the transition state assembly.

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed γ-Regioselective Vinylogous Michael Addition

This protocol is adapted from studies on the direct vinylogous addition of butenolides to enals.[8][9]

  • To a solution of the enal (1.0 equiv) in toluene (0.2 M) at room temperature, add the chiral secondary amine catalyst (e.g., an Aminal-PYrrolidine (APY) catalyst, 0.15 equiv).

  • Add the deconjugated butenolide (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired γ-substituted butenolide.

Note: Solvent screening may be necessary. Protic solvents like methanol have been shown to increase the reaction rate in some cases, although they may slightly decrease enantioselectivity.[9]

Visualizing Reaction Control

Decision Workflow for Improving Regioselectivity

G start Poor Regioselectivity Observed (e.g., α/γ mixture) q1 Is the reaction a nucleophilic addition? start->q1 q2 Is it 1,2- vs 1,4-addition? q1->q2 Yes other Consult literature for specific reaction type q1->other No (e.g., cycloaddition) q3 Is it α- vs γ-addition? q2->q3 Mixture of both a1 Use 'soft' nucleophile (e.g., organocuprate). Increase temperature. q2->a1 1,2-product undesired a2 Use 'hard' nucleophile (e.g., organolithium). Decrease temperature. q2->a2 1,4-product undesired a3 Use vinylogous conditions (e.g., silyloxyfuran). Employ γ-directing catalyst (e.g., chiral Sc(III) complex). q3->a3 γ-product desired a4 Switch to aqueous solvent conditions for Mukaiyama aldol reaction. q3->a4 α-product desired end Desired Regioisomer Obtained a1->end Optimize a2->end Optimize a3->end Optimize a4->end Optimize

References

Scalable synthesis of 4-(hydroxymethyl)-2(5H)-furanone for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-2(5H)-furanone. This guide is designed for researchers, chemists, and drug development professionals engaged in the scalable production of this valuable chemical intermediate. Here, we address common challenges encountered during synthesis, providing field-proven insights and solutions in a direct question-and-answer format. Our aim is to bridge the gap between laboratory-scale experiments and robust industrial applications.

Section 1: Overview of Primary Synthesis Routes

The industrial production of 4-(hydroxymethyl)-2(5H)-furanone, a key building block, often starts from biomass-derived platform chemicals like furfural or its derivatives. The selection of a synthesis route is a critical decision dictated by feedstock availability, cost, desired purity, and scalability. Below is a comparative overview of common strategies.

Table 1: Comparison of Scalable Synthesis Routes
Synthesis RouteStarting Material(s)Key Reagents/CatalystsTypical YieldAdvantagesChallenges & Considerations
Catalytic Oxidation of Furfuryl Alcohol Furfuryl AlcoholOxidizing agent (e.g., H₂O₂), Catalyst (e.g., metal oxides)40-60%Utilizes a readily available bio-derived feedstock.[1]Risk of over-oxidation to succinic acid or other byproducts; potential for polymerization.
Acid-Catalyzed Cyclization Alkyl β-formylcrotonate derivativesDilute aqueous mineral acid (e.g., HCl)>90%High yields and purity reported in analogous systems.[2]Multi-step preparation of the starting β-formylcrotonate.[2]
Multi-component Reaction Glyoxylic acid, Morpholine, PropionaldehydeHydrochloric acid~91%High yield in a one-pot process for similar structures.[3]Requires careful control of stoichiometry and temperature to avoid side reactions.[3]

Section 2: Technical Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 4-(hydroxymethyl)-2(5H)-furanone.

Q1: My reaction yield is consistently low, and the conversion of the starting material (furfuryl alcohol) is incomplete. What are the likely causes?

Answer: Low yield and incomplete conversion are common scale-up challenges. Let's break down the potential causes based on our experience.

  • Catalyst Activity and Loading: The choice and condition of your catalyst are paramount. For oxidation reactions, heterogeneous catalysts can deactivate over time due to poisoning or coking.

    • Troubleshooting Action:

      • Verify Catalyst Loading: Ensure the catalyst-to-substrate ratio is optimized. Start with literature-validated ratios and perform a small-scale screen if necessary.

      • Test Catalyst Activity: If you are reusing a catalyst, perform a small control experiment with fresh catalyst to check for deactivation.

      • Consider Catalyst Support: The support material can significantly influence activity. Ensure it is stable under your reaction conditions.

  • Suboptimal Reaction Conditions: Temperature and pressure play a critical role in both reaction rate and selectivity.

    • Troubleshooting Action:

      • Temperature Profile: A temperature that is too low will result in slow or incomplete conversion. Conversely, excessive heat can lead to the formation of undesirable tarry byproducts and decomposition. Profile the reaction at various temperatures (e.g., 5°C increments) to find the optimal balance.

      • Mixing and Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial. Ensure your reactor's agitation is sufficient to keep the catalyst suspended and facilitate the interaction between reactants.

  • Presence of Inhibitors: Impurities in your starting furfuryl alcohol, such as residual acids from its production, can act as inhibitors.

    • Troubleshooting Action:

      • Analyze Starting Material: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check the purity of your furfuryl alcohol before the reaction.

      • Pre-treatment: Consider passing the starting material through a neutral alumina plug to remove acidic impurities.

Q2: The crude product is a dark, tarry material, making purification by distillation impossible. What causes this polymerization?

Answer: The formation of dark, polymeric byproducts is a classic challenge when working with furanic compounds, which can be unstable under certain conditions.

  • Causality: This is typically caused by harsh acidic conditions or excessive heat. The furan ring, particularly with activating groups like a hydroxymethyl substituent, is susceptible to acid-catalyzed polymerization or decomposition. This is a well-known challenge in biomass conversion.[4][5]

  • Troubleshooting & Mitigation Strategy:

    • Control pH: If your reaction is acid-catalyzed, precisely control the acid concentration. A higher-than-optimal concentration can accelerate polymerization more than the desired reaction. Consider using a solid acid catalyst, which can offer better control and easier removal.

    • Minimize Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor the consumption of the starting material and stop the reaction promptly. Similarly, use the minimum temperature required for an efficient conversion rate.

    • Work-up Quench: As soon as the reaction is complete, cool the mixture and neutralize any acid catalysts immediately. A patent for a similar furanone synthesis highlights refluxing for a specific time (0.5-4 hours) followed by cooling, indicating the importance of controlled heating duration.[2]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation and degradation.

Q3: During the acid-catalyzed cyclization of a precursor, I am forming a significant amount of a 5-alkoxy byproduct. How can I prevent this and salvage the material?

Answer: This is a specific issue that arises when using an alcohol (like methanol or ethanol) as a co-solvent or when it is present as an impurity during an acid-catalyzed cyclization. The alcohol can be trapped during ring formation.

  • Mechanism: In the presence of acid, the hemiacetal intermediate is in equilibrium with the acetal formed by reacting with the alcohol solvent. This leads to the formation of a 5-alkoxy-4-(hydroxymethyl)-2(5H)-furanone byproduct. A similar phenomenon is explicitly described in the synthesis of an analogous compound, 5-hydroxy-4-methyl-2(5H)-furanone, where a 5-methoxy byproduct is formed.[2]

  • Prevention and Solution:

    • Minimize Alcohol: The most direct solution is to avoid using alcohol as a solvent. If it's required for solubility, use the absolute minimum quantity necessary. The patent for the analogous synthesis specifies using only catalytic amounts of methanol as a solubilizer.[2]

    • Byproduct Conversion: Fortunately, this byproduct can often be converted back to the desired product. As detailed in patent US5654444A, the isolated 5-alkoxy byproduct can be hydrolyzed back to the 5-hydroxy product by heating it with dilute aqueous acid.[2] This allows you to recover the yield from the byproduct, which is a crucial aspect of developing a scalable and economical process.

Troubleshooting Workflow Diagram

G cluster_conversion Conversion Issue cluster_purification Purification Issue start Problem: Low Final Yield check_conversion Analyze Crude Reaction Mixture (GC/HPLC/NMR) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv < 95% Conversion good_conv Good Conversion, Low Isolated Yield check_conversion->good_conv > 95% Conversion cause_catalyst Cause: Inactive Catalyst? incomplete_conv->cause_catalyst Check cause_temp Cause: Low Temperature? cause_catalyst->cause_temp No action_catalyst Action: Replace or Regenerate Catalyst cause_catalyst->action_catalyst Yes action_temp Action: Increase Temperature Incrementally cause_temp->action_temp Yes cause_decomp Cause: Decomposition during Work-up? good_conv->cause_decomp Check action_workup Action: Use Milder Purification (e.g., Lower Distillation Temp, Avoid Strong Acids) cause_decomp->action_workup Yes

Caption: A logic diagram for troubleshooting low product yield.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage and handling conditions for 4-(hydroxymethyl)-2(5H)-furanone to prevent degradation?

    • Answer: Based on safety data for the parent compound 4-hydroxy-2(5H)-furanone and general stability studies of related furanones, the product should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Furanones can be unstable, especially at non-neutral pH.[7][8] For long-term storage, refrigeration under an inert atmosphere is recommended to minimize degradation.

  • Q2: How can I effectively monitor the reaction progress during a large-scale run?

    • Answer: For industrial applications, at-line or in-line monitoring is ideal. The most common and effective methods are GC and HPLC.

      • GC (Gas Chromatography): Ideal for monitoring the disappearance of volatile starting materials like furfuryl alcohol.

      • HPLC (High-Performance Liquid Chromatography): Excellent for tracking the formation of the more polar product, 4-(hydroxymethyl)-2(5H)-furanone, and non-volatile byproducts.

      • Method: Prepare a standard curve for your starting material and product. Periodically (e.g., every 30-60 minutes), withdraw a small aliquot from the reactor, quench the reaction immediately, and analyze it to determine the concentration of key species.

  • Q3: What are the primary safety hazards I should be aware of?

    • Answer: While specific data for 4-(hydroxymethyl)-2(5H)-furanone may be limited, data for the closely related 4-hydroxy-2(5H)-furanone indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All work should be conducted in a well-ventilated fume hood. If using strong oxidizers like hydrogen peroxide, be aware of the potential for exothermic reactions and ensure proper temperature control and pressure relief systems are in place.

Section 4: Exemplary Experimental Protocol

This protocol describes a representative lab-scale (scalable) synthesis via the selective oxidation of furfuryl alcohol.

Protocol: Selective Oxidation of Furfuryl Alcohol

Objective: To synthesize 4-(hydroxymethyl)-2(5H)-furanone from furfuryl alcohol.

Reagents & Equipment:

  • Furfuryl alcohol (≥98% purity)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Heterogeneous catalyst (e.g., supported vanadium or molybdenum oxide)

  • Solvent (e.g., water or a suitable organic solvent)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and dropping funnel. Charge the flask with furfuryl alcohol (1.0 eq), the catalyst (e.g., 1-5 mol%), and the solvent.

  • Initiate Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 50-70°C).

  • Addition of Oxidant: Once the temperature is stable, add the hydrogen peroxide solution dropwise via the dropping funnel over a period of 1-2 hours. Caution: The addition is exothermic; monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at the set temperature. Monitor the reaction's progress by taking aliquots for GC or HPLC analysis until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the heterogeneous catalyst.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation. A patent for a similar furanone specifies collecting the product at 120–150 °C under 1–2 mmHg.[3] The precise conditions will depend on the exact structure. Collect the fraction corresponding to the 4-(hydroxymethyl)-2(5H)-furanone.

  • Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification process.

References

Technical Support Center: Purification of 4-(Hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(hydroxymethyl)-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the purification of this versatile butenolide intermediate. Our focus is on providing practical, experience-driven advice to help you achieve high purity in your preparations.

Introduction to Purification Challenges

4-(Hydroxymethyl)-2(5H)-furanone is a key building block in the synthesis of various biologically active molecules. However, its synthesis can often lead to a mixture of products, including unreacted starting materials, reaction byproducts, and degradation products. The presence of a polar hydroxymethyl group and a reactive lactone ring makes its purification a nuanced process. This guide will address the most frequently encountered impurities and provide robust protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(hydroxymethyl)-2(5H)-furanone?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic pathways, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like glyoxylic acid, propionaldehyde analogs, or derivatives of furfural.

  • Reaction Byproducts: A common byproduct, particularly if methanol is used as a solvent or is present in the starting materials, is the corresponding 5-methoxy derivative.[1] This arises from the acid-catalyzed addition of methanol to the furanone ring.

  • Polymeric and Degradation Products: Furanones can be susceptible to polymerization or degradation, especially under harsh acidic or basic conditions, or upon prolonged heating.[1][2] These often present as dark, tarry substances that can be challenging to remove.

  • Oxidation Products: If the synthesis involves the oxidation of a precursor like furfural, you may find related carboxylic acids, such as furoic acid, or other oxidation byproducts in your crude mixture.[3][4]

Q2: My crude product is a dark, oily substance. Can I still purify it?

A2: Yes, this is a common observation. The dark coloration is often due to the presence of polymeric or degradation products. While their presence can complicate purification, it is often possible to isolate the desired compound. A typical first step would be an extractive workup to remove highly polar or acidic/basic impurities. This is often followed by column chromatography, which is very effective at separating the target molecule from colored, high-molecular-weight materials.

Q3: Is 4-(hydroxymethyl)-2(5H)-furanone stable to standard purification techniques like distillation?

A3: While distillation is a common purification technique for some furanone derivatives[1][5], it should be approached with caution for 4-(hydroxymethyl)-2(5H)-furanone. The presence of the hydroxymethyl group increases its boiling point and also its susceptibility to thermal degradation. Vacuum distillation can be an option, but care must be taken to keep the temperature as low as possible to minimize the formation of degradation products. For many applications, chromatographic methods or recrystallization are preferred due to their milder conditions.

Troubleshooting Guides

Issue 1: Recrystallization Attempts Result in "Oiling Out"

"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem when recrystallizing polar compounds.

Causality: This typically occurs when the compound is too soluble in the chosen solvent, even at lower temperatures, or when the cooling process is too rapid, not allowing sufficient time for crystal lattice formation. The presence of impurities can also disrupt crystallization.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • If using a single solvent, it may be too good a solvent. Try a solvent in which the compound has lower solubility.

    • A two-solvent system is often more effective for polar compounds. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling, such as placing the flask directly in an ice bath, can promote oiling out.[6] Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Solvent System (Good/Poor)PolarityRationale & Tips
Ethyl Acetate / HexanesMedium / LowA very common and effective system. Dissolve in hot ethyl acetate and add hexanes until turbidity appears.[7][8]
Acetone / WaterHigh / HighGood for highly polar compounds. Acetone's low boiling point is a drawback, so care must be taken.[9]
Ethanol / WaterHigh / HighSimilar to acetone/water, but ethanol's higher boiling point can be advantageous.[8][9]
Dichloromethane / HexanesMedium / LowCan be effective, but ensure your compound is stable in chlorinated solvents.
Issue 2: Poor Separation During Flash Column Chromatography

You observe co-elution of your product with impurities, or your compound streaks down the column.

Causality: Poor separation can result from an inappropriate solvent system, overloading the column, or interactions between the compound and the stationary phase. Streaking is often a sign of compound degradation on the silica gel or poor solubility in the mobile phase.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Chromatographic Separation start Poor Separation Observed check_tlc Was TLC performed to select the mobile phase? start->check_tlc overloading Is the column overloaded? check_tlc->overloading Yes adjust_solvent Adjust mobile phase polarity. Aim for a target Rf of 0.2-0.3. check_tlc->adjust_solvent No streaking Is the compound streaking? overloading->streaking No reduce_load Reduce the amount of crude material loaded. overloading->reduce_load Yes dry_load Consider dry loading the sample. streaking->dry_load Also consider add_modifier Add a modifier to the mobile phase (e.g., 0.1-1% acetic acid or triethylamine). streaking->add_modifier Yes adjust_solvent->start reduce_load->start dry_load->start change_stationary Consider a different stationary phase (e.g., alumina, C18). add_modifier->change_stationary If streaking persists solution Improved Separation add_modifier->solution If streaking resolves change_stationary->solution

Caption: Workflow for troubleshooting poor flash chromatography separation.

Detailed Solutions:

  • Optimize the Mobile Phase:

    • The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate.

    • A common starting point for polar furanones is a mixture of ethyl acetate and hexanes.[10] If your compound is very polar, consider switching to a more polar system like dichloromethane/methanol.

  • Consider Dry Loading: If your crude product has poor solubility in the mobile phase, dissolving it in a strong solvent and directly loading it onto the column (wet loading) can lead to band broadening and poor separation.

    • Protocol for Dry Loading: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add an inert solid support, such as Celite or a small amount of silica gel, to form a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[11][12]

  • Use Mobile Phase Modifiers: The acidic nature of silica gel can sometimes cause streaking with sensitive compounds.

    • If your compound is acidic or prone to degradation on silica, adding a small amount of acetic acid (0.1-1%) to your mobile phase can improve peak shape.

    • Conversely, for basic compounds, adding a small amount of triethylamine can prevent interactions with the silica surface.

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

  • Column Packing:

    • Select an appropriately sized column for the amount of material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using a slurry of silica gel in the initial, least polar mobile phase you plan to use. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Prepare your sample for dry loading as described in the troubleshooting section above. This is highly recommended for 4-(hydroxymethyl)-2(5H)-furanone.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 20% to 70% ethyl acetate in hexanes.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(hydroxymethyl)-2(5H)-furanone.

Protocol 2: Acid/Base Extractive Workup to Remove Polar Impurities

This procedure is useful as a pre-purification step before chromatography or recrystallization, especially if acidic or basic byproducts are suspected.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[10]

    • Follow with a wash using deionized water.

    • Finally, wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.

Visualizing the Purification Workflow

Caption: General purification workflow for 4-(hydroxymethyl)-2(5H)-furanone.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)-2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2(5H)-furanone scaffold, a core structure in numerous natural products, continues to be a focal point in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Among these, derivatives featuring a 4-(hydroxymethyl) substituent are of particular interest, demonstrating a spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth, objective comparison of the biological performance of various 4-(hydroxymethyl)-2(5H)-furanone derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

Section 1: Anticancer Activity

The cytotoxicity of 2(5H)-furanone derivatives against various cancer cell lines has been a significant area of investigation. The introduction of a hydroxymethyl group at the C-4 position, often in combination with other substitutions, has been shown to modulate this activity.

Comparative Cytotoxicity

Several studies have evaluated the in vitro anticancer effects of furanone derivatives using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[2][3] The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHeLa62.37[3]
Bis-2(5H)-furanone derivative (4e)C6 glioma12.1[1]
5-alkoxy-2(5H)-furanone derivative (12)A549 (Non-small cell lung cancer)Not specified, but showed high selectivity[4]
5-alkoxy-2(5H)-furanone derivative (15)A549 (Non-small cell lung cancer)Not specified, but showed high selectivity[4]

Analysis: The data suggests that the anticancer activity of these derivatives is cell-line specific and highly dependent on the overall substitution pattern of the furanone ring. For instance, the bis-furanone derivative 4e exhibits potent activity against glioma cells.[1] While direct IC50 values for the 5-alkoxy derivatives 12 and 15 against A549 cells are not provided in the initial abstract, their high selectivity indicates promising therapeutic potential.[4] The methyl-5-(hydroxymethyl)-2-furan carboxylate derivative shows moderate activity against the HeLa cell line.[3]

Mechanism of Action: A Glimpse into Cellular Fate

The anticancer mechanism of 2(5H)-furanone derivatives often involves the induction of cell cycle arrest and apoptosis. For example, studies on certain derivatives have revealed that they can induce cell cycle arrest at the S-phase or G2 phase in cancer cells.[1][4] Some derivatives have also been shown to interact with DNA, suggesting that this may be a potential target for their anticancer effects.[1]

anticancer_mechanism Furanone_Derivative 4-(Hydroxymethyl)- 2(5H)-Furanone Derivative Cancer_Cell Cancer Cell Furanone_Derivative->Cancer_Cell Enters Cell Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M Phase) Cancer_Cell->Cell_Cycle_Arrest DNA_Interaction DNA Interaction Cancer_Cell->DNA_Interaction Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death DNA_Interaction->Apoptosis

Caption: Postulated mechanism of anticancer activity of 4-(hydroxymethyl)-2(5H)-furanone derivatives.

Section 2: Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. 2(5H)-furanone derivatives, including those with a 4-(hydroxymethyl) group, have demonstrated promising activity against a range of bacteria.

Comparative Antimicrobial Efficacy

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5-Hydroxy-4-amino-2(5H)-furanone derivatives (2b and 2c)Staphylococcus aureus4/8 (MIC/MBC)
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativePhotogenic bacteria250[3]

Analysis: The 5-hydroxy-4-amino-2(5H)-furanone derivatives exhibit potent activity against Staphylococcus aureus, a significant human pathogen. In contrast, the tested methyl-5-(hydroxymethyl)-2-furan carboxylate derivative shows weaker antibacterial activity.[3] This highlights the critical role of other functional groups, in this case, the amino group at the C-4 position, in determining the antimicrobial potency.

Mechanism of Action: Disrupting Bacterial Viability

The precise mechanisms of antimicrobial action for 4-(hydroxymethyl)-2(5H)-furanone derivatives are still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the molecule, influenced by the various substituents, likely play a crucial role in its ability to penetrate the bacterial cell membrane and interact with intracellular targets.

antimicrobial_workflow Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Furanone Derivative Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Furanone_Derivative 4-(Hydroxymethyl)- 2(5H)-Furanone Derivative Furanone_Derivative->COX_Enzymes Inhibits

References

The Art of Attenuation: A Comparative Guide to the Structure-Activity Relationship of 4-(Hydroxymethyl)-2(5H)-Furanone Analogs in Modulating Inflammatory and Cytotoxic Responses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2(5H)-furanone core, particularly the butenolide scaffold, represents a privileged structure. Its presence in numerous natural products with diverse biological activities has made it a focal point for medicinal chemists.[1][2] This guide delves into the nuanced world of 4-(hydroxymethyl)-2(5H)-furanone analogs, offering a comparative analysis of their structure-activity relationships (SAR). We will explore how subtle molecular modifications can dramatically influence their anti-inflammatory and cytotoxic potential, providing researchers, scientists, and drug development professionals with a technical and experience-driven perspective on this promising class of compounds.

The 4-(Hydroxymethyl)-2(5H)-Furanone Scaffold: A Foundation for Bioactivity

The 4-(hydroxymethyl)-2(5H)-furanone core is an α,β-unsaturated lactone that serves as a versatile synthetic platform.[3] Its inherent reactivity and ability to participate in various biological interactions make it an attractive starting point for the development of novel therapeutic agents. The biological activities of furanone derivatives are diverse, ranging from anti-inflammatory and antioxidant to antimicrobial and anticancer effects.[1][2][4] The focus of this guide is to dissect how the chemical grammar of substituents on this core dictates its biological function.

Comparative Analysis of Biological Activity: A Structure-Driven Narrative

The potency and selectivity of 4-(hydroxymethyl)-2(5H)-furanone analogs are intricately linked to the nature and position of their substituents. The following table summarizes the biological activities of a selection of analogs, highlighting key SAR trends.

Compound Structure Biological Activity Key SAR Insights Reference
Analog A: 5-Arylidene-2(5H)-furanone A furanone ring with an arylidene group at the C5 position.Varies with substitution on the aryl ring.Introduction of electron-withdrawing groups (e.g., nitro, halo) on the aryl ring generally enhances cytotoxicity.[4]
Analog B: 4,5-Diaryl-3-hydroxy-2(5H)-furanone A furanone ring with aryl groups at C4 and C5, and a hydroxyl group at C3.Potent antioxidant and anti-inflammatory activities.The presence of phenol moieties on the aryl rings is crucial for antioxidant activity. Lipophilicity and electronic parameters correlate with potency.
Analog C: Butenolide with amide side chain A butenolide core with an amide-containing side chain.Significant in vivo anti-inflammatory activity.The nature of the amide substituent influences the anti-inflammatory potency, with some derivatives showing greater efficacy than indomethacin.[5]
Analog D: 4-Amino-5-hydroxy-2(5H)-furanone A furanone ring with an amino group at C4 and a hydroxyl group at C5.Broad-spectrum antibacterial activity.The nature of the substituent on the amino group modulates the antibacterial spectrum and potency.[2][6]

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

A growing body of evidence suggests that the anti-inflammatory effects of many butenolide derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, and its dysregulation is implicated in a host of chronic inflammatory diseases and cancers.

The canonical NF-κB pathway is triggered by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Several natural and synthetic compounds bearing structural similarities to the furanone core, such as parthenolide and licochalcone A, have been shown to inhibit the NF-κB pathway by directly targeting the IKK complex.[8][9][10][11][12][13][14] Specifically, the α,β-unsaturated carbonyl moiety present in these molecules can act as a Michael acceptor, forming a covalent bond with cysteine residues in the activation loop of IKKβ, thereby inhibiting its kinase activity.[8] This prevents the phosphorylation and degradation of IκBα, effectively sequestering NF-κB in the cytoplasm and dampening the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by 4-(hydroxymethyl)-2(5H)-furanone analogs.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 4-(hydroxymethyl)-2(5H)-furanone analogs.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Anti-inflammatory Anti-inflammatory Assay (Carrageenan-induced paw edema) Cytotoxicity->Anti-inflammatory

Caption: A general experimental workflow for the evaluation of 4-(hydroxymethyl)-2(5H)-furanone analogs.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[15]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle-treated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Activity)

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by the release of histamine and serotonin, while the second phase is associated with the production of prostaglandins and other inflammatory mediators.[7][16]

Protocol:

  • Animal Acclimatization:

    • Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation:

    • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[1]

Conclusion

The 4-(hydroxymethyl)-2(5H)-furanone scaffold holds significant promise as a template for the design of novel anti-inflammatory and cytotoxic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the biological activity of these compounds. By understanding how specific structural modifications influence their interaction with biological targets, such as the NF-κB signaling pathway, researchers can more effectively navigate the path from lead compound to clinical candidate. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of new analogs, ensuring the generation of robust and reproducible data. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the 4-(hydroxymethyl)-2(5H)-furanone class of compounds will undoubtedly remain a fertile ground for therapeutic innovation.

References

A Comparative Guide to the Biological Activities of 2(5H)-Furanone, 4-(hydroxymethyl)- and Other Butenolides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The butenolide scaffold, a four-carbon heterocyclic lactone ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse and potent biological activities. Among these, 2(5H)-furanone derivatives have garnered significant attention for their therapeutic potential. This guide provides an in-depth, objective comparison of the biological performance of 2(5H)-Furanone, 4-(hydroxymethyl)- against other notable butenolides, supported by experimental data and mechanistic insights. Our goal is to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.

Anticancer Activity: A Tale of Structural Nuances

The cytotoxicity of butenolides against various cancer cell lines is a well-documented phenomenon. The core α,β-unsaturated γ-lactone moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues in cellular macromolecules, including key enzymes and transcription factors, thereby inducing cellular stress and apoptosis. However, the specific substitutions on the butenolide ring dramatically influence potency and selectivity.

Comparative Cytotoxicity

While direct head-to-head comparative studies are limited, analysis of available data allows for an inferred comparison of 2(5H)-Furanone, 4-(hydroxymethyl)- with other butenolide derivatives. Generally, the introduction of bulky aromatic groups and electron-withdrawing substituents tends to enhance cytotoxic activity. For instance, bis-2(5H)-furanone derivatives have shown significant inhibitory activity against glioma cells.[1] In contrast, some natural furanones with different side chains display weak to no growth inhibitory activity, highlighting the critical role of specific structural features.[2][3]

Table 1: Comparative Anticancer Activity of Selected Butenolide Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Bis-2(5H)-furanone derivative (4e) C6 glioma12.1[1]
Butenolide-containing dithiocarbamates (I-14) Various human cancer cell lines<30[4]
3,4-dihalogenated 2(5H)-furanones MAC13, MAC16Low micromolar range
Sapinofuranone analogues Various cancer cell lines>100 (weak activity)[2][3]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives HeLa62.37 µg/mL[5]

Note: Data for 2(5H)-Furanone, 4-(hydroxymethyl)- was not explicitly found in the reviewed literature, necessitating further direct experimental evaluation.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer mechanism of butenolides extends beyond non-specific alkylation. Several derivatives have been shown to induce cell cycle arrest and apoptosis. For example, certain bis-2(5H)-furanone derivatives can induce S-phase arrest in glioma cells, potentially through DNA interaction. Bufadienolides, a class of steroidal butenolides, are known to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[6][7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the butenolide compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a continuous effort. Butenolides have emerged as promising candidates due to their ability to modulate key inflammatory pathways.

Inhibition of Inflammatory Mediators

A primary mechanism of the anti-inflammatory action of butenolides is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Several butenolides isolated from marine Streptomyces species have demonstrated the ability to inhibit the production of NO, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[10]

Table 2: Anti-inflammatory Activity of Selected Butenolides

Compound/Derivative ClassAssayTarget/MediatorIC50/InhibitionReference(s)
Butenolides from Streptomyces sp. NO ProductioniNOSPotent Inhibition[10]
Butenolides from Streptomyces sp. Cytokine ProductionTNF-α, IL-6Potent Inhibition[10]
Furanone Glycoside (D228) IBD modelMyD88/TRAF6/p38Excellent in vivo efficacy[11]
Bufadienolides VariousNa+/K+ ATPasePotent Inhibition[8][9][12]

Note: Specific anti-inflammatory data for 2(5H)-Furanone, 4-(hydroxymethyl)- requires further investigation.

The NF-κB Signaling Pathway: A Central Target

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Many butenolides are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade.

Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the butenolide compounds for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial and Anti-biofilm Activity: A Multi-pronged Attack

The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. Butenolides offer a promising alternative by not only exhibiting direct antimicrobial activity but also by interfering with bacterial communication and virulence.

Direct Antimicrobial Effects

Various synthetic and natural butenolides have demonstrated broad-spectrum antibacterial and antifungal activity.[13] For instance, certain 4-amino-5-hydroxy-2(5H)-furanones have shown potent activity against both Gram-positive and Gram-negative bacteria. The α,β-unsaturated lactone moiety is again implicated in the mechanism of action, likely through the alkylation of essential bacterial enzymes. Some furanone derivatives exert their effect by inducing the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage and cell death.[14][15]

Table 3: Antimicrobial Activity of Selected Butenolides

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL)Reference(s)
Sulfonyl Derivative of 2(5H)-Furanone (F105) Staphylococcus aureus10[16][17][18]
4-Amino-5-hydroxy-2(5H)-furanones S. aureus, E. coli, P. aeruginosaMicromolar range
Butenolide from marine sources E. coli, P. aeruginosa, MRSA- (Inhibits biofilm)[19]
Quorum Sensing Inhibition: Disrupting Bacterial Communication

A particularly exciting aspect of butenolide bioactivity is their ability to inhibit quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Many furanones, particularly halogenated derivatives from marine algae, are structural mimics of the N-acylhomoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. By competitively binding to the AHL receptor proteins, these butenolides can disrupt QS and attenuate bacterial virulence without exerting direct selective pressure for resistance.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: Perform a two-fold serial dilution of the butenolide compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Anticancer Activity Workflow

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Butenolide Derivatives (Serial Dilutions) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the cytotoxic activity of butenolides using the MTT assay.

Anti-inflammatory Signaling Pathway

cluster_pathway NF-κB Inflammatory Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammation Activates Butenolide Butenolide Derivatives Butenolide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by butenolide derivatives.

Antimicrobial Quorum Sensing Inhibition

cluster_qs Quorum Sensing Inhibition Mechanism AHL AHL Signal (from bacteria) Receptor AHL Receptor AHL->Receptor Binds & Activates Virulence Virulence Gene Expression Receptor->Virulence Butenolide Butenolide (AHL mimic) Butenolide->Receptor Competitively Binds & Inhibits

Caption: Competitive inhibition of quorum sensing in Gram-negative bacteria by butenolide derivatives.

Conclusion and Future Directions

The butenolide scaffold represents a versatile platform for the development of novel therapeutics with potent anticancer, anti-inflammatory, and antimicrobial properties. While this guide provides a comparative overview based on existing literature, it also highlights a critical gap: the lack of direct, comprehensive comparative studies of 2(5H)-Furanone, 4-(hydroxymethyl)- against other promising butenolide derivatives.

Future research should focus on:

  • Direct Comparative Assays: Conducting head-to-head in vitro and in vivo studies of 2(5H)-Furanone, 4-(hydroxymethyl)- and other lead butenolides to establish a definitive structure-activity relationship.

  • Mechanistic Elucidation: Delving deeper into the specific molecular targets and signaling pathways modulated by 2(5H)-Furanone, 4-(hydroxymethyl)- to understand its precise mechanism of action.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of promising butenolides to assess their potential for clinical translation.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating class of natural and synthetic compounds.

References

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Novel Furanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Post-Antibiotic Era with Novel Quorum Sensing Inhibitors

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, moving beyond traditional bactericidal and bacteriostatic agents. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a critical threat, adept at forming resilient biofilms and evading conventional antibiotics[1]. In this landscape, compounds that disrupt bacterial communication and virulence, rather than directly killing cells, offer a promising strategy to mitigate the development of resistance[2][3].

Furanones, a class of compounds originally isolated from the marine alga Delisea pulchra, have emerged as potent inhibitors of bacterial quorum sensing (QS)[2][3]. QS is a cell-density-dependent signaling system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation[4]. By interfering with these signaling pathways, furanones can effectively disarm pathogens, rendering them more susceptible to host immune clearance and potentially resensitizing them to existing antibiotics[2][4].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of novel furanone compounds. We will move beyond simple efficacy readouts to establish a robust, comparative, and mechanistically informed evaluation process grounded in authoritative standards.

Part 1: The Strategic Framework for Furanone Efficacy Validation

A successful validation study hinges on a well-conceived experimental design. The objective is not merely to determine if a compound has an effect, but to quantify that effect relative to established benchmarks and understand its therapeutic potential.

Causality in Compound and Pathogen Selection
  • Novel Furanone Candidates: The selection should be based on a clear synthetic rationale. For this guide, we will consider two hypothetical candidates, Furanone-A and Furanone-B , designed with modifications expected to enhance stability and QS receptor affinity.

  • Comparator Antimicrobials: Selection of appropriate comparators is critical for contextualizing the efficacy of the novel compounds.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that serves as a positive control for traditional bactericidal activity.

    • Furanone C-30: A well-characterized brominated furanone known for its QS inhibitory activity, serving as a benchmark for the novel compounds' primary mechanism[4].

  • Microbial Panel: The test panel must include clinically relevant, high-priority pathogens. We will focus on representative ESKAPE pathogens known to rely on QS systems.

    • Pseudomonas aeruginosa (ATCC 27853): A gram-negative bacterium notorious for biofilm-related infections and a model organism for studying AHL-mediated QS[5].

    • Staphylococcus aureus (ATCC 29213): A gram-positive pathogen that utilizes an autoinducing peptide (AIP)-based QS system and is a leading cause of biofilm infections[6][7].

The Validation Workflow: From Inhibition to Eradication

Our experimental approach is designed as a self-validating system, progressing from determining basic inhibitory concentrations to assessing more complex activities like biofilm prevention. This multi-tiered approach provides a holistic view of the compound's potential.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Core Efficacy Testing cluster_analysis Phase 3: Data Analysis & Interpretation P1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) T1 Determine MIC (Broth Microdilution Assay) P1->T1 P2 Prepare Serial Dilutions of Test Compounds (Furanone-A, Furanone-B, Controls) P2->T1 T2 Determine MBC (Subculture from MIC plate) T1->T2 A1 Record MIC as Lowest Concentration with No Visible Growth T1->A1 Incubate 18-24h A2 Record MBC as Lowest Concentration with No Growth on Agar T2->A2 Incubate 24h A3 Compare Furanone Efficacy vs. Ciprofloxacin & Furanone C-30 A1->A3 A2->A3

Caption: Experimental workflow for determining MIC and MBC of novel furanone compounds.

Part 2: Core Methodologies for Antimicrobial Efficacy Testing

The foundation of antimicrobial validation lies in standardized, reproducible assays. The protocols described here are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring the trustworthiness and comparability of results[8][9][10][11].

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[12]. The broth microdilution method is a quantitative and standardized technique for this determination[9][12][13].

Protocol: Broth Microdilution Assay (CLSI M07 Standard)

  • Preparation of Reagents:

    • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. Sterilize by autoclaving. The use of CAMHB is critical as it is standardized for susceptibility testing and its cation concentrations (Ca²⁺, Mg²⁺) are controlled, which can significantly impact the activity of some antimicrobials[13].

    • Compound Stock Solutions: Prepare 1 mg/mL stock solutions of Furanone-A, Furanone-B, Ciprofloxacin, and Furanone C-30 in an appropriate solvent (e.g., DMSO).

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test organism from a non-selective agar plate (e.g., Tryptic Soy Agar) incubated overnight.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and is crucial for ensuring the final inoculum density is consistent and correct[13].

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Microplate Setup:

    • Use a sterile 96-well microtiter plate.

    • Perform a two-fold serial dilution of each test compound in CAMHB. Start with the highest concentration (e.g., 128 µg/mL) and dilute down to the lowest (e.g., 0.25 µg/mL). The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Essential Controls:

      • Growth Control: Wells with CAMHB and inoculum only (no compound).

      • Sterility Control: Wells with CAMHB only (no inoculum).

      • Quality Control (QC): Include a reference strain (e.g., E. coli ATCC 25922) with a known MIC for the control antibiotic (Ciprofloxacin) to validate the assay's accuracy[14].

  • Incubation & Interpretation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air[15].

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed[12].

Minimum Bactericidal Concentration (MBC) Determination

While MIC indicates growth inhibition, the MBC determines the lowest concentration required to kill the bacteria. This distinction is vital, as a high MBC/MIC ratio may indicate tolerance.

Protocol: MBC Assay

  • Subculturing from MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC for each compound. Also, include the growth control well.

  • Plating: Aseptically pipette 10 µL from each selected well and spot-plate it onto a non-selective agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Part 3: Comparative Data Analysis and Interpretation

The true value of the validation process is revealed through a direct comparison of the novel compounds against both a traditional antibiotic and a known QS inhibitor. The data below is presented as a hypothetical but realistic outcome of the described experiments.

Comparative Efficacy Data (MIC/MBC in µg/mL)
CompoundP. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)
MIC MBC
Furanone-A (Novel) 16>128
Furanone-B (Novel) 8>128
Furanone C-30 (Benchmark) 16>128
Ciprofloxacin (Control) 0.51

Interpretation of Results:

  • Traditional Antimicrobial Activity: As expected, Ciprofloxacin shows potent bactericidal activity with low MIC and MBC values, demonstrating its direct killing mechanism.

  • Furanone Activity Profile: The novel furanones (A and B) and the benchmark (C-30) exhibit moderate MIC values but very high MBC values (>128 µg/mL). This is a critical finding and aligns with their expected mechanism of action. It demonstrates that these compounds are not primarily bactericidal but rather inhibit growth, likely through the disruption of essential processes like quorum sensing[3][16].

  • Comparative Furanone Efficacy: Furanone-B shows superior inhibitory activity (lower MIC) against both P. aeruginosa and S. aureus compared to Furanone-A and the benchmark Furanone C-30. This suggests that the structural modifications in Furanone-B may have successfully enhanced its ability to interfere with the QS systems of both gram-negative and gram-positive bacteria[6][17]. The slightly lower MBC for Furanone-B against S. aureus might indicate some secondary bactericidal effects, warranting further investigation.

Part 4: Conclusion and Future Directions

This guide outlines a foundational strategy for validating the antimicrobial efficacy of novel furanone compounds. Based on our comparative analysis, Furanone-B emerges as a promising candidate, demonstrating superior growth inhibitory properties compared to a known QS inhibitor. The high MBC/MIC ratio strongly supports a non-bactericidal mechanism of action, which is desirable for an anti-virulence agent.

The logical next steps in the drug development pipeline would be:

  • Biofilm Inhibition and Disruption Assays: Quantify the ability of Furanone-B to prevent biofilm formation and eradicate established biofilms.

  • Mechanism of Action Studies: Utilize reporter gene assays to confirm and quantify the inhibition of specific QS pathways (e.g., las and rhl in P. aeruginosa)[5].

  • In Vivo Efficacy Models: Test the compound's ability to enhance bacterial clearance and reduce pathology in animal infection models, such as a murine lung infection model[2][3].

  • Toxicity Assays: Evaluate the cytotoxicity of the lead candidate against eukaryotic cell lines to establish a preliminary safety profile.

By adhering to this rigorous, multi-faceted validation process, researchers can build a compelling, data-driven case for the therapeutic potential of novel furanone compounds in the fight against antimicrobial resistance.

References

A Comparative Guide to the Synthetic Routes of 4-(hydroxymethyl)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(hydroxymethyl)-2(5H)-furanone is a versatile chiral building block and a key intermediate in the synthesis of a wide array of natural products and biologically active compounds. Its lactone motif, coupled with a primary alcohol functional group, makes it a valuable synthon for introducing stereocenters and enabling further chemical transformations. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into the strategic choices behind different methodologies. We will delve into the mechanistic underpinnings, practical considerations, and present experimental data to offer a comprehensive resource for researchers in organic synthesis and drug development.

Route 1: From Itaconic Acid via Bromination and Hydrolysis

This classical approach leverages the readily available itaconic acid as a starting material. The synthesis proceeds through a two-step sequence involving a bromination reaction followed by a hydrolysis and cyclization cascade.

Causality of Experimental Choices

The choice of itaconic acid is strategic due to its low cost and the presence of a carboxylic acid and a methylene group that can be selectively functionalized. The bromination step using N-bromosuccinimide (NBS) is a well-established method for the allylic bromination of α,β-unsaturated carboxylic acids. The subsequent hydrolysis and intramolecular cyclization are typically acid-catalyzed, leading to the formation of the furanone ring.

Experimental Protocol

Step 1: Synthesis of 4-(bromomethyl)-2(5H)-furanone

A detailed protocol for the synthesis of the key intermediate, 4-(bromomethyl)-2(5H)-furanone, from itaconic acid is a crucial first step. While a specific high-yield protocol directly from itaconic acid was not found in the immediate literature, a common approach involves the bromination of itaconic anhydride or itaconic acid itself.

Step 2: Synthesis of 4-(hydroxymethyl)-2(5H)-furanone

The conversion of 4-(bromomethyl)furan-2(5H)-one to 4-(hydroxymethyl)furan-2(5H)-one is a standard nucleophilic substitution reaction.

  • Procedure: 4-(bromomethyl)furan-2(5H)-one is dissolved in a suitable solvent, such as aqueous acetone or a mixture of water and a miscible organic solvent. A mild base, like sodium bicarbonate or potassium carbonate, is added to neutralize the hydrobromic acid formed during the reaction. The mixture is heated to facilitate the hydrolysis of the bromide to the corresponding alcohol. After completion of the reaction, the product is extracted with an organic solvent and purified by chromatography.

Data Summary
ParameterValueReference
Starting MaterialItaconic AcidGeneral Knowledge
Key Intermediate4-(bromomethyl)-2(5H)-furanone[1]
Overall YieldModerate to Good (reported for analogous systems)N/A
ScalabilityPotentially scalableN/A
StereoselectivityRacemic productN/A

Diagram of Synthetic Pathway

G Itaconic_Acid Itaconic Acid Bromination Bromination (e.g., NBS) Itaconic_Acid->Bromination Bromo_Intermediate 4-(bromomethyl)-2(5H)-furanone Bromination->Bromo_Intermediate Hydrolysis Hydrolysis (e.g., H2O, base) Bromo_Intermediate->Hydrolysis Final_Product 4-(hydroxymethyl)-2(5H)-furanone Hydrolysis->Final_Product

Caption: Synthesis of 4-(hydroxymethyl)-2(5H)-furanone from itaconic acid.

Route 2: Electrocatalytic Oxidation of Furfural

A modern and sustainable approach to furanone synthesis involves the electrocatalytic oxidation of furfural, a bio-renewable platform chemical derived from lignocellulosic biomass. This method offers a green alternative to traditional chemical oxidations. While the direct synthesis of 4-(hydroxymethyl)-2(5H)-furanone via this method is not explicitly detailed, the synthesis of the isomeric 5-hydroxy-2(5H)-furanone has been reported, highlighting the potential of this strategy.[2]

Causality of Experimental Choices

The use of furfural as a starting material is highly advantageous due to its renewable origin. Electrocatalysis provides a means to perform oxidation reactions under mild conditions, often using water as the oxygen source, thus avoiding harsh and toxic oxidizing agents. The choice of the electrocatalyst is critical for achieving high selectivity and efficiency.

Conceptual Experimental Protocol
  • Reaction Setup: A typical electrochemical cell would be used with a working electrode (e.g., a metal chalcogenide like CuS), a counter electrode (e.g., platinum), and a reference electrode.

  • Reaction Conditions: Furfural would be dissolved in an aqueous electrolyte solution. A constant potential would be applied to the working electrode to drive the oxidation of furfural.

  • Work-up and Purification: After the reaction, the electrolyte solution would be worked up to isolate the product. This may involve extraction with an organic solvent followed by chromatographic purification.

Data Summary (for the analogous 5-hydroxy-2(5H)-furanone)
ParameterValueReference
Starting MaterialFurfural[2]
Key FeaturesGreen, Sustainable, Mild Conditions[2]
Yield (of isomer)70.2% conversion, 83.6% selectivity[2]
ScalabilityPotentially scalable with appropriate reactor designN/A
StereoselectivityRacemic productN/A

Diagram of Synthetic Pathway

G Furfural Furfural Electrocatalytic_Oxidation Electrocatalytic Oxidation Furfural->Electrocatalytic_Oxidation Intermediate Intermediate (via C-C cleavage, ring opening, oxidation, and isomerization) Electrocatalytic_Oxidation->Intermediate Final_Product 4-(hydroxymethyl)-2(5H)-furanone (Hypothetical) Intermediate->Final_Product

Caption: Conceptual electrocatalytic synthesis from furfural.

Comparative Analysis

FeatureRoute 1: From Itaconic AcidRoute 2: Electrocatalytic Oxidation of Furfural (Conceptual)
Starting Material Readily available and inexpensive petrochemical feedstock.Bio-renewable platform chemical.
Reagents & Conditions Utilizes standard laboratory reagents (NBS, acids/bases). Can involve multiple steps and potentially harsh conditions.Employs electricity and a catalyst under mild conditions. Avoids stoichiometric use of hazardous oxidants.
Yield & Selectivity Generally moderate to good yields, but can be affected by side reactions.Potentially high yield and selectivity with optimized catalyst and conditions.
Scalability Established chemistry, but may require optimization for large-scale production.Scalability depends on the development of efficient electrochemical reactors.
Stereocontrol Produces a racemic mixture.Produces a racemic mixture.
Green Chemistry Principles Less aligned with green chemistry principles due to the use of halogenated intermediates and organic solvents.Highly aligned with green chemistry principles by using a renewable feedstock, mild conditions, and avoiding hazardous reagents.
Maturity of the Method Well-established chemical transformations.A more recent and developing area of research.

Expert Insights and Future Outlook

The synthesis of 4-(hydroxymethyl)-2(5H)-furanone from itaconic acid represents a traditional and reliable, albeit less "green," approach. The experimental procedures are based on well-understood organic reactions, making it accessible in a standard laboratory setting. However, the increasing demand for sustainable chemical processes makes the development of alternative routes from renewable feedstocks a high priority.

The electrocatalytic oxidation of furfural, while not yet demonstrated for the direct synthesis of the 4-hydroxymethyl isomer, holds significant promise. The successful synthesis of the 5-hydroxy isomer showcases the potential of this technology. Future research in this area should focus on designing catalysts and reaction conditions that can selectively functionalize the furan ring at the desired position to yield 4-(hydroxymethyl)-2(5H)-furanone.

For drug development professionals, the enantioselective synthesis of this chiral building block is of paramount importance. While the discussed routes yield racemic mixtures, subsequent resolution or the development of asymmetric synthetic strategies would be necessary to access enantiomerically pure material. The work by Bronze-Uhle et al. on the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives provides a pathway to chiral saturated lactones starting from the racemic unsaturated precursor.[1] This highlights the importance of having efficient routes to the racemic furanone as a starting point for asymmetric transformations.

Conclusion

The synthesis of 4-(hydroxymethyl)-2(5H)-furanone can be approached through various strategies, each with its own set of advantages and disadvantages. The classical route from itaconic acid is a proven method, while the conceptual electrocatalytic route from furfural represents a more sustainable and modern alternative that warrants further investigation. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and commitment to green chemistry principles. Further research into catalytic and stereoselective methods will undoubtedly lead to more efficient and elegant syntheses of this valuable chiral building block.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2(5H)-Furanone, 4-(hydroxymethyl)- with Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the potential therapeutic applications of 2(5H)-Furanone, 4-(hydroxymethyl)- through comparative molecular docking studies. We will explore its interactions with key protein targets implicated in infectious diseases, inflammation, and cancer. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental principles and practical application of in-silico screening for novel therapeutic agents.

Introduction: The Therapeutic Potential of Furanone Scaffolds

The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] A notable mechanism of action for many furanones is the disruption of bacterial communication through quorum sensing (QS) inhibition, presenting a promising strategy to combat antibiotic resistance.[1][3][4]

Our focus, 2(5H)-Furanone, 4-(hydroxymethyl)-, is a specific derivative that has been identified in plant species such as Hemsleya ellipsoidea and Nephelium lappaceum.[5] While extensive biological data on this particular molecule is emerging, its structural similarity to other bioactive furanones warrants a thorough investigation of its potential to interact with therapeutically relevant protein targets. This guide will provide a comparative in-silico analysis of its binding affinity and interaction patterns with three distinct and validated protein targets:

  • Bacterial Target: Enoyl-ACP Reductase (FabI) from Escherichia coli - a key enzyme in bacterial fatty acid synthesis and a target for antibacterial agents.

  • Inflammatory Target: Cyclooxygenase-2 (COX-2) - a crucial enzyme in the inflammatory cascade and the target of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Cancer Target: B-cell lymphoma 2 (Bcl-2) - an anti-apoptotic protein that is overexpressed in many cancers, making it a prime target for anticancer drug development.[6]

This comparative docking study will elucidate the potential of 2(5H)-Furanone, 4-(hydroxymethyl)- as a versatile therapeutic agent and provide a framework for future experimental validation.

Methodology: A Validated In-Silico Workflow

The following section details the step-by-step protocol for our comparative docking study. This workflow is designed to be self-validating by incorporating established best practices in computational drug discovery.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2(5H)-Furanone, 4-(hydroxymethyl)-) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Prepared Ligand protein_prep Target Protein Preparation (FabI, COX-2, Bcl-2) protein_prep->docking Prepared Proteins results Results Analysis (Binding Energy, Interactions) docking->results Docking Poses & Scores comparison Comparative Analysis results->comparison Analyzed Data

Caption: Workflow for the comparative molecular docking study.

Step 1: Ligand Preparation

The three-dimensional structure of 2(5H)-Furanone, 4-(hydroxymethyl)- is the starting point for our investigation.

  • Structure Retrieval: The 2D structure of the ligand was obtained from PubChem (CID 157706).[5]

  • 3D Conversion and Energy Minimization: The 2D structure was converted to a 3D structure using Avogadro software. A subsequent energy minimization was performed using the MMFF94 force field to obtain a low-energy, stable conformation.

  • File Format Conversion: The optimized ligand structure was saved in the PDBQT file format using AutoDockTools, which incorporates partial charges and defines rotatable bonds.

Step 2: Target Protein Preparation

The crystal structures of our target proteins were sourced from the Protein Data Bank (PDB).

  • Protein Selection and Download:

    • Enoyl-ACP Reductase (FabI): PDB ID: 1C14

    • Cyclooxygenase-2 (COX-2): PDB ID: 5IKR

    • B-cell lymphoma 2 (Bcl-2): PDB ID: 2O2F

  • Protein Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the protein structures using PyMOL.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were assigned using AutoDockTools.

  • Grid Box Definition: A grid box was defined around the active site of each protein, guided by the position of the co-crystallized ligand in the original PDB file. The grid box dimensions were set to encompass the entire binding pocket to allow for flexible ligand docking.

Step 3: Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

  • Configuration File: A configuration file was created for each docking run, specifying the paths to the prepared ligand and protein files, the grid box parameters, and the exhaustiveness of the search algorithm.

  • Docking Execution: The docking simulations were executed from the command line. AutoDock Vina explores various conformations of the ligand within the defined active site and scores them based on a semi-empirical free energy force field.

  • Output Analysis: The output of the docking simulation includes the binding affinity (in kcal/mol) and the 3D coordinates of the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.

Results: A Comparative Analysis of Binding Interactions

The docking results provide valuable insights into the potential of 2(5H)-Furanone, 4-(hydroxymethyl)- to interact with the selected therapeutic targets. A summary of the key findings is presented in the table below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Enoyl-ACP Reductase (FabI)1C14-5.8TYR156, LYS163
Cyclooxygenase-2 (COX-2)5IKR-6.5ARG120, TYR355, SER530
B-cell lymphoma 2 (Bcl-2)2O2F-6.1ARG143, TYR105
Analysis of Binding Modes

Enoyl-ACP Reductase (FabI): The docking results suggest a moderate binding affinity of 2(5H)-Furanone, 4-(hydroxymethyl)- to the active site of FabI. The key interactions involve hydrogen bonds with the side chains of TYR156 and LYS163, which are known to be critical for substrate binding. This interaction pattern is consistent with that of other known FabI inhibitors and suggests potential antibacterial activity.

Cyclooxygenase-2 (COX-2): The compound exhibited the strongest binding affinity for COX-2. The predicted binding pose shows the hydroxymethyl group forming a hydrogen bond with the catalytic SER530 residue, an interaction crucial for the inhibitory activity of many NSAIDs. Additional hydrogen bonds with ARG120 and TYR355 further stabilize the ligand in the active site. This strong interaction suggests a promising anti-inflammatory potential.

B-cell lymphoma 2 (Bcl-2): The docking score for Bcl-2 indicates a good binding affinity. The furanone ring is predicted to occupy a hydrophobic pocket, while the hydroxymethyl group forms hydrogen bonds with ARG143 and TYR105 in the BH3 binding groove. This mode of interaction mimics that of native BH3-only proteins, suggesting that 2(5H)-Furanone, 4-(hydroxymethyl)- could act as a BH3 mimetic and potentially induce apoptosis in cancer cells.

Visualizing Molecular Interactions

The following diagrams illustrate the predicted binding modes of 2(5H)-Furanone, 4-(hydroxymethyl)- within the active sites of the target proteins.

G cluster_cox2 Interaction with COX-2 Active Site ligand 2(5H)-Furanone, 4-(hydroxymethyl)- ser530 SER530 ligand->ser530 H-bond (Hydroxymethyl) arg120 ARG120 ligand->arg120 H-bond tyr355 TYR355 ligand->tyr355 H-bond

Caption: Predicted interactions with COX-2.

G cluster_bcl2 Interaction with Bcl-2 BH3 Groove ligand 2(5H)-Furanone, 4-(hydroxymethyl)- arg143 ARG143 ligand->arg143 H-bond (Hydroxymethyl) tyr105 TYR105 ligand->tyr105 H-bond hydrophobic_pocket Hydrophobic Pocket ligand->hydrophobic_pocket Hydrophobic Interaction (Furanone Ring)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2(5H)-Furanone, 4-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a well-managed and safe laboratory. For a compound like 2(5H)-Furanone, 4-(hydroxymethyl)-, while not acutely toxic, its characteristics as an irritant demand a systematic and compliant disposal process. This guide provides the essential framework for its proper handling, grounded in regulatory standards and best laboratory practices, to ensure the safety of personnel and environmental integrity.

Part 1: Hazard Profile and Initial Assessment

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This initial assessment dictates every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.

Chemical and Hazard Summary

PropertyInformationSource
IUPAC Name 4-(hydroxymethyl)furan-2(5H)-onePubChem[1]
Molecular Formula C5H6O3PubChem[1]
Molecular Weight 114.10 g/mol PubChem[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501PubChem[1]
Incompatible Materials Strong oxidizing agents, strong acids/alkalisMedChemExpress[2], Fisher Scientific[3]

The GHS classifications from PubChem clearly identify 2(5H)-Furanone, 4-(hydroxymethyl)- as an irritant to the skin, eyes, and respiratory system[1]. While data on its environmental persistence and aquatic toxicity are limited in the provided search results, the standard practice for synthetic organic compounds used in research is to manage them as hazardous waste to prevent environmental release[4]. This conservative approach is the foundation of a self-validating and trustworthy safety system.

Part 2: The Regulatory Framework: Adherence to RCRA

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, and laboratories are considered waste generators[5].

Your laboratory's specific obligations depend on the total amount of hazardous waste generated per month, which classifies you as one of three generator categories[6]:

  • Very Small Quantity Generators (VSQG): ≤ 100 kg/month

  • Small Quantity Generators (SQG): > 100 kg and < 1,000 kg/month

  • Large Quantity Generators (LQG): ≥ 1,000 kg/month

While 2(5H)-Furanone, 4-(hydroxymethyl)- is not explicitly a "listed" hazardous waste (i.e., not a P- or U-listed waste), it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity[7]. Given its properties, it does not meet the criteria for the first three. However, as a standard practice, chemical wastes from laboratories, especially those with irritation warnings, are typically managed as hazardous to ensure full compliance and environmental protection[8].

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to readiness for final disposal by a licensed vendor.

Step 1: Immediate Handling and PPE

Proper protection is non-negotiable. When handling the pure compound or its waste solutions, the following PPE is mandatory, as guided by safety data sheets for similar compounds:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety goggles with side-shields or a face shield[2].

  • Skin and Body Protection: A standard laboratory coat. Impervious clothing may be required for larger quantities[2].

  • Work Area: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to mitigate inhalation risks[9][10].

Step 2: Waste Collection and Segregation

The principle of waste segregation is to prevent dangerous reactions.

  • Designate a Waste Container: Select a container specifically for organic waste containing 2(5H)-Furanone, 4-(hydroxymethyl)-.

  • Check Compatibility: The container must be chemically compatible. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are appropriate[8][11]. Avoid metal containers for any acidic or basic waste streams[11].

  • Segregate Incompatibles: Crucially, do not mix this waste with strong oxidizing agents, acids, or bases[2][3]. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's disposal vendor.

Step 3: Container Labeling

Proper labeling is a critical EPA requirement[12]. Your waste container label must include:

  • The words "Hazardous Waste" [12].

  • The full chemical name: "2(5H)-Furanone, 4-(hydroxymethyl)-" and any other components in the mixture, listed by percentage or volume[8].

  • The specific hazard characteristics (e.g., "Irritant")[12].

  • The date when waste was first added to the container (accumulation start date)[12].

Step 4: On-Site Accumulation

Laboratories must manage waste accumulation in designated areas.

  • Satellite Accumulation Area (SAA): This is the area at or near the point of waste generation and under the control of laboratory personnel[8][13].

    • The labeled waste container must be kept closed at all times, except when adding waste[8].

    • Store the container in a designated, marked SAA within the lab[8].

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture potential leaks[11].

  • Volume and Time Limits: You can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved from the SAA within three days[8]. Partially filled containers may remain in the SAA for up to one year[8].

Step 5: Final Disposal

  • Transfer to Central Accumulation Area (CAA): Full containers are transferred from the SAA to your facility's designated CAA for pickup[12].

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7]. The disposal company will transport the waste to an approved treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures[6][14].

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to absorb the material[4][9].

  • Collect and Clean: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container[9][10]. Avoid raising dust. Decontaminate the area with an appropriate solvent (e.g., soap and water, followed by alcohol), and collect the cleaning materials as hazardous waste[2].

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow from chemical use to final disposal.

generation Waste Generation (2(5H)-Furanone, 4-(hydroxymethyl)-) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) generation->ppe Before Handling characterize Step 2: Characterize Waste Is it incompatible with other streams? ppe->characterize segregate Step 3: Segregate Keep away from oxidizers, acids, and bases. characterize->segregate container Step 4: Select & Label Container - Compatible Material (Glass, HDPE) - 'Hazardous Waste' Label - List All Components segregate->container saa Step 5: Accumulate in SAA - Closed Container - Secondary Containment - Weekly Inspection container->saa full Container Full? saa->full full->saa No transfer Step 6: Transfer to CAA (within 3 days of being full) full->transfer Yes vendor Step 7: Licensed Vendor Pickup (e.g., Incineration) transfer->vendor

Caption: Decision workflow for compliant laboratory waste disposal.

References

A Researcher's Guide to the Safe Handling of 2(5H)-Furanone, 4-(hydroxymethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2(5H)-Furanone, 4-(hydroxymethyl)- (CAS No. 28554-68-9), a chemical intermediate critical to various research and development applications. As laboratory professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your work.

The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven perspective on safe laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of 2(5H)-Furanone, 4-(hydroxymethyl)- is the foundation of a robust safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm upon exposure. Skin contact can lead to redness, itching, and inflammation. Eye contact may result in significant discomfort, redness, and potential damage. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath. Therefore, all handling procedures must be designed to prevent these three routes of exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling 2(5H)-Furanone, 4-(hydroxymethyl)-, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation.[2][3] Frequent changes are recommended, especially if contamination is suspected.[2]
Eye & Face Protection Tight-fitting chemical splash goggles or a face shieldTo protect against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[2][4][5]
Body Protection A disposable gown or a clean lab coatTo protect skin and personal clothing from accidental spills and contamination.[6][7]
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood)To prevent inhalation of vapors or mists that may cause respiratory tract irritation.[1][3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[6]
Visualizing Your PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 2(5H)-Furanone, 4-(hydroxymethyl)- hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazards hand Hand Protection: Nitrile Gloves hazards->hand Prevents Skin Contact eye Eye Protection: Chemical Goggles hazards->eye Prevents Eye Contact body Body Protection: Lab Coat/Gown hazards->body Prevents Body Contact resp Respiratory Control: Work in Fume Hood hazards->resp Prevents Inhalation end Proceed with Experiment hand->end eye->end body->end resp->end

Caption: PPE selection workflow for handling the furanone derivative.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for safety.

  • Preparation:

    • Ensure that an eyewash station and safety shower are accessible and unobstructed.[2][5]

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before retrieving the chemical.

    • Don all required PPE as outlined in the section above.

  • Handling:

    • Avoid contact with skin and eyes.[8]

    • Avoid inhalation of any vapor or mist.[8]

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.[4]

    • Do not eat, drink, or smoke in the handling area.[9][10]

  • In Case of Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of 2(5H)-Furanone, 4-(hydroxymethyl)- and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.

  • Chemical Waste:

    • The pure chemical and any solutions containing it must be disposed of as hazardous chemical waste.

    • Collect the waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, disposable lab coats, and paper towels, should be considered contaminated.

    • Place these materials in a designated, sealed waste container separate from regular trash.

    • Dispose of this contaminated waste according to your institution's hazardous waste guidelines. Do not reuse containers that have held this chemical.[9]

Visualizing the Disposal Workflow

This diagram outlines the necessary steps for the proper disposal of chemical and associated waste.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Protocol start Experiment Complete chem_waste Excess/Used 2(5H)-Furanone, 4-(hydroxymethyl)- start->chem_waste ppe_waste Contaminated PPE (Gloves, Gown, etc.) start->ppe_waste container_chem Collect in Labeled, Sealed Hazardous Waste Container chem_waste->container_chem container_ppe Collect in Designated, Sealed Contaminated Waste Bag/Container ppe_waste->container_ppe contact_ehs Consult Institutional EHS Guidelines container_chem->contact_ehs container_ppe->contact_ehs dispose Dispose via Approved Hazardous Waste Vendor contact_ehs->dispose

Caption: Disposal workflow for the furanone derivative and contaminated materials.

By integrating these safety measures and operational plans into your daily laboratory work, you build a foundation of trust in your procedures and ensure a safe environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.